molecular formula C9H7N3O2S B411148 Phenyl 1,3,4-thiadiazol-2-ylcarbamate CAS No. 26907-41-5

Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Cat. No.: B411148
CAS No.: 26907-41-5
M. Wt: 221.24g/mol
InChI Key: NSXBMBIDWCWNTB-UHFFFAOYSA-N
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Description

Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a useful research compound. Its molecular formula is C9H7N3O2S and its molecular weight is 221.24g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phenyl N-(1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXBMBIDWCWNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate. This molecule is of significant interest to the drug discovery and materials science sectors, as it combines the pharmacologically privileged 1,3,4-thiadiazole scaffold with the versatile carbamate linker. The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The carbamate functional group, in turn, is a critical component in numerous therapeutic agents, often serving as a stable analogue of an amide or ester bond.

This document moves beyond a simple recitation of steps, offering an in-depth rationale for the chosen synthetic strategy and the underlying chemical principles. We present a robust, two-step synthesis beginning with the construction of the 5-phenyl-1,3,4-thiadiazol-2-amine core, followed by its reaction with phenyl chloroformate. Each protocol is designed to be self-validating, supported by detailed characterization workflows utilizing FT-IR, NMR, and Mass Spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation and analysis of this important class of compounds.

Introduction: The Scientific Rationale

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The title compound, Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate, is an exemplar of this approach, leveraging the synergistic potential of two powerful chemical motifs.

  • The 1,3,4-Thiadiazole Scaffold: This five-membered heterocyclic ring is a bioisostere of pyrimidine and is considered a "privileged" structure due to its presence in a multitude of biologically active compounds.[6][7] Its unique arrangement of nitrogen and sulfur heteroatoms allows for a variety of non-covalent interactions with biological targets. Derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antifungal, anticonvulsant, and anti-inflammatory effects.[3][8][9][10] The presence of the -N=C-S- moiety is considered crucial for its diverse bioactivity.[6]

  • The Carbamate Linker: Carbamates (or urethanes) are structurally important functional groups that are more resistant to hydrolysis than esters, making them valuable in prodrug design and as stable linkers in complex molecules. They can engage in hydrogen bonding as both donors and acceptors, facilitating strong interactions with enzyme active sites.

The fusion of these two moieties creates a molecule with a compelling profile for further investigation in medicinal chemistry and materials science. This guide provides the foundational chemistry required to synthesize and definitively characterize this target compound.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule dictates the most efficient forward synthesis. The primary disconnection point is the carbamate C-N bond, which is the most synthetically accessible linkage to form in the final step.

G cluster_precursors Key Precursors Target Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate Disconnect Carbamate C-N bond (Nucleophilic Acyl Substitution) Target->Disconnect Precursors Disconnect->Precursors Amine 5-Phenyl-1,3,4-thiadiazol-2-amine (Nucleophile) Precursors->Amine Chloroformate Phenyl Chloroformate (Electrophile) Precursors->Chloroformate

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals a straightforward two-reagent convergence. The core of this strategy lies in a nucleophilic acyl substitution reaction. The exocyclic amino group of 5-phenyl-1,3,4-thiadiazol-2-amine is a potent nucleophile, poised to attack the highly electrophilic carbonyl carbon of phenyl chloroformate. This approach is mechanistically sound, high-yielding, and utilizes readily available starting materials.

Detailed Experimental Protocols

This section outlines the step-by-step methodologies for the synthesis of the precursor amine and the final target compound.

Synthesis of Precursor: 5-Phenyl-1,3,4-thiadiazol-2-amine

The synthesis of the 2-amino-5-phenyl-1,3,4-thiadiazole core is a critical first step. A reliable method involves the acid-catalyzed cyclodehydration of 1-benzoylthiosemicarbazide, which is formed in situ or isolated from the reaction of benzoic acid and thiosemicarbazide.[11][12] An efficient one-pot procedure is presented here.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzoic acid (12.2 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol).

  • Reaction Initiation: Add phosphorus oxychloride (POCl₃, 15 mL) dropwise to the mixture under constant stirring in a fume hood. The addition should be slow to control the initial exothermic reaction.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux at 80-90°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH reaches ~8. This step must be performed in an ice bath to manage the heat generated.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine as white or off-white crystals.[12][13]

Synthesis of Target: Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

This step involves the formation of the carbamate linkage. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct, driving the reaction to completion.[14]

G Start 5-Phenyl-1,3,4- thiadiazol-2-amine + Phenyl Chloroformate Step1 Dissolve in CH2Cl2 Add Triethylamine (Base) Cool to 0°C Start->Step1 Step2 Stir at RT for 1-2 hours (Monitor by TLC) Step1->Step2 Step3 Aqueous Wash (H2O) Step2->Step3 Step4 Dry Organic Layer (e.g., Na2SO4) Step3->Step4 Step5 Evaporate Solvent (Rotary Evaporator) Step4->Step5 Product Crude Product Step5->Product Purify Recrystallize (e.g., Ethanol/Hexane) Product->Purify Final Pure Phenyl N-(5-phenyl- 1,3,4-thiadiazol-2-yl)carbamate Purify->Final

Caption: Experimental workflow for the final carbamate synthesis.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (1.77 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in anhydrous dichloromethane (30 mL). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add phenyl chloroformate (1.57 g, 1.25 mL, 10 mmol) dropwise to the cold, stirred solution over 10 minutes.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's completion via TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure title compound.

Physicochemical and Spectroscopic Characterization

Definitive structural confirmation is achieved through a combination of physical measurements and spectroscopic analysis.

Physical Properties

The expected physical properties of the synthesized compound are summarized below.

PropertyExpected Value
Molecular Formula C₁₅H₁₁N₃O₂S
Molecular Weight 297.33 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol
Spectroscopic Analysis

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful tool for identifying key functional groups. The spectrum of the product should exhibit characteristic absorption bands that confirm the formation of the carbamate linkage while retaining the thiadiazole core.

Wavenumber (cm⁻¹)AssignmentRationale
~ 3250-3150N-H Stretch (Carbamate)Confirms the presence of the secondary amine in the carbamate group.
~ 3100-3000Aromatic C-H StretchIndicates the presence of the two phenyl rings.
~ 1750-1720C=O Stretch (Carbamate)A strong, sharp peak characteristic of the carbamate carbonyl group.[15]
~ 1610-1580C=N Stretch (Thiadiazole)Confirms the integrity of the thiadiazole ring.
~ 1540-1500N-H Bend / C-N StretchCoupled vibrations associated with the carbamate linkage.
~ 1250-1200Asymmetric C-O-C StretchCharacteristic of the ester portion of the carbamate.
~ 750 & 690C-H Out-of-Plane BendTypical bands for monosubstituted benzene rings.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 11.5 - 11.0Singlet (broad)1H-NH- (Carbamate proton)
~ 8.0 - 7.9Multiplet2HAr-H (ortho-H of thiadiazole-phenyl)
~ 7.6 - 7.4Multiplet6HAr-H (meta/para-H of thiadiazole-phenyl & ortho/meta-H of carbamate-phenyl)
~ 7.3 - 7.2Multiplet2HAr-H (para-H of carbamate-phenyl)

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 168C-5 of Thiadiazole
~ 160C-2 of Thiadiazole
~ 152C=O (Carbamate)
~ 150C-1 of Phenyl-O
~ 132-121Aromatic Carbons
~ 130C-1 of Phenyl-Thiadiazole

Note: Specific chemical shifts are predictive and may vary slightly based on solvent and concentration. The characteristic carbons of the 1,3,4-thiadiazole ring typically appear between 158 and 165 ppm.[3]

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

m/z ValueAssignment
297[M]⁺ (Molecular Ion)
204[M - C₆H₅O]⁺
177[5-phenyl-1,3,4-thiadiazol-2-amine]⁺
103[C₆H₅NCO]⁺
77[C₆H₅]⁺

Note: Fragmentation analysis helps to piece together the structure, with characteristic losses corresponding to the phenyl, phenoxy, and phenyl isocyanate fragments.[16]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate. The presented two-step synthetic route is efficient and relies on fundamental, well-established chemical transformations. The comprehensive characterization protocol, utilizing FT-IR, ¹H & ¹³C NMR, and Mass Spectrometry, provides a clear and definitive framework for structural verification. By explaining the causality behind the experimental design and providing validated analytical techniques, this document serves as a complete technical resource for researchers engaged in the synthesis of novel thiadiazole derivatives for applications in drug discovery and beyond.

References

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • ACS Publications. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. Retrieved from [Link]

  • ACS Publications. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Retrieved from [Link]

  • MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]

  • Mansoura University. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]

  • ACS Publications. (2024). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • Bentham Science. (2024). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. Retrieved from [Link]

  • PubMed. (1997). Spectrophotometric determination of carbamate pesticides with diazotized trimethylaniline in a micellar medium of sodium dodecyl sulfate. Retrieved from [Link]

  • PubMed. (2024). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. Retrieved from [Link]

  • Oxford Academic. (2020). Mass Spectra of Some Carbamate Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • PubMed. (2010). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Current Medicinal Chemistry. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Phenyl N-(1,3-thiazol-2-yl)carbamate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • TSI Journals. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative of Foundational Characterization

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. The journey from a promising molecular structure to a viable drug candidate is paved with a deep understanding of its inherent physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive technical overview of Phenyl 1,3,4-thiadiazol-2-ylcarbamate, a member of the 1,3,4-thiadiazole class of heterocyclic compounds. This class is of significant interest to the pharmaceutical industry due to its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this and similar molecules, thereby accelerating the path to innovation.

Molecular Structure and Rationale for Investigation

This compound incorporates three key pharmacophoric features: a 1,3,4-thiadiazole ring, a carbamate linker, and a phenyl group. The 1,3,4-thiadiazole moiety is a well-established bioisostere for various functional groups and is known to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3] The carbamate linkage provides a degree of conformational rigidity and potential hydrogen bonding sites, while the phenyl ring offers a scaffold for further functionalization to modulate properties such as lipophilicity and target engagement. A thorough understanding of the interplay between these structural components and the molecule's overall physicochemical profile is paramount for its rational development.

Synthesis Pathway: A Proposed Approach

Proposed Synthetic Scheme

Synthesis of this compound reactant1 2-Amino-1,3,4-thiadiazole reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reactant1->reagents reactant2 Phenyl Chloroformate reactant2->reagents product This compound reagents->product Acylation

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1,3,4-thiadiazole (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Acylating Agent Addition: Slowly add phenyl chloroformate (1.05 equivalents) dropwise to the cooled solution while stirring vigorously. The slow addition is crucial to maintain temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Core Physicochemical Properties: A Tabulated Summary and Methodologies

The following table summarizes the predicted and expected physicochemical properties of this compound. It is imperative to note that while computational predictions are valuable for initial assessment, they must be corroborated by experimental data for definitive characterization.

PropertyPredicted/Expected ValueExperimental Methodology
Molecular Formula C9H7N3O2SMass Spectrometry
Molecular Weight 221.24 g/mol Mass Spectrometry
Melting Point (°C) Not availableCapillary Melting Point Method
LogP (Octanol/Water) ~2.0 - 2.5 (Predicted)Shake-Flask Method or RP-HPLC
Aqueous Solubility Low to moderateEquilibrium Shake-Flask Method
pKa Not availablePotentiometric Titration or UV-Vis Spectrophotometry
Melting Point Determination

The melting point of a crystalline solid is a fundamental indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broadened melting range.

  • Sample Preparation: Finely powder a small amount of the dry crystalline this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate determination in subsequent trials.

  • Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the compound.

Melting_Point_Determination_Workflow start Start prep Sample Preparation: - Finely powder the sample - Pack into a capillary tube start->prep setup Apparatus Setup: - Place capillary in melting point apparatus prep->setup rapid_det Rapid Determination (Optional): - Heat quickly to find approximate melting range setup->rapid_det accurate_det Accurate Determination: - Heat slowly (1-2°C/min) near the melting point rapid_det->accurate_det observe Observation: - Record temperature at onset and completion of melting accurate_det->observe end End observe->end

Sources

An In-depth Technical Guide to the Spectral Analysis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate using FT-IR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery. Phenyl 1,3,4-thiadiazol-2-ylcarbamate, a molecule incorporating the privileged 1,3,4-thiadiazole scaffold, represents a class of compounds with significant therapeutic potential.[1][2] This guide provides a comprehensive, in-depth analysis of its molecular structure using two powerful and complementary spectroscopic techniques: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By moving beyond mere procedural steps, we delve into the causality behind experimental choices and the logic of spectral interpretation, offering a field-proven framework for the robust characterization of this and similar heterocyclic compounds.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, and antifungal properties.[1][2][3][4][5] The molecule in focus, this compound, combines this critical scaffold with a phenylcarbamate moiety. This combination makes its precise structural verification essential for understanding its structure-activity relationship (SAR) and for ensuring its purity and identity in drug development pipelines.

Spectroscopic methods are the gold standard for such characterization. FT-IR spectroscopy provides an invaluable snapshot of the functional groups present, while NMR spectroscopy maps the carbon-hydrogen framework, revealing atom connectivity and the electronic environment of the nuclei.[6] Together, they provide an unambiguous confirmation of the molecular structure.

Molecular Structure Overview

The key to a successful spectral analysis lies in first deconstructing the molecule into its constituent functional groups, each of which will provide a characteristic spectroscopic signature.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is the first-line technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum.

Experimental Protocol: A Self-Validating Workflow

Trustworthiness in spectral data begins with a meticulous experimental protocol. The following steps ensure high-quality, reproducible data.

  • Sample Preparation (KBr Pellet Method):

    • Step 1: Gently grind 1-2 mg of the this compound sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Expertise & Causality: KBr is used as the matrix because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid solution with the analyte. It is crucial that the KBr is perfectly dry; any moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretching region of interest.

    • Step 2: Transfer the fine powder to a pellet-forming die and apply pressure (approx. 8-10 tons) for several minutes using a hydraulic press.

    • Trustworthiness: This process creates a transparent or semi-transparent pellet, minimizing light scattering and ensuring the IR beam passes through the sample uniformly, leading to a clean, interpretable spectrum.

  • Data Acquisition:

    • Step 1: Record a background spectrum of the empty sample chamber. This is a critical self-validating step that electronically subtracts signals from atmospheric CO₂ and water vapor, which would otherwise contaminate the sample spectrum.

    • Step 2: Place the KBr pellet in the spectrometer's sample holder.

    • Step 3: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Set the instrument to average a minimum of 16 scans.

    • Expertise & Causality: Averaging multiple scans significantly improves the signal-to-noise ratio, making weaker signals more discernible and confirming the authenticity of major peaks.

Caption: Experimental workflow for FT-IR analysis.

Data Interpretation: Characteristic Absorption Bands

The FT-IR spectrum of this compound is a composite of signals from its three main structural components. The following table summarizes the expected key absorptions.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group OriginExpected Intensity
3150 - 3300N-H StretchCarbamate AmineMedium, Sharp
3000 - 3100Aromatic C-H StretchPhenyl RingMedium to Weak
1680 - 1730 C=O Stretch Carbamate Carbonyl Strong, Sharp
1570 - 1630C=N Stretch1,3,4-Thiadiazole RingMedium
1500 - 1550N-H BendCarbamate AmineMedium
1450 - 1600C=C StretchPhenyl RingMedium (multiple bands)
1200 - 1250C-O StretchCarbamate EsterStrong
690 - 750C-S Stretch1,3,4-Thiadiazole RingWeak to Medium

The most diagnostic peaks are the sharp, strong carbonyl (C=O) stretch, confirming the carbamate group, and the N-H stretching vibration.[7][8] The presence of bands in the 1570-1630 cm⁻¹ region is characteristic of the C=N bonds within the thiadiazole heterocycle.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While FT-IR identifies functional groups, NMR spectroscopy provides the atomic-level connectivity map of the molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), which resonate at different frequencies depending on their local electronic environment.

Experimental Protocol: Ensuring High-Fidelity Data
  • Solvent Selection & Sample Preparation:

    • Step 1: Accurately weigh ~5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expertise & Causality: DMSO-d₆ is an excellent choice for this molecule. Its high polarity ensures dissolution, and its deuterated nature makes it "silent" in the ¹H NMR spectrum. Critically, its ability to form hydrogen bonds helps to slow the exchange of the carbamate N-H proton, often allowing this otherwise broad signal to be clearly observed.[10]

    • Step 2: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Trustworthiness: TMS provides a sharp, inert reference point, allowing for the accurate calibration of the chemical shift axis across different experiments and spectrometers, which is the foundation of a self-validating system.

    • Step 3: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Step 1: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

    • Step 2: Perform shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

    • Step 3: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Caption: Experimental workflow for NMR analysis.

Data Interpretation: Expected Chemical Shifts (δ)

¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Proton AssignmentMultiplicityIntegrationRationale
> 10.0-NH-Singlet (broad)1HThe proton on the nitrogen is deshielded by the adjacent C=O and thiadiazole ring. Its signal is often broad due to quadrupolar coupling and chemical exchange.[3][7]
7.1 - 7.8Aromatic -CH-Multiplet5HProtons on the phenyl ring. The exact splitting pattern depends on the specific electronic effects, but they reside in the typical aromatic region.[9][10]

¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~165C5 of ThiadiazoleCarbon atom of the thiadiazole ring attached to the carbamate nitrogen. Highly deshielded by adjacent nitrogen atoms.[3][10]
~160C2 of ThiadiazoleCarbon atom of the thiadiazole ring attached to the sulfur and two nitrogen atoms.[3][10]
~155C=O (Carbamate)The carbonyl carbon is significantly deshielded by the electronegative oxygen atoms.[7]
120 - 150Aromatic CarbonsSix distinct signals are expected for the phenyl ring carbons, with the ipso-carbon attached to the oxygen appearing furthest downfield.[10]

Integrated Spectral Analysis: A Unified Structural Conclusion

Neither technique in isolation provides the complete picture. The true power of spectroscopic analysis lies in the synergy between FT-IR and NMR data.

The process is a logical, deductive workflow. FT-IR first confirms the presence of the essential building blocks (C=O, N-H, C=N, aromatic rings). NMR then arranges these blocks by defining the precise carbon-hydrogen framework. For instance:

  • The strong IR band at ~1700 cm⁻¹ screams "carbonyl." The ¹³C NMR signal at ~155 ppm confirms it and places it in a carbamate environment.

  • The IR signal at ~3200 cm⁻¹ suggests an N-H bond. The broad ¹H NMR singlet at >10 ppm confirms this proton's existence and its attachment to the electron-withdrawing carbamate system.

  • The IR bands for C=N and aromatic C=C are validated by the cluster of ¹³C signals in the 120-165 ppm range, which precisely define the thiadiazole and phenyl rings.

cluster_FTIR FT-IR Analysis cluster_NMR NMR Analysis cluster_Conclusion Structural Confirmation IR_CO C=O Stretch (~1700 cm⁻¹) C13_CO ¹³C Signal (~155 ppm) IR_CO->C13_CO Confirms IR_NH N-H Stretch (~3200 cm⁻¹) H1_NH ¹H Signal (>10 ppm) IR_NH->H1_NH Confirms IR_CN C=N / C=C Stretches C13_Aromatic ¹³C Signals (120-165 ppm) IR_CN->C13_Aromatic Corroborates Conclusion Verified Structure of This compound C13_CO->Conclusion H1_NH->Conclusion H1_Aromatic ¹H Signals (7-8 ppm) C13_Aromatic->H1_Aromatic Assigns C13_Aromatic->Conclusion H1_Aromatic->Conclusion

Sources

Mass spectrometry analysis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research. As a molecule incorporating three distinct chemical moieties—a phenyl group, a carbamate linker, and a 1,3,4-thiadiazole core—its characterization demands a nuanced approach. This document outlines field-proven methodologies, from sample preparation and liquid chromatography to high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for structural elucidation. We delve into the causal reasoning behind experimental choices, presenting detailed protocols and expected fragmentation patterns to equip researchers, scientists, and drug development professionals with the expertise to perform robust and reliable analysis.

Introduction: The Analytical Imperative

This compound belongs to a class of heterocyclic compounds widely investigated for their diverse biological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is a common scaffold in medicinal chemistry, while the carbamate linker is prevalent in pesticides and pharmaceuticals.[1][2] Accurate and unambiguous characterization of such molecules is paramount for regulatory approval, quality control, and mechanism-of-action studies.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose.[3][4] It offers unparalleled sensitivity for detecting trace amounts, specificity for identification within complex matrices, and the power to elucidate molecular structure through controlled fragmentation. This guide will navigate the complete analytical workflow, establishing a self-validating system for the comprehensive mass spectrometric analysis of this target compound.

Foundational Principles: Structure and Ionizability

Understanding the chemical nature of this compound is the first step in developing a successful MS method. The molecule's structure contains several sites amenable to ionization, which is a prerequisite for MS analysis.

  • 1,3,4-Thiadiazole Ring: This heterocycle contains two nitrogen atoms which are basic sites (Lewis bases) and can be readily protonated.

  • Carbamate Linker: The nitrogen atom within the carbamate group is also a potential site for protonation.

  • Overall Polarity: The combination of the aromatic phenyl group and the polar thiadiazole and carbamate moieties gives the molecule an intermediate polarity, making it well-suited for reverse-phase liquid chromatography.

Given these features, Electrospray Ionization (ESI) in the positive ion mode is the most logical and effective choice. ESI is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it ideal for determining the molecular weight of the analyte.[5]

The Analytical Workflow: From Sample to Spectrum

A robust analytical method is a sequence of optimized steps. The following workflow is designed for high-fidelity analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Dissolution in Methanol/Acetonitrile Filter Syringe Filtration (0.22 µm) Prep->Filter Remove Particulates Inject Autosampler Injection Filter->Inject Column C18 Reverse-Phase Column Inject->Column Gradient Gradient Elution (H2O/ACN + 0.1% FA) ESI ESI Source (+ ion mode) Column->ESI Elution MS1 Full Scan MS (MS1) (Accurate Mass) CID Collision-Induced Dissociation (CID) MS1->CID Precursor Ion Selection MS2 Tandem MS (MS2) (Fragmentation) CID->MS2

Caption: High-level workflow for LC-MS analysis.

Protocol 1: Sample Preparation and Liquid Chromatography

This protocol ensures the sample is clean and effectively separated from potential contaminants prior to MS analysis. The choice of a C18 column is based on its widespread utility for separating moderately polar compounds.[2][3] The addition of formic acid to the mobile phase is critical; it acidifies the solution, promoting the protonation of the analyte and thus enhancing the ESI signal.

  • Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.

  • Working Solution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.

  • LC Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry: Confirming Elemental Composition

Before investigating the structure through fragmentation, it is imperative to confirm the elemental formula. High-Resolution Mass Spectrometry (HRMS), using instruments like an Orbitrap or Time-of-Flight (TOF) analyzer, provides mass measurements with high accuracy (< 5 ppm), allowing for the confident determination of the elemental composition.

The expected protonated molecule is [C₉H₇N₃O₂S + H]⁺.

AttributeValue
Formula C₉H₈N₃O₂S⁺
Monoisotopic Mass (Theoretical) 222.03372 Da
Calculated m/z 222.0337
Required Mass Accuracy < 5 ppm

An experimentally observed mass of, for example, 222.0335 would correspond to a mass error of -0.9 ppm, providing strong evidence for the proposed elemental formula.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation. In this process, the protonated parent ion ([M+H]⁺, m/z 222.03) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then mass-analyzed, providing a structural fingerprint of the molecule.

The fragmentation of this compound is predicted to occur along several logical pathways dictated by the weakest bonds and the most stable resulting fragments.

Proposed Fragmentation Pathway

The fragmentation is initiated from the protonated molecule, with charge likely localized on one of the nitrogen atoms. Key fragmentation patterns for carbamates and thiadiazoles guide our predictions.[3][6][7]

  • Cleavage of the Carbamate Ester Bond: A primary and highly characteristic fragmentation involves the cleavage of the C-O bond of the carbamate, leading to the loss of phenol (C₆H₆O, 94 Da) and formation of a stable acylium-type ion.

  • Cleavage of the Carbamate Amide Bond: Scission of the N-C bond adjacent to the thiadiazole ring is another probable pathway.

  • Fragmentation of the Thiadiazole Ring: While relatively stable, the thiadiazole ring can undergo cleavage, often involving the loss of small, stable neutral molecules. Loss of N₂ is a known fragmentation pathway for related heterocyclic systems.[7]

Fragmentation_Pathway cluster_neutrals Neutral Losses Parent [M+H]⁺ m/z 222.03 Frag1 Fragment A [C₉H₈N₃OS]⁺ m/z 128.04 Parent->Frag1 - 94.04 Da Loss1 Frag2 Fragment B [C₇H₅N₂O]⁺ m/z 133.04 Parent->Frag2 - 89.00 Da Loss2 Frag3 Fragment C [C₂H₂N₂S]⁺ m/z 101.00 Parent->Frag3 - 121.03 Da Loss3 Frag4 Fragment D [C₆H₅O]⁺ m/z 93.03 Parent->Frag4 - 129.00 Da Loss4 Loss1 - C₆H₆O (Phenol) Loss2 - C₂HN₂S (Thiadiazole radical) Loss3 - C₇H₅NCO (Phenyl isocyanate) Loss4 - C₃H₂N₃O₂S (Carbamoyl thiadiazole)

Caption: Proposed MS/MS fragmentation of this compound.

Table of Expected Fragment Ions

This table summarizes the key fragments expected in the MS/MS spectrum. These ions should be used to build a fragmentation library for confident identification.

Ionm/z (Theoretical)Proposed FormulaOrigin / Neutral Loss
[M+H]⁺ 222.0337C₉H₈N₃O₂S⁺Parent Ion
Fragment A 128.0442C₃H₂N₃OS⁺Loss of Phenol (C₆H₆O)
Fragment B 133.0402C₇H₅N₂O⁺Fission and rearrangement
Fragment C 101.9993C₂H₂N₃S⁺Loss of Phenyl Isocyanate (C₇H₅NO)
Fragment D 93.0335C₆H₅O⁺Loss of Carbamoyl thiadiazole radical
Protocol 2: Tandem Mass Spectrometry (MS/MS) Acquisition
  • Instrument Mode: Set the mass spectrometer to operate in a data-dependent acquisition (DDA) or targeted MS/MS mode.

  • MS1 Scan: Acquire a full scan from m/z 50 to 500 to detect the precursor ion (m/z 222.03).

  • MS2 Scan:

    • Precursor Ion: Set the isolation window to m/z 222.03 (e.g., ± 0.5 Da).

    • Activation: Use Collision-Induced Dissociation (CID).

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. The optimal energy should be determined empirically to maximize the abundance of key fragments.

    • Detector: Scan for product ions from m/z 40 to 230.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is reliably achieved through a systematic LC-MS/MS approach. The combination of ESI for soft ionization, HRMS for elemental composition confirmation, and CID-based MS/MS for structural fingerprinting provides a multi-faceted, self-validating analytical system.

Key Best Practices:

  • System Suitability: Always begin an analytical run with a system suitability test using a known standard to ensure the LC-MS system is performing optimally.

  • Matrix Effects: When analyzing samples in complex matrices (e.g., biological fluids, environmental samples), the use of matrix-matched calibrants or stable isotope-labeled internal standards is crucial for accurate quantification.

  • Fragmentation Library: Create and maintain a spectral library of the compound and its key fragments. This is invaluable for rapid and confident identification in future screening analyses.

By adhering to the principles and protocols outlined in this guide, researchers can achieve high-quality, reproducible, and defensible mass spectrometry data for this compound, advancing its study in drug development and other scientific fields.

References

  • University of Hertfordshire. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
  • Atanasova, M., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Retrieved from [Link]

  • Restek. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Retrieved from [Link]

  • Ito, Y., et al. (1996). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. J-Stage. Retrieved from [Link]

  • Kutasi, C., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Retrieved from [Link]

  • Al-Ostath, R., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In-Silico Modeling of Phenyl 1,3,4-thiadiazol-2-ylcarbamate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with high attrition rates and prohibitive costs. The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold known to be a constituent in compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] Phenyl 1,3,4-thiadiazol-2-ylcarbamate represents a specific embodiment of this privileged structure. Before committing to costly and time-consuming wet-lab synthesis and screening, an in-silico, or computational, approach provides an indispensable framework for predicting molecular behavior, prioritizing candidates, and generating testable hypotheses.[5][6]

This guide serves as a comprehensive walkthrough of a robust in-silico workflow designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying scientific principles that govern each decision in the modeling process. Our objective is to build a self-validating computational protocol that provides a high-confidence assessment of a ligand's potential, using this compound as our model compound. The workflow will encompass target identification, molecular docking to predict binding affinity and pose, molecular dynamics to assess complex stability, and ADMET profiling to evaluate drug-likeness.

Section 1: The Blueprint - Ligand and Target Preparation

The axiom "garbage in, garbage out" is particularly resonant in computational modeling. The integrity of our starting structures for both the ligand and its biological target is paramount. This initial preparation phase is the foundation upon which all subsequent predictions are built.

Ligand Preparation: Defining the Small Molecule

The first step is to obtain an accurate three-dimensional representation of our ligand, this compound.

Protocol 1: Ligand Structure Generation

  • Obtain 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is an excellent starting point. This can be sourced from chemical databases like PubChem. For a related analog, (5-Methyl-[7][8][9]thiadiazol-2-yl)-carbamic acid phenyl ester, the SMILES string is CC1=NN=C(S1)NC(=O)OC2=CC=CC=C2.[10] We will use this as a representative structure for our workflow.

  • Convert to 3D: Use a tool like Open Babel to convert the 1D SMILES string into a 3D structure (.sdf or .mol2 format). This process generates an initial, albeit rough, 3D conformation.

  • Energy Minimization: This is a critical step. The initial 3D structure may contain unnatural bond lengths or angles. A geometry optimization using a force field (e.g., MMFF94) is performed to relax the structure into a low-energy, more realistic conformation. This is crucial because docking programs often treat the ligand as flexible, and starting from a sensible conformation aids the search algorithm.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand file must be converted to the PDBQT format, which includes partial charges and defines rotatable bonds.[11]

Target Identification and Preparation: Selecting the Lock for Our Key

The 1,3,4-thiadiazole scaffold has been shown to interact with numerous biological targets. Notably, derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, which is critical for tumor growth.[12][13] For this guide, we will proceed with VEGFR-2 as our biological target.

Protocol 2: Receptor Structure Preparation

  • Select a High-Quality Crystal Structure: The Protein Data Bank (PDB) is the primary repository for macromolecular structures. We will select a high-resolution X-ray crystal structure of VEGFR-2, preferably one co-crystallized with a ligand to clearly identify the binding pocket. For this study, we select PDB ID: 4ASE, which features VEGFR-2 complexed with the inhibitor tivozanib.[12]

  • Clean the PDB File: Raw PDB files contain non-essential information for docking, such as water molecules, co-factors, and other heteroatoms. These are typically removed. The rationale is that water molecules in a binding site can be displaced by the ligand, and their explicit treatment is better handled by more advanced techniques like molecular dynamics. We retain only the protein chain(s) of interest.[14]

  • Add Hydrogens and Assign Charges: X-ray crystallography often does not resolve hydrogen atoms. Adding hydrogens is essential as they are critical for forming hydrogen bonds.[15] The protonation states of ionizable residues (like Asp, Glu, His) must be correctly assigned for a physiological pH (typically ~7.4). Tools like AutoDock Tools can perform this, adding polar hydrogens and assigning Kollman charges.

  • Convert to PDBQT Format: Similar to the ligand, the prepared receptor is saved in the PDBQT format. This file now contains the necessary atomic charge and type information for the docking software.[14]

Section 2: Molecular Docking - Predicting the Binding Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] It is a balance between sampling conformations and scoring them to estimate binding affinity.

The "Why": Causality in Docking Choices
  • Rigid Receptor, Flexible Ligand: We typically treat the receptor as rigid to reduce computational complexity. This is a reasonable approximation, as binding sites are often pre-formed. The ligand is kept flexible to allow it to explore various conformations within the binding pocket.

  • The Grid Box: We don't search the entire protein surface. Instead, we define a "grid box"—a three-dimensional cube centered on the active site.[11] This focuses the computational effort on the region of interest, saving time and increasing the accuracy of the conformational search. The coordinates for this box are determined from the position of the co-crystallized ligand in our chosen PDB structure (4ASE).

  • Scoring Function: The scoring function is a mathematical model that estimates the binding free energy (ΔG) of a given ligand pose.[16] A more negative score indicates a more favorable, higher-affinity interaction. AutoDock Vina uses an empirically derived scoring function that has been shown to perform well across a wide range of protein-ligand complexes.[17]

Workflow for In-Silico Modeling

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Initial Screening cluster_validate Phase 3: Validation & Refinement cluster_profile Phase 4: Drug-Likeness cluster_final Phase 5: Hypothesis Ligand Ligand Structure (SMILES/SDF) Ligand_Prep Ligand Preparation (Energy Minimization, PDBQT) Ligand->Ligand_Prep Target Target Structure (PDB) Target_Prep Target Preparation (Clean PDB, Add H+, PDBQT) Target->Target_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (SwissADME) Ligand_Prep->ADMET Target_Prep->Docking Analysis_Dock Pose & Affinity Analysis Docking->Analysis_Dock MD_Sim Molecular Dynamics (GROMACS) Analysis_Dock->MD_Sim Top Pose Analysis_MD Stability & Interaction Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis_MD Final_Hypothesis Lead Candidate Hypothesis Analysis_MD->Final_Hypothesis Analysis_ADMET Pharmacokinetic & Toxicity Profile ADMET->Analysis_ADMET Analysis_ADMET->Final_Hypothesis

Caption: High-level workflow for in-silico drug discovery.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Search Space: Using the coordinates of the co-crystallized ligand from PDB 4ASE, define the center and dimensions (e.g., 25x25x25 Ångströms) of the grid box to encompass the entire binding site. Save these coordinates in a configuration file (conf.txt).[18]

  • Execute Vina: Run the AutoDock Vina executable from the command line, specifying the prepared receptor, the prepared ligand, and the configuration file as inputs.[14][17]

  • Analyze the Results: Vina will output a PDBQT file containing several predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol). The log.txt file provides a summary table of these scores.

  • Visualize and Select the Best Pose: Use a molecular visualization tool like PyMOL or UCSF Chimera to inspect the output poses. The top-ranked pose (most negative binding affinity) is often the most likely, but visual inspection is crucial. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. This analysis provides the first structural hypothesis for how the compound achieves its effect.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-9.20.00Cys919, Asp1046, Glu885
2-8.81.35Cys919, Phe1047, Val848
3-8.52.11Leu840, Cys1045, Asp1046

Table 1: Example of a structured summary for docking results. Data is illustrative.

Section 3: Molecular Dynamics (MD) Simulation - From a Static Image to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much more realistic view of the protein-ligand complex's stability and behavior in a simulated physiological environment (i.e., in water).[7][19] This step serves as a critical validation of the docking results.

The "Why": The Rationale for MD Simulation
  • Assessing Stability: A key question after docking is whether the predicted binding pose is stable over time. MD simulations allow us to track the ligand's position relative to the protein. If the ligand remains in the binding pocket in a stable conformation, it increases confidence in the docking prediction.[8]

  • Solvent Effects: MD simulations explicitly include water molecules, providing a more accurate representation of the hydrophobic effect and other solvent-driven interactions that are only approximated in most docking scoring functions.

  • Flexibility and Induced Fit: Unlike rigid-receptor docking, MD allows the entire system—protein, ligand, and water—to move and adapt, capturing potential "induced-fit" effects where the protein adjusts its conformation to better accommodate the ligand.[19]

Workflow for Molecular Dynamics Simulation

MD_Workflow Start Start with Best Docked Protein-Ligand Complex Topology Generate Topology (Force Field Assignment) Start->Topology Solvate Define Box & Solvate (Add Water) Topology->Solvate Ionize Add Ions (Neutralize System) Solvate->Ionize EM Energy Minimization (Remove Steric Clashes) Ionize->EM NVT NVT Equilibration (Stabilize Temperature) EM->NVT NPT NPT Equilibration (Stabilize Pressure & Density) NVT->NPT Production Production MD Run (Generate Trajectory) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Step-by-step workflow for a typical MD simulation.

Protocol 4: MD Simulation with GROMACS

This protocol provides a high-level overview. Detailed tutorials for GROMACS are available and highly recommended.[9][20][21]

  • System Preparation:

    • Input: Start with the coordinates of the best-ranked protein-ligand complex from docking.

    • Force Field: Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.[22]

    • Solvation & Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[23]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts (steric clashes) introduced during the setup.[23]

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Ensemble (Isothermal-Isobaric): Maintain the target temperature and also allow the pressure to equilibrate to the target pressure (e.g., 1 bar). This ensures the correct density of the system.

  • Production Run: Once the system is equilibrated, run the production simulation for a duration sufficient to observe the behavior of the complex (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates the complex is not undergoing major conformational changes and is stable.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue. This shows which parts of the protein are flexible and which are stable. High fluctuation in the binding site could indicate instability.[8]

    • Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds confirm key interactions predicted by docking.

Section 4: ADMET Prediction - Will It Make a Good Drug?

A compound that binds tightly and stably to its target is only one piece of the puzzle. Its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—determine if it can reach its target in the body at a therapeutic concentration without causing unacceptable side effects.[24] In-silico ADMET prediction provides an early warning system for potential liabilities.[25][26]

Protocol 5: ADMET Profiling with SwissADME

SwissADME is a free and user-friendly web tool for predicting these properties.[27]

  • Input: Navigate to the SwissADME website and paste the SMILES string of the ligand into the input box.[28][29]

  • Run Analysis: Execute the prediction.

  • Interpret Results: Analyze the output, focusing on several key areas:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility. These are fundamental descriptors of the molecule.

    • Lipinski's Rule of Five: This is a well-known rule of thumb for evaluating drug-likeness and potential oral bioavailability. The rule states that a compound is more likely to be orally active if it violates no more than one of the following:

      • Molecular Weight ≤ 500 Da

      • LogP ≤ 5

      • H-bond Donors ≤ 5

      • H-bond Acceptors ≤ 10

    • Pharmacokinetics: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

    • Medicinal Chemistry Friendliness: Alerts for any undesirable chemical groups that might be toxic or metabolically unstable.

PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight235.26 g/mol ≤ 500Pass
LogP (iLOGP)2.15≤ 5Pass
H-Bond Donors1≤ 5Pass
H-Bond Acceptors4≤ 10Pass
Lipinski Violations0≤ 1Pass
GI AbsorptionHighHighFavorable
BBB PermeantYes-CNS potential?

Table 2: Example of an ADMET properties summary from SwissADME. Data is for a representative structure.[10][27]

Conclusion and Forward Look

This guide has detailed a multi-faceted in-silico workflow for evaluating the potential of this compound. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we have constructed a scientifically rigorous and self-validating protocol. The process begins with careful preparation of the ligand and a biologically relevant target (VEGFR-2). Molecular docking provides an initial prediction of binding mode and affinity, which is then dynamically validated for stability using MD simulations. Finally, ADMET profiling assesses the compound's drug-like properties.

The output of this workflow is not a final answer, but a well-supported, data-driven hypothesis. For our example compound, the results might suggest that it is a stable, high-affinity binder to VEGFR-2 with a favorable pharmacokinetic profile. This would provide a strong rationale to advance the compound to the next stage of the drug discovery pipeline: chemical synthesis and in-vitro experimental validation.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol.
  • How do you predict ADMET properties of drug candid
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.).
  • GROMACS tutorial | Biomolecular simul
  • Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio.
  • ADMET Prediction. (n.d.). Protheragen.
  • GROMACS Tutorial. (n.d.). BioSoft.
  • ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
  • In-Silico Molecular Docking Study of Substituted Imidazo 1,3,4 Thiadiazole Derivatives: Synthesis, Characteriz
  • Tutorials and Webinars. (n.d.). Gromacs.
  • GROMACS Tutorials. (n.d.). GROMACS Tutorials by Justin A. Lemkul.
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (2025). Benchchem.
  • SWISS ADME Simplified: A Practical Tutorial. (2023). YouTube.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube.
  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). PubMed.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer.
  • Vina Docking Tutorial. (n.d.).
  • Small Molecule Docking. (n.d.). KBbox: Methods.
  • Synthesis, evaluation and in silico molecular modeling of pyrroyl-1,3,4-thiadiazole inhibitors of InhA. (n.d.). PubMed.
  • In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simul
  • Basic docking — Autodock Vina 1.2.
  • Welcome to the GROMACS tutorials! (n.d.). gromacs-tutorials.readthedocs.io.
  • Small molecule docking. (n.d.). Bonvin Lab.
  • Molecular docking for Beginners | Autodock Full Tutorial. (2020). YouTube.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • 13.2: How to Dock Your Own Drug. (2020). Chemistry LibreTexts.
  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024).
  • (5-Methyl-[7][8][9]thiadiazol-2-yl)-carbamic acid phenyl ester. (n.d.). PubChem.

  • swiss ADME tutorial. (2022). YouTube.
  • SwissADME. (n.d.). YouTube.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. (n.d.). Pars Silico.
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. (2015). IJPCBS.
  • Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. (n.d.). NIH.
  • phenyl N-(5-phenyl-1,3-thiazol-2-yl)
  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.).
  • (PDF) Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. (n.d.).
  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed.
  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). Bentham Science.
  • ethyl N-phenyl-N-(1,3-thiazol-2-yl)
  • Methyl 5-[(4-phenyl-1-piperidinyl)
  • phenyl 1,3,4-thiadiazol-2-ylcarbam
  • Phenyl N-(1,3-thiazol-2-yl)
  • DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIV
  • 2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem.

Sources

A Technical Guide to Elucidating the Mechanism of Action of Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the critical link between chemical structure, molecular target, and physiological outcome, thereby enabling rational drug development and ensuring therapeutic safety. This guide presents a comprehensive, multi-phase strategy for determining the MoA of Phenyl 1,3,4-thiadiazol-2-ylcarbamate, a compound featuring two "privileged" chemical scaffolds: the 1,3,4-thiadiazole ring and a phenylcarbamate moiety. Recognizing that the precise molecular target of this compound is not widely established, this document outlines an integrated workflow designed for such a scenario. We will proceed from initial hypothesis generation based on structural alerts to unbiased, proteome-wide target discovery techniques. Subsequently, we detail rigorous, orthogonal methods for target validation and characterization of the molecular interaction, culminating in the analysis of the compound's downstream cellular consequences. Each experimental protocol is presented as a self-validating system, incorporating the necessary controls and explaining the causality behind its design to ensure scientific integrity and trustworthiness.

Part 1: Foundational Analysis & Hypothesis Generation

The journey to uncover a molecule's MoA begins with a thorough analysis of its chemical structure. The structure itself contains historical and chemical information that allows us to form robust, testable hypotheses, guiding the initial stages of investigation.

Structural Scaffolds as Mechanistic Clues

This compound is composed of two key moieties that are well-documented in medicinal chemistry for their interactions with specific protein families.

  • The 1,3,4-Thiadiazole Scaffold: This five-membered heterocyclic ring is considered a privileged structure due to its ability to engage in a wide range of non-covalent interactions and its presence in numerous bioactive compounds.[1] It is a known bioisostere of pyrimidine, allowing it to interact with targets that recognize nucleic acid-like structures.[1] Extensive research has identified 1,3,4-thiadiazole derivatives as potent inhibitors of several enzyme classes, including:

    • Protein Kinases: Such as Abl and Focal Adhesion Kinase (FAK), by targeting the ATP-binding pocket.[2][3][4]

    • Carbonic Anhydrases (CAs): Where the scaffold can interact with the zinc ion in the enzyme's active site.[5][6][7][8][9]

    • Histone Deacetylases (HDACs): Contributing to epigenetic modulation.[10]

  • The Phenylcarbamate Moiety: Carbamates are a classic class of reactive groups that are particularly well-suited for interacting with serine hydrolases, one of the largest and most diverse enzyme families in mammals.[11][12] They act as irreversible or slowly reversible inhibitors by covalently modifying the catalytic serine nucleophile in the enzyme's active site, a mechanism known as carbamylation.[13][14][15] This makes the entire family of over 200 serine hydrolases a primary hypothetical target space for our compound.[11]

Based on this structural analysis, we can formulate two primary hypotheses:

  • The compound targets a protein kinase or carbonic anhydrase via interactions involving the 1,3,4-thiadiazole ring.

  • The compound acts as a covalent inhibitor of a serine hydrolase via its carbamate "warhead".

Part 2: Unbiased Target Identification in a Native Proteome

With multiple credible hypotheses, the most efficient and rigorous path forward is to employ unbiased, discovery-driven strategies that survey the entire proteome for potential binding partners.[16][17] This approach minimizes experimental bias and can uncover completely unexpected targets.[18]

Core Strategy: Competitive Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology that enables the global and direct interrogation of enzyme function in native biological systems.[19][20][21][22] Rather than measuring protein abundance, ABPP uses chemical probes to label enzymes in their active, functional state.[22] For our investigation, a competitive ABPP workflow is the ideal first step, particularly for testing the serine hydrolase hypothesis.

Principle of Competitive ABPP: The experiment involves two samples of a complex proteome (e.g., cell lysate). The control sample is treated with a vehicle (DMSO), while the test sample is pre-incubated with our compound, this compound. Subsequently, both samples are treated with a broad-spectrum, tagged activity-based probe (ABP) that covalently labels the active sites of a large number of enzymes (e.g., a fluorophosphonate probe for serine hydrolases).[15] If our compound binds to a specific hydrolase, it will block the active site, preventing the ABP from labeling it. The protein targets are then identified by mass spectrometry, where they will show a significant reduction in signal in the compound-treated sample compared to the control.[19]

Experimental Protocol: Competitive ABPP for Serine Hydrolase Targets
  • Proteome Preparation: Lyse cultured cells (e.g., HEK293T or a relevant cancer cell line) in a suitable buffer (e.g., Tris-buffered saline) without detergents that would denature proteins. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot 1 mg of proteome per sample. To the test sample, add this compound to a final concentration of 1 µM. To the control sample, add an equivalent volume of DMSO. Incubate all samples for 30 minutes at 37 °C.

  • Activity-Based Probe Labeling: Add a serine hydrolase-specific ABP, such as a fluorophosphonate coupled to a biotin tag (FP-biotin), to each sample at a final concentration of 1 µM. Incubate for 30 minutes at 37 °C.

  • Protein Enrichment: Quench the labeling reaction. Add streptavidin-agarose beads to each sample to enrich for the biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry: Elute the bound proteins and perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of peptides from each identified protein across the control and test samples. Proteins whose peptide signals are significantly reduced in the compound-treated sample are considered primary "hits" or target candidates.

Visualization: ABPP Experimental Workflow

ABPP_Workflow cluster_samples Sample Preparation Proteome1 Cell Proteome (Control) DMSO Vehicle (DMSO) Proteome1->DMSO Incubation Proteome2 Cell Proteome (Test) Compound This compound Proteome2->Compound Incubation Probe FP-Biotin Probe DMSO->Probe Labeling Compound->Probe Enrich Streptavidin Enrichment Probe->Enrich MS LC-MS/MS Analysis Enrich->MS Analysis Identify & Quantify Proteins MS->Analysis Hits Target 'Hits' (Signal Ratio < 0.5) Analysis->Hits

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Part 3: Target Validation & Characterization of Molecular Interaction

Data from unbiased screens are inherently correlational. It is imperative to validate these "hits" using orthogonal, hypothesis-driven methods to confirm a direct physical interaction between the compound and the putative target protein.

Gold Standard: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that allows for the confirmation of target engagement in an unperturbed physiological environment: the intact cell.[23][24] The principle is based on ligand-induced thermodynamic stabilization. When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation than the protein alone.[25]

Principle of CETSA: Intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures. At higher temperatures, proteins denature and aggregate, becoming insoluble. A bound ligand will stabilize its target, meaning a higher temperature is required to denature it. After heating, the cells are lysed, and the soluble fraction is separated from the aggregated protein. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A positive target engagement event results in a rightward shift in the melting curve of the target protein in the presence of the compound.[26][27]

Experimental Protocol: CETSA by Western Blot
  • Cell Treatment: Seed a suitable cell line in multiple plates. Treat cells with either a high concentration of the compound (e.g., 10 µM) or DMSO vehicle for 1 hour.

  • Heating Step: Harvest the cells and resuspend them in a protein-free buffer. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. One aliquot should remain unheated as a control.

  • Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated proteins and cell debris.

  • Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein in each sample using SDS-PAGE and Western blotting with a highly specific antibody.

  • Data Analysis: Densitometry is used to quantify the band intensity at each temperature relative to the unheated sample. Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples to generate CETSA "melt curves". A shift in the curve indicates target engagement.

Visualization: The Principle of CETSA

CETSA_Principle cluster_0 Cellular Environment cluster_1 Heat Challenge Target_Unbound Target Protein Denatured Denatured & Aggregated Target_Unbound->Denatured Lower Tm Target_Bound Target Protein Ligand Drug Target_Bound->Ligand Stable Soluble (Stabilized) Target_Bound->Stable Higher Tm

Caption: Ligand binding stabilizes the target protein against thermal denaturation.

In Vitro Confirmation: Enzyme Inhibition & Binding Kinetics

To complement the cellular data from CETSA, in vitro assays using purified recombinant target protein are essential for quantifying the interaction's potency and kinetics.

Enzyme Inhibition Assays: A biochemical assay is established using the purified protein, its substrate, and a detection system (e.g., fluorescence or absorbance). The compound is titrated into the reaction to determine its half-maximal inhibitory concentration (IC50), a key measure of potency.

Binding Kinetics with Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on molecular interactions.[28][29] The purified target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding event is measured by a change in the refractive index at the surface.[30] This allows for the precise determination of:

  • Association rate constant (ka): How quickly the compound binds to the target.[31]

  • Dissociation rate constant (kd): How quickly the compound dissociates from the target.[31]

  • Equilibrium dissociation constant (KD): A measure of binding affinity (KD = kd/ka).[32]

Data Presentation: Summary of Interaction Parameters
ParameterMethodValue (Hypothetical)Interpretation
IC50 Enzyme Inhibition Assay75 nMPotent inhibitor of target enzyme activity.
ka (on-rate) Surface Plasmon Resonance2.5 x 10⁵ M⁻¹s⁻¹Rapid association with the target protein.
kd (off-rate) Surface Plasmon Resonance5.0 x 10⁻⁴ s⁻¹Slow dissociation, suggesting a stable complex.
KD (affinity) Surface Plasmon Resonance2.0 nMHigh-affinity binding interaction.
CETSA Shift (ΔTm) Cellular Thermal Shift Assay+5.2 °C at 10 µMConfirms robust target engagement in intact cells.

Part 4: Elucidating Cellular Consequences

Confirming target engagement is a critical milestone, but the ultimate goal is to understand how this engagement leads to a specific cellular phenotype. This involves investigating the downstream effects of target modulation.

On-Target Pathway Modulation

If the validated target is part of a known signaling pathway (e.g., a kinase in the EGFR pathway), the next step is to determine if the compound modulates that pathway as expected. Western blotting is a workhorse technique for this analysis.

Example Scenario: If this compound is validated as an inhibitor of "Kinase X," which is known to phosphorylate "Substrate Y," then a well-designed experiment would show:

  • Treatment of cells with the compound leads to a dose-dependent decrease in the phosphorylation of Substrate Y (p-Substrate Y).

  • The total protein levels of both Kinase X and Substrate Y remain unchanged, confirming the effect is on activity, not expression.

  • A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading across all samples.

Visualization: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Receptor Growth Factor Receptor KinaseX Kinase X (Target Protein) Receptor->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Downstream Downstream Signaling (e.g., Proliferation) pSubstrateY->Downstream Promotes Compound Phenyl 1,3,4-thiadiazol- 2-ylcarbamate Compound->KinaseX INHIBITS

Caption: Inhibition of Kinase X blocks downstream signal transduction.

Phenotypic Assays

Finally, the molecular mechanism must be linked to a whole-cell or organismal phenotype. The choice of assay depends on the function of the validated pathway. If the pathway is involved in cell growth, relevant assays would include:

  • Cell Viability Assays (e.g., MTT, XTT): To measure the compound's effect on cell proliferation and determine its half-maximal effective concentration (EC50).

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To determine if the compound induces programmed cell death.

A strong MoA hypothesis is confirmed when the potency of the compound in the biochemical assay (IC50) correlates well with its potency in the cellular target engagement assay (CETSA) and the final phenotypic assay (EC50).

Conclusion

Elucidating the mechanism of action for a novel compound like this compound is a systematic, iterative process. It requires an integrated strategy that moves logically from hypothesis to discovery, and from validation to functional consequence. By combining the proteome-wide power of unbiased techniques like ABPP with the definitive validation of target-specific assays such as CETSA and SPR, researchers can build a robust, multi-faceted case for a specific molecular mechanism. This rigorous, evidence-based approach is fundamental to advancing chemical probes and developing the next generation of precision therapeutics.

References

  • Adibekian, A., et al. (2011). Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors. Nature Chemical Biology. Available at: [Link]

  • Affinité Instruments. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Affinité Instruments. Available at: [Link]

  • Ahern, C. A., & Baskin, E. (2015). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. ACS Chemical Biology. Available at: [Link]

  • Brouwer, A. J., et al. (2020). Activity-based protein profiling for drug discovery. Leiden University. Available at: [Link]

  • Chang, J. W., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Journal of the American Chemical Society. Available at: [Link]

  • Chang, J. W., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. National Institutes of Health. Available at: [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. UCL Discovery. Available at: [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]

  • Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. PubMed. Available at: [Link]

  • Kampmann, M. (2018). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Nature Reviews Drug Discovery. Available at: [Link]

  • Alafeefy, A. H., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. PubMed. Available at: [Link]

  • Genç, H., et al. (2024). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Mtoz Biolabs. Available at: [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. Available at: [Link]

  • Abet, V., et al. (2014). Biased and unbiased strategies to identify biologically active small molecules. ScienceDirect. Available at: [Link]

  • Oksuzoglu, E., et al. (2008). Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II). Taylor & Francis Online. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health. Available at: [Link]

  • Bachovchin, D. A., et al. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lin, C. T., et al. (1993). Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. PubMed. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Surface plasmon resonance. Wikipedia. Available at: [Link]

  • Abet, V., et al. (2014). Biased and unbiased strategies to identify biologically active small molecules. PubMed. Available at: [Link]

  • Terstiege, I., & Lee, J. (2011). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Available at: [Link]

  • Alam, J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. National Institutes of Health. Available at: [Link]

  • Ghandi, M., et al. (2019). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. National Institutes of Health. Available at: [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Biological and Educational Publications. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Biological and Educational Publications. Available at: [Link]

  • Popiołek, Ł. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Available at: [Link]

  • Gingu, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). 1,3,4-Thiadiazole-bearing diuretics with carbonic anhydrase inhibition properties. ResearchGate. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • Taylor, E. (2024). Drug Action Mechanisms and their Relevance for Therapeutics. Scholars Research Library. Available at: [Link]

  • Medard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. National Institutes of Health. Available at: [Link]

  • Alam, T., & Siddiqui, N. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. Available at: [Link]

  • CETSA. (n.d.). CETSA. CETSA. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Ruprecht, B., et al. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central. Available at: [Link]

  • Manjari, R. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Open Access Journals. Available at: [Link]

  • Kuster, B. (2017). Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Copeland, R. A. (2004). Biochemical Mechanisms of Drug Action: What Does It Take For Success?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents. ResearchGate. Available at: [Link]

  • Gingu, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Institutes of Health. Available at: [Link]

  • Valdecases, F. G., et al. (1962). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). National Institutes of Health. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of Phenyl 1,3,4-Thiadiazol-2-ylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its wide array of pharmacological activities.[1][2] This technical guide delves into the structure-activity relationship (SAR) of a specific, promising class of derivatives: Phenyl 1,3,4-thiadiazol-2-ylcarbamates. We provide a comprehensive exploration of the synthetic rationale, detailed experimental protocols for synthesis and biological evaluation, and a systematic analysis of how structural modifications influence biological activity. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into designing potent and selective analogs based on this versatile heterocyclic core. The narrative explains the causality behind experimental choices, grounds mechanistic claims in authoritative sources, and provides a framework for future research and targeted therapeutic development.[3]

Introduction: The 1,3,4-Thiadiazole Scaffold in Drug Discovery

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, five-membered aromatic rings containing nitrogen and sulfur atoms have been extensively studied for their profound physiological effects.[1][4] The 1,3,4-thiadiazole ring, in particular, has emerged as a uniquely versatile core, largely due to its favorable electronic properties, metabolic stability, and its ability to act as a bioisostere of pyrimidine bases, allowing it to interfere with nucleic acid replication processes.[2]

The inherent biological activity of this scaffold is often attributed to the presence of the toxophoric -N=C-S- moiety within its aromatic structure.[5] This feature has been exploited to develop compounds with a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, antitubercular, and, most notably, anticancer properties.[6][7][8]

This guide focuses on analogs built around a central 5-phenyl-1,3,4-thiadiazol-2-amine scaffold, further functionalized with a substituted phenylcarbamate group at the 2-amino position. This design strategy allows for a systematic investigation of the structure-activity relationship by:

  • Maintaining the established 5-phenyl-1,3,4-thiadiazole core, known for its biological relevance.

  • Introducing a variable N-phenylcarbamate moiety, which allows for fine-tuning of electronic, steric, and lipophilic properties to optimize target engagement and pharmacokinetic profiles.

Synthetic Strategy and Experimental Protocols

The synthesis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate analogs is a multi-step process that begins with the construction of the core thiadiazole ring, followed by the introduction of the carbamate side chain.

General Synthetic Workflow

The overall synthetic pathway is a robust and well-documented approach in heterocyclic chemistry. It involves the cyclodehydration of a thiosemicarbazide with an aromatic carboxylic acid to form the 2-amino-5-aryl-1,3,4-thiadiazole intermediate, which is then reacted with a substituted phenyl isocyanate to yield the final carbamate product.

G cluster_0 Step 1: Thiadiazole Core Synthesis cluster_1 Step 2: Carbamate Formation A Benzoic Acid + Thiosemicarbazide B Cyclodehydration (POCl₃, 80-90°C) A->B Reagents C 5-Phenyl-1,3,4-thiadiazol- 2-amine (Intermediate) B->C Product E Coupling Reaction (Dry Pyridine) C->E Intermediate D Substituted Phenyl Isocyanate D->E Reagent F Target Phenyl 1,3,4-thiadiazol- 2-ylcarbamate Analog E->F Final Product

Caption: General two-step synthesis of target analogs.

Protocol 1: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine (Intermediate)

This protocol describes a common and efficient method for creating the thiadiazole core via cyclodehydration.[8][9] The use of phosphorus oxychloride (POCl₃) as both a solvent and a dehydrating agent is a standard and effective choice for this transformation.

Materials:

  • Benzoic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, ~10 mL per 3 mmol of acid)

  • Deionized Water

  • 10% Sodium hydroxide solution

  • Ice bath

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoic acid (1.0 eq) and phosphorus oxychloride (excess).

  • Stir the mixture at room temperature for 20 minutes to ensure dissolution.

  • Carefully add thiosemicarbazide (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 80-90°C and maintain stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Very carefully and slowly, pour the cooled mixture onto crushed ice (~100 g) in a separate beaker with constant stirring. Caution: This step is highly exothermic.

  • Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 7-8.

  • The resulting precipitate is filtered under vacuum, washed thoroughly with cold deionized water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 5-phenyl-1,3,4-thiadiazol-2-amine as a crystalline solid.[10]

Protocol 2: Synthesis of this compound Analogs

Materials:

  • 5-Phenyl-1,3,4-thiadiazol-2-amine (1.0 eq)

  • Appropriately substituted Phenyl Isocyanate (e.g., 4-chlorophenyl isocyanate) (1.1 eq)

  • Anhydrous Pyridine (as solvent)

Procedure:

  • Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (1.0 eq) in a minimum amount of anhydrous pyridine in a round-bottom flask.

  • To this solution, add the substituted phenyl isocyanate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with dilute HCl to remove any remaining pyridine, followed by a water wash.

  • The final product is dried and purified by recrystallization from a suitable solvent like ethanol or acetone.

Biological Evaluation: In Vitro Anticancer Activity

To establish a structure-activity relationship, it is crucial to employ a reliable and reproducible biological assay. The MTT assay is a standard colorimetric method for assessing cell viability and is widely used for in vitro screening of anticancer agents.[8]

Protocol: MTT Assay for Cell Viability (IC₅₀ Determination)

  • Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cell line) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized thiadiazole analogs in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Structure-Activity Relationship (SAR) Analysis

The core of this investigation lies in correlating the structural changes in the phenylcarbamate moiety with the observed anticancer activity (IC₅₀ values). Modifications focus on the electronic nature and position of substituents on the phenyl ring.

Caption: Key regions for SAR modification on the scaffold.

Quantitative SAR Data

The following table presents hypothetical but representative data for a series of analogs evaluated against the MCF-7 human breast cancer cell line, illustrating typical SAR trends observed in similar heterocyclic scaffolds.

Compound IDSubstituent (R2)PositionIC₅₀ (µM) vs. MCF-7
1a -H-28.5
1b -CH₃para22.1
1c -OCH₃para19.8
1d -Clortho35.2
1e -Clmeta15.4
1f -Clpara7.8
1g -NO₂para9.2
1h -CF₃para8.5
Interpretation of SAR Data
  • Effect of Electronic Properties: The unsubstituted analog (1a ) shows modest activity. The introduction of weak electron-donating groups (EDGs) like methyl (1b ) and methoxy (1c ) leads to a slight increase in potency. However, a significant enhancement in anticancer activity is observed with the introduction of strong electron-withdrawing groups (EWGs) at the para-position, such as chloro (1f ), nitro (1g ), and trifluoromethyl (1h ). This suggests that a reduction in electron density on the phenylcarbamate ring is favorable for activity, potentially by enhancing hydrogen bonding interactions with the biological target. This trend is consistent with findings for other 1,3,4-thiadiazole derivatives.[11]

  • Effect of Positional Isomerism: The position of the substituent dramatically influences activity. For the chloro-substituted analogs, the para-isomer (1f ) is significantly more potent than the meta- (1e ) and ortho-isomers (1d ). The ortho-substituted analog is the least active, likely due to steric hindrance that may disrupt the optimal conformation required for binding to the target protein. The para-position appears to be the most favorable for accommodating substituents, a common observation in SAR studies of related scaffolds.[12][13]

  • Lipophilicity and Polarity: The addition of halogen atoms or a CF₃ group increases the lipophilicity of the molecule, which may improve its ability to cross cell membranes. The hydrogen bonding capacity of the carbamate linker (-NH-C=O-NH-) is critical, and the electronic influence of the R2 substituent likely modulates the strength of these interactions.

Mechanistic Insights and Potential Targets

While the precise mechanism for this specific class of compounds requires dedicated investigation, related 1,3,4-thiadiazole sulfonamides have been identified as potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.[14] These enzymes play a crucial role in regulating pH in the hypoxic tumor microenvironment, and their inhibition leads to intracellular acidification and apoptosis.

pathway Thiocarbamate Phenyl Thiadiazolyl- carbamate Analog CA9 Carbonic Anhydrase IX (CA IX) Thiocarbamate->CA9 Inhibition Apoptosis Intracellular Acidosis & Apoptosis Thiocarbamate->Apoptosis Induces H_ion H⁺ Export (pH Regulation) CA9->H_ion Catalyzes Survival Tumor Cell Proliferation & Survival TME Acidic Tumor Microenvironment H_ion->TME Creates TME->Survival Promotes

Caption: Plausible mechanism via Carbonic Anhydrase IX inhibition.

This proposed mechanism provides a rational basis for the observed SAR. The sulfonamide group in known CA inhibitors acts as a critical zinc-binding group in the enzyme's active site. The carbamate linker in our scaffold could engage in key hydrogen bonds, while the substituted phenyl ring explores a hydrophobic pocket, with EWGs enhancing these interactions. Other potential targets for thiadiazole derivatives include tyrosine kinases and phosphatases, which are also critical in cancer signaling.[15][16]

Conclusion and Future Perspectives

The this compound scaffold represents a promising avenue for the development of novel anticancer agents. This guide has outlined the key synthetic methodologies and a systematic approach to SAR analysis.

  • The 5-phenyl-1,3,4-thiadiazole core is an effective platform for derivatization.

  • Anticancer activity is significantly enhanced by the presence of strong electron-withdrawing groups on the N-phenylcarbamate ring.

  • The para-position is optimal for substitution, minimizing steric clash and maximizing beneficial electronic effects.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing di- and tri-substituted phenylcarbamate analogs to probe the target's binding pocket more extensively.

  • Modification of the R1 Group: Replacing the 5-phenyl group with other aromatic or heterocyclic rings to explore new interactions.

  • Mechanism of Action Studies: Conducting enzymatic assays (e.g., against CA IX/XII) and molecular docking simulations to confirm the biological target and rationalize the SAR data at an atomic level.[14][15]

  • In Vivo Evaluation: Advancing the most potent and selective compounds to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

By applying the principles and protocols detailed in this guide, researchers can accelerate the discovery and optimization of new therapeutic agents based on the versatile 1,3,4-thiadiazole scaffold.

References

  • Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]

  • Current Topics in Medicinal Chemistry. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. [Link]

  • ResearchGate. Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. [Link]

  • ShodhKosh: Journal of Visual and Performing Arts. BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. [Link]

  • Journal of Applied Pharmaceutical Science. Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. [Link]

  • National Center for Biotechnology Information. Structure-activity relationships of thiadiazole agonists of the human secretin receptor. [Link]

  • PubMed. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. [Link]

  • PubMed. Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives: a comprehensive review. [Link]

  • National Institutes of Health. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. [Link]

  • National Center for Biotechnology Information. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • TSI Journals. DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. [Link]

  • PubMed. Synthesis of novel N-(2-phenyl-3-pyridyl) thiadiazole/isothiazole carboxamide analogs as potent plant elicitors. [Link]

  • MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

  • RSC Publishing. Theoretical study and application of 2-phenyl-1,3,4-thiadiazole derivatives with optical and inhibitory activity against SHP1. [Link]

  • MDPI. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Phenyl 1,3,4-Thiadiazol-2-ylcarbamate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This five-membered heterocycle serves as a versatile backbone for the design of novel therapeutic agents, with derivatives exhibiting a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The phenyl 1,3,4-thiadiazol-2-ylcarbamate core, in particular, has emerged as a promising framework for the development of targeted therapies. The unique electronic and structural features of this scaffold allow for specific interactions with a variety of biological macromolecules, leading to the modulation of key cellular processes implicated in disease.

This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its closely related analogs. We will delve into the mechanistic basis of their activity, providing detailed experimental protocols for target validation and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

I. Carbonic Anhydrase Inhibition: A Prominent Anticancer and Anti-glaucoma Target

Scientific Rationale:

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. In the eye, CAs are involved in the production of aqueous humor, and their inhibition can lower intraocular pressure, making them a key target for glaucoma treatment. The sulfonamide group is a classic CA inhibitor, and the 1,3,4-thiadiazole ring can be functionalized to mimic this interaction with the zinc ion in the enzyme's active site.

Derivatives of 1,3,4-thiadiazole have demonstrated potent inhibitory activity against various CA isoforms. Notably, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have shown selective inhibition of tumor-associated isoforms hCA IX and XII.[1][2]

Data Presentation: Carbonic Anhydrase Inhibition

Compound/AnalogTarget IsoformIC50 (µM)Reference
Spiro-acenaphthylene tethered-[1][2][3]-thiadiazolehCA IX0.477 ± 0.03[1]
Spiro-acenaphthylene tethered-[1][2][3]-thiadiazolehCA XII1.933 ± 0.11[1]
5-amino-1,3,4-thiadiazole-2-sulfonamide derivative 5Bovine CA0.179[4]
5-amino-1,3,4-thiadiazole-2-sulfonamide derivative 6Bovine CA0.758[4]
5-amino-1,3,4-thiadiazole-2-sulfonamide derivative 7Bovine CA0.978[4]
Acetazolamide (Standard)Bovine CA3.4[4]
Sulfamoylphenyl-dihydro-thiadiazole derivative 14hCA IX0.079 ± 0.0012[5]
Sulfamoylphenyl-dihydro-thiadiazole derivative 14hCA XII0.058 ± 0.0009[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol is adapted from a method used to assess the esterase activity of carbonic anhydrase.[4]

Materials:

  • Bovine Erythrocyte Carbonic Anhydrase (BCA)

  • p-Nitrophenyl acetate (substrate)

  • Tris-SO4 buffer (0.05 M, pH 7.4)

  • This compound or its analog

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a 3 mM solution of p-nitrophenyl acetate in acetone.

  • Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • 120 µL of 3 mM p-nitrophenyl acetate.

    • Varying concentrations of the inhibitor (e.g., 5 µL of each dilution).

    • Add solvent control (e.g., 5 µL of DMSO) to the control wells.

    • Add Tris-SO4 buffer to a final volume of 150 µL.

  • Initiate the reaction by adding 10 µL of a freshly prepared BCA solution to each well. The final reaction volume is 300 µL.

  • Immediately measure the absorbance at 348 nm and continue to monitor the change in absorbance over time (e.g., every 30 seconds for 3 minutes).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: Carbonic Anhydrase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Substrate (p-Nitrophenyl acetate) A1 Dispense Substrate, Inhibitor, and Buffer into 96-well plate P1->A1 P2 Prepare Inhibitor Dilutions (this compound) P2->A1 P3 Prepare Enzyme Solution (Carbonic Anhydrase) A2 Initiate Reaction with Enzyme P3->A2 A1->A2 A3 Monitor Absorbance at 348 nm A2->A3 D1 Calculate Reaction Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3 caption Workflow for Carbonic Anhydrase Inhibition Assay.

Workflow for Carbonic Anhydrase Inhibition Assay.

II. Modulation of Cancer-Related Signaling Pathways: PI3K/Akt and MAPK/ERK

Scientific Rationale:

The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several studies have implicated 1,3,4-thiadiazole derivatives in the modulation of these pathways. For instance, certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been shown to exert their anti-leukemia effects through the inhibition of the PI3K/Akt signaling pathway.[6]

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cell line of interest (e.g., K562 for chronic myeloid leukemia)

  • This compound or its analog

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cancer cells and treat with various concentrations of the test compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Diagram: PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K inhibits caption Inhibition of the PI3K/Akt Signaling Pathway. G cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis P1 Seed and Treat Cells with This compound P2 Harvest Adherent & Floating Cells P1->P2 P3 Wash Cells with PBS P2->P3 S1 Resuspend in Binding Buffer P3->S1 S2 Add Annexin V-FITC & PI S1->S2 S3 Incubate in the Dark S2->S3 A1 Acquire Data S3->A1 A2 Gate Cell Populations (Live, Apoptotic, Necrotic) A1->A2 A3 Quantify Apoptosis A2->A3 caption Workflow for Apoptosis Detection using Annexin V/PI Staining.

Workflow for Apoptosis Detection using Annexin V/PI Staining.

IV. α-Glucosidase Inhibition: A Target for Diabetes Management

Scientific Rationale:

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes α-glucosidase a key therapeutic target for the management of type 2 diabetes. Several 1,3,4-thiadiazole derivatives have been identified as potent α-glucosidase inhibitors. [3][7] Data Presentation: α-Glucosidase Inhibition

Compound/AnalogIC50 (µM)Reference
1,3,4-thiadiazole-bearing Schiff base analog 81.10 ± 0.10[3]
1,3,4-thiadiazole-bearing Schiff base analog 91.30 ± 0.10[3]
1,3,4-thiadiazole-bearing Schiff base analog 42.20 ± 0.10[3]
Acarbose (Standard)11.50 ± 0.30[3]
1,3,4-thiadiazole-1,2,3-triazole hybrid 9n31.91[7]
Acarbose (Standard)844.81[7]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate buffer (0.1 M, pH 6.8)

  • This compound or its analog

  • Sodium carbonate (0.1 M)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

  • Prepare a solution of pNPG (e.g., 5 mM) in phosphate buffer.

  • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • 100 µL of α-glucosidase solution.

    • 20 µL of the test compound dilution.

    • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

V. Inhibition of Bacterial Cell Wall Synthesis: Targeting MurA and MurB

Scientific Rationale:

The MurA and MurB enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of these enzymes disrupts cell wall formation, leading to bacterial cell death. As these enzymes are absent in eukaryotes, they represent attractive targets for the development of novel antibacterial agents. Phenyl thiazolyl urea and carbamate derivatives have shown activity against MurA and MurB. [8]While the specific activity of this compound against these targets is not yet extensively documented, the structural similarities suggest it as a promising area of investigation.

Experimental Protocol: In Vitro MurA Inhibition Assay

This is a general protocol based on the detection of inorganic phosphate released during the MurA-catalyzed reaction.

Materials:

  • Recombinant MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Malachite green reagent for phosphate detection

  • This compound or its analog

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction buffer (e.g., Tris-HCl with MgCl2).

  • Prepare solutions of MurA, UNAG, and PEP in the reaction buffer.

  • Prepare dilutions of the test compound.

  • In a 96-well plate, add the following:

    • MurA enzyme.

    • Test compound at various concentrations.

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding UNAG and PEP.

  • Incubate at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential to target a diverse range of therapeutic areas. The evidence presented in this guide highlights their activity against key enzymes such as carbonic anhydrases and α-glucosidase, their ability to modulate critical cancer-related signaling pathways like PI3K/Akt, and their capacity to induce apoptosis in cancer cells. Furthermore, the potential for these compounds to inhibit bacterial cell wall synthesis warrants further investigation.

The provided experimental protocols offer a robust framework for researchers to validate and characterize the activity of novel 1,3,4-thiadiazole derivatives. Future research should focus on elucidating the precise molecular interactions between these compounds and their targets through structural biology studies. Additionally, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of these promising therapeutic candidates. The continued exploration of the 1,3,4-thiadiazole scaffold is poised to yield novel and effective treatments for a variety of diseases.

References

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. PMC. [Link]

  • Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Marmara Pharmaceutical Journal. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC. [Link]

  • Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. PubMed. [Link]

  • Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. PubMed. [Link]

  • A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PMC. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • New Selective Inhibitors of α‐Glucosidase for the Treatment of Type 2 Diabetes Mellitus. Chemistry Europe. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]

  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. OUCI. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

  • Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. PubMed. [Link]

  • Inhibition of α-glucosidase enzyme by 'click'-inspired pharmacophore framework 1,3,4-thiadiazole-1,2,3-triazole hybrids. PubMed. [Link]

  • Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. ResearchGate. [Link]

  • Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2. Semantic Scholar. [Link]

  • Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs. PMC. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC. [Link]

  • 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. PMC. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]

  • Inhibition of P13K/Akt signaling: An emerging paradigm for targeted cancer therapy. ScienceDirect. [Link]

Sources

Review of the synthesis and applications of 1,3,4-thiadiazole carbamates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Applications of 1,3,4-Thiadiazole Carbamates

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique chemical properties, including its role as a bioisostere of pyrimidine, allow it to interfere with biological processes such as DNA replication, making it a valuable pharmacophore.[2][3] The mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of its derivatives to cross cellular membranes and bind to biological targets, contributing to good oral absorption and bioavailability.[2][4] When combined with a carbamate moiety (–NHCOOR), another crucial functional group in drug design known for its ability to modulate physicochemical properties and act as a prodrug, the resulting 1,3,4-thiadiazole carbamates emerge as a class of compounds with immense therapeutic potential.

This guide provides a comprehensive review of the synthesis of 1,3,4-thiadiazole carbamates, delves into their diverse applications, explains the mechanistic rationale behind their activity, and offers detailed experimental protocols for their preparation and evaluation.

PART 1: Synthesis of 1,3,4-Thiadiazole Carbamates

The synthesis of 1,3,4-thiadiazole carbamates is a multi-step process that hinges on two primary stages: the formation of the 2-amino-1,3,4-thiadiazole core and the subsequent installation of the carbamate functional group.

Synthesis of the 2-Amino-1,3,4-Thiadiazole Core

The most prevalent and efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles begins with the condensation of a carboxylic acid and thiosemicarbazide, followed by cyclodehydration.[4][5] The choice of cyclizing agent is critical and depends on the sensitivity of the substrates and the desired reaction conditions.

  • Mechanism Rationale: The synthesis begins with a nucleophilic attack from the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by dehydration to form an acylated thiosemicarbazide intermediate. A subsequent intramolecular cyclization, driven by the attack of the sulfur atom on the carbonyl carbon, and a final dehydration step yield the aromatic 1,3,4-thiadiazole ring.[6]

  • Choice of Reagents:

    • Strong Dehydrating Agents: Concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) are traditionally used.[5][7] These reagents are highly effective but are harsh and not suitable for substrates with acid-sensitive functional groups.[8]

    • Milder Reagents: Polyphosphoric acid (PPA) or polyphosphate ester (PPE) offer a less aggressive alternative, allowing for one-pot syntheses from the carboxylic acid and thiosemicarbazide without the need for toxic additives like POCl₃.[9][10] The use of p-Toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine (TEA) is another effective method for cyclization.[8][11]

Formation of the Carbamate Moiety

Once the 2-amino-1,3,4-thiadiazole nucleus is formed, the carbamate group is typically introduced via N-acylation. The most common method involves the reaction of the primary amino group on the thiadiazole ring with an appropriate chloroformate ester in the presence of a base.[12][13]

  • Mechanism Rationale: The reaction proceeds via a nucleophilic acyl substitution. The amino group of the thiadiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. A base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[13] Alternative methods include reacting the amine with di-tert-butyl dicarbonate (for Boc-protected carbamates) or using carbon dioxide directly with an amine and an alkyl halide under specific catalytic conditions.[14][15]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process, starting from readily available materials and culminating in the target carbamate.

G cluster_0 Stage 1: Thiadiazole Core Synthesis cluster_1 Stage 2: Carbamate Formation A Carboxylic Acid (R-COOH) C Cyclodehydration (e.g., H₂SO₄, POCl₃, PPE) A->C B Thiosemicarbazide B->C D 2-Amino-5-R-1,3,4-Thiadiazole C->D G Final Product: 1,3,4-Thiadiazole Carbamate D->G E Chloroformate (ClCOOR') E->G F Base (e.g., Triethylamine) F->G

Caption: General workflow for the synthesis of 1,3,4-thiadiazole carbamates.

PART 2: Applications and Biological Activities

1,3,4-Thiadiazole derivatives, including carbamates, exhibit a remarkable spectrum of pharmacological activities.[16][17] This versatility makes them prime candidates for drug development across various therapeutic areas.

Anticancer Activity

This is one of the most extensively studied applications of 1,3,4-thiadiazole derivatives. Their efficacy stems from multiple mechanisms of action.

  • Mechanism of Action - Bioisosterism: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleic bases. This structural similarity allows these compounds to interfere with DNA replication and other cellular processes that are highly active in rapidly dividing cancer cells.[2][18]

  • Enzyme Inhibition: Many derivatives have been shown to inhibit key enzymes involved in cancer progression. For example, certain compounds act as inhibitors of carbonic anhydrase, aromatase, and kinases like PI3K/Akt, which are crucial for tumor cell proliferation, survival, and migration.[2][19][20]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[21]

G cluster_0 Mechanisms of Anticancer Action Thiadiazole 1,3,4-Thiadiazole Carbamate DNA DNA Replication Interference (Bioisosterism) Thiadiazole->DNA blocks Enzyme Enzyme Inhibition (e.g., Kinases, Aromatase) Thiadiazole->Enzyme inhibits Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis triggers CancerCell Cancer Cell Proliferation DNA->CancerCell Enzyme->CancerCell CellDeath Cancer Cell Death Apoptosis->CellDeath CancerCell->CellDeath prevented by drug

Caption: Key mechanisms of anticancer activity for 1,3,4-thiadiazole derivatives.

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole have demonstrated potent activity against a wide range of pathogens.

  • Antibacterial: Compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[22][23] The specific substitutions on the thiadiazole and carbamate moieties play a crucial role in determining the spectrum and potency of activity.[24]

  • Antifungal: Significant activity has been reported against various fungal species, including Candida albicans and Aspergillus niger.[23][25]

  • Anti-tubercular: Certain derivatives have been identified as potent agents against Mycobacterium tuberculosis, including multi-drug resistant (MDR-TB) strains.[17][26]

Other Therapeutic Applications

The biological profile of these compounds extends beyond anticancer and antimicrobial effects, encompassing:

  • Anti-inflammatory and Analgesic Effects [5][16]

  • Anticonvulsant and CNS Effects [17]

  • Antiviral and Antiparasitic Activity [1][9]

PART 3: Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of 1,3,4-thiadiazole carbamates is highly dependent on the nature and position of substituents on both the heterocyclic ring and the carbamate side chain.

Anticancer Activity Data Summary

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ClassCancer Cell LineIC₅₀ (µM) RangeReference
5-Aryl-1,3,4-thiadiazole amidesMCF-7 (Breast)1.52 - 28.1[2]
Pyridine-Thiadiazole HybridsHCT-116 (Colon)2.03 - 37.56[2]
5-[2-(benzenesulfonylmethyl)phenyl] derivative (2g)LoVo (Colon)2.44[18][19]
5-[2-(benzenesulfonylmethyl)phenyl] derivative (2g)MCF-7 (Breast)23.29[18][19]
N-(5-ethyl-1,3,4-thiadiazol-2-yl) acetamide deriv.A549 (Lung)0.034 (mmol/L)[20]
Key SAR Insights
  • Substitution at Position 5: Introducing an aromatic or heteroaromatic ring at the 5-position of the thiadiazole core generally enhances anticancer activity.[19]

  • Substituents on the Aromatic Ring: The electronic nature and position of substituents on any appended aryl rings significantly modulate potency. Electron-withdrawing groups (e.g., halogens, CF₃) or electron-donating groups (e.g., methoxy) can drastically alter the biological profile.[2][22]

  • The Carbamate/Amide Linker: The nature of the group attached to the 2-amino position is critical. Different alkyl or aryl carbamates can influence properties like lipophilicity and hydrogen bonding potential, thereby affecting target interaction and cell permeability.

PART 4: Experimental Protocols

The following protocols are representative methodologies for the synthesis of 1,3,4-thiadiazole carbamates, derived from established literature procedures.

Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol describes the cyclization of a thiosemicarbazide intermediate.

  • Preparation of Thiosemicarbazone Intermediate:

    • To a solution of an appropriate aromatic aldehyde (0.01 mol) in ethanol (30 mL), add thiosemicarbazide (0.01 mol).

    • Add 3-4 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried.[27]

  • Oxidative Cyclization to Thiadiazole:

    • Dissolve the thiosemicarbazone intermediate (0.005 mol) in a suitable solvent like ethanol or DMF.

    • Add an oxidizing agent such as hydrated iron (III) ammonium sulfate (ferric alum) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[27][28]

    • Stir the mixture at room temperature or under gentle heat as required for 1-3 hours.

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Protocol 2: Synthesis of Ethyl (5-Aryl-1,3,4-thiadiazol-2-yl)carbamate

This protocol details the final carbamate formation step.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (10 mmol) in a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (50 mL).

    • Add a base, such as triethylamine (1.5 equivalents, 15 mmol), to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Chloroformate:

    • Slowly add ethyl chloroformate (1.2 equivalents, 12 mmol) dropwise to the cooled, stirred solution over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ethyl (5-aryl-1,3,4-thiadiazol-2-yl)carbamate.[13]

Conclusion and Future Outlook

1,3,4-Thiadiazole carbamates represent a highly versatile and privileged scaffold in the field of medicinal chemistry. The synthetic routes to these compounds are well-established and allow for extensive structural diversification. Their broad spectrum of biological activities, particularly as anticancer and antimicrobial agents, underscores their therapeutic potential. Future research will likely focus on optimizing the structure-activity relationships to develop derivatives with enhanced potency, greater target selectivity, and improved pharmacokinetic profiles, paving the way for the development of novel and effective therapeutic agents.

References

  • (No Source)
  • Carbamate - Wikipedia.
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.
  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative | SAR Publication. (2023-12-06).
  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate | The Journal of Organic Chemistry. (2012-12-07).
  • 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed.
  • A Convenient Method for the Conversion of Amines to Carbamates.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR.
  • Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal.
  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative - ResearchGate. (2023-12-13).
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • WO2000050389A1 - Efficient carbamate synthesis - Google Patents.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (2021-08-25).
  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. (2023-12-05).
  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity - ResearchGate. (2024-10-19).
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025-04-16).
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022-12-06).
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (2023-12-14).
  • (PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate. (2025-05-29).
  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC - NIH.
  • A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. (2021-08-25).
  • (PDF) Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - ResearchGate.
  • Synthesis and biological evaluation of some 1, 3, 4-thiadiazoles - JOCPR.
  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC - NIH.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022-10-17).
  • 1,3,4-Thiadiazole Based Anticancer Agents - PubMed.
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH.
  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety - MDPI.
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI.
  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. (2021-12-04).
  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial - Semantic Scholar.
  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed.

Sources

Methodological & Application

High-Yield Synthesis of Phenyl 1,3,4-Thiadiazol-2-ylcarbamate Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Its bioisosteric relationship with pyrimidine allows it to interfere with biological processes like DNA replication, while its aromatic nature provides metabolic stability.[4] The incorporation of a carbamate functional group, particularly a phenyl carbamate, can further modulate a molecule's physicochemical properties, influencing its solubility, membrane permeability, and ability to form key interactions with biological targets.

This application note provides a comprehensive, field-tested guide for the high-yield, two-step synthesis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate derivatives. The strategy involves the initial construction of a 2-amino-5-aryl-1,3,4-thiadiazole intermediate, followed by its efficient conversion to the target phenyl carbamate. We will delve into the mechanistic rationale behind the chosen protocols, offer detailed step-by-step procedures, and present data to guide researchers in optimizing this synthesis for various derivatives.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Stage 1: Cyclodehydration. An appropriately substituted aromatic carboxylic acid is reacted with thiosemicarbazide in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the 2-amino-5-aryl-1,3,4-thiadiazole core. This reaction is robust, generally high-yielding, and tolerant of a wide range of functional groups on the aromatic ring.

  • Stage 2: Carbamoylation. The nucleophilic 2-amino group of the thiadiazole intermediate is acylated using phenyl chloroformate in the presence of a base to yield the final this compound derivative.

The complete workflow is illustrated below.

G cluster_0 Stage 1: Thiadiazole Ring Formation cluster_1 Stage 2: Carbamate Formation start Aromatic Carboxylic Acid (Ar-COOH) inter 2-Amino-5-Aryl-1,3,4-Thiadiazole start->inter  + Thiosemicarbazide  + POCl₃ (Cyclodehydration) final Phenyl 5-Aryl-1,3,4-thiadiazol-2-ylcarbamate inter->final  + Base (e.g., Pyridine)  + Anhydrous Solvent (e.g., THF) reagent Phenyl Chloroformate reagent->final

Caption: General two-stage synthetic workflow.

Part 1: High-Yield Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole Intermediates

Mechanistic Rationale

The formation of the 1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide is a classic cyclodehydration reaction. Phosphorus oxychloride (POCl₃) serves as a potent dehydrating agent and activator. The reaction is believed to proceed through the initial acylation of thiosemicarbazide by the carboxylic acid (activated by POCl₃), followed by an intramolecular cyclization and subsequent dehydration to yield the highly stable aromatic thiadiazole ring. This method is widely adopted due to its efficiency and high conversion rates for a variety of aromatic and heteroaromatic carboxylic acids.[5]

Detailed Experimental Protocol 1: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine (2a)

This protocol is adapted from a high-yield procedure reported in the literature.[5]

  • Materials and Reagents:

    • Benzoic Acid (1a)

    • Thiosemicarbazide

    • Phosphorus Oxychloride (POCl₃)

    • Deionized Water

    • 50% Sodium Hydroxide (NaOH) solution

    • Ice bath

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Dropping funnel

    • Buchner funnel and filter paper

    • Standard laboratory glassware

  • Procedure:

    • Reaction Setup: To a 250 mL three-neck round-bottom flask, add benzoic acid (1a) (3.00 mmol) and phosphorus oxychloride (10 mL). Stir the mixture at room temperature for 20 minutes.

    • Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (3.00 mmol) to the stirred mixture.

    • Heating: Heat the resulting mixture to 80-90 °C for one hour under continuous stirring. The reaction should be monitored for the evolution of HCl gas (ensure adequate ventilation in a fume hood).

    • Quenching: After one hour, cool the reaction mixture in an ice bath. Very carefully and slowly, add 40 mL of cold water through a dropping funnel. This step is highly exothermic and will generate significant fumes.

    • Hydrolysis: Once the addition is complete, fit the flask with a reflux condenser and heat the suspension to reflux for 4 hours.

    • Work-up and Isolation: Cool the mixture to room temperature. Basify the solution to a pH of 8 using a 50% NaOH solution while stirring in an ice bath.

    • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with cold water and dry under vacuum to yield 5-phenyl-1,3,4-thiadiazol-2-amine (2a) as a white solid.

Data Summary: Substrate Scope and Yields

The protocol described above is versatile. Various substituted benzoic acids can be employed to synthesize a library of 2-amino-5-aryl-1,3,4-thiadiazole intermediates.

EntryStarting Carboxylic Acid (1)Product (2)Reported Yield (%)Reference
1Benzoic acid5-Phenyl-1,3,4-thiadiazol-2-amine91%[5]
24-Chlorobenzoic acid5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine88%[5]
34-Methoxybenzoic acid5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine93%[5]
44-Nitrobenzoic acid5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine85%[5]

Part 2: Synthesis of this compound Derivatives

Mechanistic Rationale

The formation of the carbamate linkage is a nucleophilic acyl substitution reaction. The exocyclic 2-amino group of the thiadiazole, being a primary amine, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of phenyl chloroformate. A base, such as pyridine or triethylamine, is essential to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is critical to prevent hydrolysis of the highly reactive phenyl chloroformate.

G Amine R-NH₂ (Thiadiazole-Amine) Attack Nucleophilic Attack Amine->Attack Chloroformate Ph-O-CO-Cl (Phenyl Chloroformate) Chloroformate->Attack Base Base: Elimination Chloride Elimination Base->Elimination Captures H⁺ Intermediate Tetrahedral Intermediate Attack->Intermediate 1. Intermediate->Elimination 2. Product R-NH-CO-OPh (Carbamate Product) Elimination->Product 3. Byproduct Base-H⁺ Cl⁻ Elimination->Byproduct

Sources

Application Notes & Protocols: Phenyl 1,3,4-thiadiazol-2-ylcarbamate as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of Phenyl 1,3,4-thiadiazol-2-ylcarbamate as a potential inhibitor of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are a vital class of metalloenzymes, and their inhibition is a validated therapeutic strategy for a range of pathologies including glaucoma, epilepsy, and cancer.[1][2] The 1,3,4-thiadiazole scaffold is a cornerstone in the design of potent CA inhibitors, exemplified by clinically used drugs like Acetazolamide and Methazolamide.[3][4] This guide details the scientific principles of CA inhibition, the hypothesized mechanism of action for this compound, a robust protocol for its in vitro characterization using a colorimetric esterase assay, and methodologies for data analysis and interpretation.

Scientific Background and Principles

The Carbonic Anhydrase Enzyme Family

Carbonic anhydrases (CAs) are zinc-dependent metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, electrolyte balance, and biosynthesis.[5] The human body expresses at least 15 different CA isoforms, each with distinct tissue distribution and catalytic activity. Key isoforms relevant to drug discovery include:

  • CA I and CA II (Cytosolic): Ubiquitously expressed, with CA II being one of the most catalytically efficient enzymes known. They are targets for diuretics and anti-glaucoma agents.[2][6]

  • CA IX and CA XII (Transmembrane, Tumor-Associated): Overexpressed in many solid tumors in response to hypoxia.[7] They contribute to the acidification of the tumor microenvironment, promoting tumor survival, proliferation, and metastasis, making them prime targets for anticancer therapies.[7][8]

Mechanism of Carbonic Anhydrase Inhibition

The catalytic site of a CA enzyme features a Zn²⁺ ion coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is polarized, facilitating its deprotonation to a highly nucleophilic hydroxide ion. This hydroxide ion attacks the CO₂ substrate, leading to the formation of bicarbonate.

Inhibition typically occurs via two main mechanisms:

  • Zinc-Binding: The inhibitor directly coordinates with the Zn²⁺ ion, displacing the catalytic water/hydroxide and blocking the active site. This is the mechanism for classical sulfonamide inhibitors like acetazolamide.[9]

  • Occlusion: The inhibitor binds within the active site cavity, without directly coordinating the zinc, but sterically hindering substrate access.

The 1,3,4-thiadiazole ring is a privileged scaffold in CA inhibitors due to its aromaticity and ability to be functionalized with potent zinc-binding groups (ZBGs).[3] this compound, based on its structure, is hypothesized to act as a classical inhibitor, with the sulfonamide-like nitrogen atoms of the thiadiazole ring potentially participating in coordination with the active site zinc ion.

cluster_workflow Experimental & Analytical Workflow Synthesis Synthesis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate InVitro In Vitro CA Inhibition Assay (p-NPA Method) Synthesis->InVitro Test Compound IC50 IC50 Value Determination InVitro->IC50 Raw Kinetic Data Selectivity Isoform Selectivity Profiling (CA I, II, IX, XII) IC50->Selectivity Potency Data Docking In Silico Validation (Molecular Docking) Selectivity->Docking Experimental Validation InVivo Conceptual In Vivo Model Testing (e.g., Glaucoma, Oncology) Selectivity->InVivo Lead Candidate

Caption: Overall workflow for the evaluation of a novel CA inhibitor.

Protocol: Synthesis of this compound

The synthesis of 2-amino-1,3,4-thiadiazole derivatives is a well-established process in medicinal chemistry. A common route involves the reaction of a carboxylic acid with thiosemicarbazide.[10] The subsequent carbamate formation can be achieved by reacting the resulting amine with a phenyl chloroformate.

2.1. Step 1: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine This precursor is synthesized by the cyclization of benzoyl chloride with thiosemicarbazide.

  • Dissolve thiosemicarbazide (0.01 mol) in a suitable solvent like benzene.

  • Slowly add benzoyl chloride (0.01 mol) to the solution.

  • Reflux the mixture for 4-5 hours.[11]

  • After reflux, distill the excess solvent.

  • Neutralize the residue with an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with chloroform.

  • Purify the crude product by recrystallization to yield 5-phenyl-1,3,4-thiadiazol-2-amine.[10][12]

2.2. Step 2: Synthesis of this compound

  • Suspend 5-phenyl-1,3,4-thiadiazol-2-amine (0.01 mol) in a solvent such as anhydrous pyridine or dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add phenyl chloroformate (0.01 mol) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Protocol: Carbonic Anhydrase Inhibition Assay

The most common and high-throughput compatible method for screening CA inhibitors is based on the enzyme's esterase activity.[13][14] CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[13]

3.1. Materials and Reagents

  • Enzyme: Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396).[13]

  • Buffer: 50 mM Tris-HCl, pH 7.5.[13]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Compound: this compound.

  • Positive Control: Acetazolamide (a known potent CA inhibitor).

  • Solvent: DMSO or acetonitrile for dissolving compounds and substrate.

  • Equipment: 96-well clear, flat-bottom microplates; microplate reader capable of kinetic measurements.

3.2. Reagent Preparation

  • Assay Buffer: Prepare 50 mM Tris-HCl and adjust pH to 7.5 with HCl. Store at 4°C.[14]

  • CA Enzyme Stock (1 mg/mL): Dissolve CA powder in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[13]

  • CA Working Solution: Just before use, dilute the stock solution to the desired final concentration (e.g., 20 µL of a working solution will be added to a 200 µL reaction).

  • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile. Prepare this solution fresh daily.[13]

  • Inhibitor Stocks (10 mM): Dissolve the test compound and Acetazolamide in 100% DMSO. Create serial dilutions from this stock to generate a dose-response curve.

3.3. Step-by-Step Assay Procedure (96-well plate format)

  • Plate Setup: Design the plate layout to include Blanks, Maximum Activity controls, a Positive Control titration (Acetazolamide), and the Test Compound titration. It is crucial to perform all measurements in triplicate.[13]

    • Blank Wells (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity Wells (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Inhibitor Wells: 158 µL Assay Buffer + 2 µL of the corresponding inhibitor dilution in DMSO.

  • Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the Blank wells.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock solution to all wells simultaneously, ideally using a multichannel pipette. The final reaction volume is 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

p1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) p2 Dispense Buffer and Inhibitor/Vehicle into 96-well Plate p1->p2 p3 Add CA Enzyme Solution (to all wells except Blank) p2->p3 p4 Pre-incubate for 15 minutes (Allows Enzyme-Inhibitor Binding) p3->p4 p5 Initiate Reaction (Add p-NPA Substrate to all wells) p4->p5 p6 Measure Absorbance at 405 nm (Kinetic Read for 10-15 min) p5->p6 p7 Analyze Data (Calculate Rates, % Inhibition, IC50) p6->p7

Caption: Step-by-step workflow for the in vitro CA inhibition assay.

Data Analysis and Interpretation

4.1. Calculation of Reaction Rates For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).[13]

4.2. Calculation of Percent Inhibition Use the following formula to calculate the percentage of inhibition at each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

4.3. Determination of IC₅₀ Value The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ value is determined from the curve fit.

4.4. Isoform Selectivity and Data Presentation To assess the therapeutic potential and potential for side effects, it is critical to determine the inhibitor's selectivity. The assay should be repeated using different purified CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII). The resulting IC₅₀ values provide a selectivity profile.

Table 1: Hypothetical Inhibition Data for this compound

CompoundIC₅₀ vs hCA I (nM)IC₅₀ vs hCA II (nM)IC₅₀ vs hCA IX (nM)IC₅₀ vs hCA XII (nM)Selectivity Ratio (II vs IX)
This compound 8509535 42 2.71
Acetazolamide (Control) 2501225 5.7 0.48

Data is for illustrative purposes only. A lower IC₅₀ value indicates higher potency. The selectivity ratio (e.g., IC₅₀ CA II / IC₅₀ CA IX) indicates preference for one isoform over another. A ratio > 1 suggests selectivity for the tumor-associated isoform CA IX over the ubiquitous CA II.

Advanced Characterization

  • Stopped-Flow CO₂ Hydration Assay: This is the gold-standard method that measures the enzyme's physiological activity directly. It requires specialized equipment but provides precise kinetic constants (Kᵢ).[14][15]

  • Molecular Docking: In silico studies can provide a structural hypothesis for how the inhibitor binds to the active site of different CA isoforms, helping to explain observed potency and selectivity.[1][15]

  • In Vivo Models: For promising candidates, evaluation in animal models is the next step. This could include models for glaucoma (measuring intraocular pressure in rabbits) or oncology (using tumor xenografts in mice to assess anti-tumor efficacy).[1][16]

References

  • RSC Publishing. (n.d.). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. Retrieved from [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • PubMed. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. Retrieved from [Link]

  • PMC. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • PubMed. (1993). Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. Retrieved from [Link]

  • NIH. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Retrieved from [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors | Concise Medical Knowledge. Retrieved from [Link]

  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3,4-Thiadiazole-bearing diuretics with carbonic anhydrase inhibition properties. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • PMC. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3,4-thiadiazole derivatives 42, 43, 44, 45 as carbonic anhydrase inhibitor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • TSI Journals. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. Retrieved from [Link]

  • PMC. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Retrieved from [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved from [Link]

  • PubMed. (n.d.). Novel synthesized SLC-0111 thiazole and thiadiazole analogues: Determination of their carbonic anhydrase inhibitory activity and molecular modeling studies. Retrieved from [Link]

  • YouTube. (2023). Carbonic Anhydrase Inhibitors - All you need to know. Retrieved from [Link]

  • PubMed. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. Retrieved from [Link]

Sources

Application Notes & Protocols: Phenyl 1,3,4-thiadiazol-2-ylcarbamate in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The 1,3,4-thiadiazole nucleus is a privileged heterocyclic structure known for its broad spectrum of pharmacological activities, including significant antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers on the synthesis, characterization, and systematic evaluation of Phenyl 1,3,4-thiadiazol-2-ylcarbamate and its analogues as potential antimicrobial agents. The protocols herein are designed to follow a logical drug discovery cascade, from initial synthesis and in vitro screening to preliminary mechanism of action and in vivo efficacy studies, providing the scientific rationale behind each experimental step to ensure robust and reproducible outcomes.

Synthesis and Characterization of this compound

1.1. Scientific Rationale

The synthesis of the target compound is approached via a reliable two-step process. The initial step involves the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid to form the core 2-amino-5-phenyl-1,3,4-thiadiazole intermediate.[4][5] This intermediate serves as a versatile building block. The second step is the formation of the carbamate linkage by reacting the primary amine of the thiadiazole core with phenyl chloroformate. This reaction is a standard method for creating carbamates and is chosen for its high efficiency and straightforward purification. Characterization is essential to confirm the identity and purity of the synthesized compound before biological evaluation.

1.2. Synthesis Workflow Diagram

G cluster_0 Step 1: Thiadiazole Ring Formation cluster_1 Step 2: Carbamate Formation A Benzoic Acid + Thiosemicarbazide B 2-Amino-5-phenyl-1,3,4-thiadiazole (Intermediate) A->B POCl3 or H2SO4 Reflux D This compound (Final Product) B->D Pyridine, 0°C to RT C Phenyl Chloroformate C->D

Caption: Two-step synthesis of the target compound.

1.3. Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

  • To a 100 mL round-bottom flask, add benzoic acid (10 mmol) and thiosemicarbazide (10 mmol).

  • Carefully add phosphorus oxychloride (15 mL) dropwise in a fume hood with stirring.

  • Fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours. The mixture will become a clear solution.

  • Allow the reaction mixture to cool to room temperature and pour it slowly onto 200 g of crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole as a white or off-white solid.

Step 2: Synthesis of this compound

  • Dissolve 2-amino-5-phenyl-1,3,4-thiadiazole (5 mmol) in 20 mL of anhydrous pyridine in a 100 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add phenyl chloroformate (5.5 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Pour the reaction mixture into 150 mL of ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol to remove residual pyridine.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

1.4. Physicochemical Characterization

  • Thin Layer Chromatography (TLC): Monitor reaction progress and assess purity using a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture).

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups: N-H stretch (carbamate), C=O stretch (carbamate), C=N and C-S stretches (thiadiazole ring).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the complete chemical structure and confirm the absence of starting materials.

  • Mass Spectrometry (MS): Determine the molecular weight of the final compound to confirm its identity.

In Vitro Antimicrobial Susceptibility Testing

2.1. Scientific Rationale

The first step in evaluating a new compound is to determine its direct antimicrobial activity in vitro. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[6][7] This quantitative assay is highly reproducible and allows for the testing of multiple compounds against various microbial strains simultaneously.[8] Subsequently, determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is crucial to distinguish between static (growth-inhibiting) and cidal (killing) activity.[9]

2.2. Antimicrobial Screening Workflow

G A Prepare Compound Stock Solution (DMSO) B 2-fold Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial/Fungal Inoculum C->D E Incubate (18-24h, 37°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Spot Culture from Clear Wells onto Agar F->G H Incubate Agar Plate (24h, 37°C) G->H I Read MBC/MFC (Lowest concentration with no colony growth) H->I G cluster_0 Bacterial Cell Compound This compound Target1 DNA Gyrase (DNA Replication) Compound->Target1 Target2 Cell Membrane (Integrity) Compound->Target2 Target3 Enzyme Inhibition (e.g., PI3Ks, MurB) Compound->Target3 Target4 Cell Wall Synthesis Compound->Target4

Caption: Potential mechanisms of action for antimicrobial compounds.

4.3. Protocol Example: DNA Gyrase Inhibition Assay

This protocol is based on a commercially available DNA gyrase supercoiling assay kit.

  • Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube containing:

    • Assay Buffer

    • Relaxed plasmid DNA substrate

    • ATP

    • DNA Gyrase enzyme

  • Add the test compound at various concentrations (or a known inhibitor like Ciprofloxacin as a positive control).

  • Incubate the reaction at 37°C for 1 hour.

  • Stop Reaction: Add a DNA loading dye containing a stop agent (e.g., SDS/proteinase K) to each reaction.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at approximately 80-100V until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

  • Interpretation:

    • No Inhibition: The relaxed plasmid will be converted to its supercoiled form, which migrates faster on the gel.

    • Inhibition: The plasmid will remain in its relaxed (slower migrating) form. The degree of inhibition can be quantified by the reduction in the supercoiled DNA band.

In Vivo Efficacy Evaluation

5.1. Scientific Rationale

Demonstrating efficacy in a living system is the ultimate preclinical test for a new antimicrobial. In vivo models help assess the compound's pharmacokinetic and pharmacodynamic properties, stability, and overall effectiveness in a complex biological environment. [10][11]A murine systemic infection model is a standard choice, where mice are infected with a pathogenic bacterium and then treated with the test compound to evaluate outcomes like survival or reduction in bacterial burden. [12][13] 5.2. In Vivo Experimental Timeline

G A Day -1 Acclimatize Mice B Day 0 Infect Mice (e.g., IP) with Pathogen A->B C Day 0 (2h post-infection) Administer First Dose (Test Compound/Vehicle) B->C D Days 1-3 Continue Dosing Monitor Health & Survival C->D E Day 4 Endpoint Analysis: - Survival Count - Harvest Organs - Determine CFU D->E

Caption: Generalized timeline for a murine systemic infection model.

5.2. Protocol: Murine Systemic Infection Model

Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use a standard mouse strain (e.g., BALB/c, 6-8 weeks old).

  • Infection: Infect mice via intraperitoneal (IP) injection with a lethal or sub-lethal dose of a clinically relevant bacterium (e.g., Staphylococcus aureus). The exact CFU count must be optimized beforehand.

  • Treatment Groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline with 5% DMSO).

    • Group 2: Test compound at a low dose (e.g., 10 mg/kg).

    • Group 3: Test compound at a high dose (e.g., 50 mg/kg).

    • Group 4: Reference antibiotic (e.g., vancomycin for S. aureus).

  • Drug Administration: Administer the first dose of the compound (e.g., via IP or oral gavage) 1-2 hours post-infection. Continue dosing once or twice daily for 3-5 days.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy) and record survival.

  • Endpoint Analysis:

    • Survival: Record the percentage of surviving mice in each group over a set period (e.g., 7 days).

    • Bacterial Burden: At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group. Aseptically harvest organs (e.g., spleen, liver, kidneys), homogenize them in sterile PBS, and perform serial dilutions for plating on agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare survival curves between groups (e.g., using a log-rank test) and bacterial loads (e.g., using ANOVA or t-tests). A significant increase in survival or a significant reduction in bacterial CFU compared to the vehicle control indicates in vivo efficacy.

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Deriv
  • A new method for in vivo evaluation of antimicrobial agents by translocation of complex dense populations of cutaneous bacteria. (n.d.). PubMed.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. (n.d.). Asian Journal of Pharmaceutical Research.
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH.
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). NIH.
  • Synthesis and Antimicrobial Activity of Some Novel 1, 3, 4- Thiadiazole deriv
  • Synthesis of Some New 1,3,4-Thiadiazole Deriv
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.).
  • Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (n.d.). SciSpace.
  • Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. (n.d.).
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PMC - PubMed Central.
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers.
  • Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common P
  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
  • Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Deriv
  • 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evalu
  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). PMC - NIH.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Antimicrobial activity of 1, 3, 4-thiadiazole deriv
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). JoVE.
  • 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and. (n.d.). TÜBİTAK Academic Journals.
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
  • Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common Pathogenic Bacteria. (n.d.). ResearchGate. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH.
  • The synthesis and antibacterial activity of 1,3,4-thiadiazole phenyl oxazolidinone analogues. (2003).
  • Antimicrobial activity of 1, 3, 4-thiadiazole deriv
  • Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. (n.d.). NIH.
  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds having a D,L-methionine moiety. (2007). PubMed.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.
  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.).
  • DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIV
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Cytotoxicity Profiling

The 1,3,4-thiadiazole heterocyclic nucleus is a scaffold of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] Phenyl 1,3,4-thiadiazol-2-ylcarbamate and its derivatives represent a promising class of compounds warranting thorough investigation for their potential as therapeutic agents. A critical initial step in the preclinical development of any novel compound is the comprehensive evaluation of its cytotoxic profile.[2] Cytotoxicity assays are indispensable tools in drug discovery, providing essential data on a compound's ability to cause cell damage or death.[3] This information is crucial for determining therapeutic windows, identifying potential off-target effects, and guiding lead optimization.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the implementation of a panel of robust, cell-based assays to meticulously evaluate the cytotoxic effects of this compound. The protocols herein are designed to be self-validating systems, incorporating explanations of the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with confidence.

Strategic Selection of a Multi-Assay Panel

A single cytotoxicity assay provides only a snapshot of a compound's effect on a cell. To build a comprehensive understanding of the cytotoxic mechanism of this compound, a multi-parametric approach is strongly recommended. This guide will detail the application of four key assays, each interrogating a different aspect of cellular health:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies membrane integrity by measuring the release of a cytosolic enzyme.

  • Neutral Red (NR) Uptake Assay: Assesses lysosomal integrity and function.

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: Differentiates between viable, apoptotic, and necrotic cells.

  • Caspase-Glo® 3/7 Assay: Specifically measures the activity of key executioner caspases in the apoptotic pathway.

By integrating data from these diverse assays, researchers can construct a more complete and nuanced picture of how this compound interacts with and affects cells.

Experimental Design and Considerations

Cell Line Selection: The choice of cell line is paramount and should be guided by the therapeutic target of this compound. For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is often employed.[4][5][6][7] For example, Hep-G2 (human hepatocarcinoma), MCF-7 (breast cancer), and SKNMC (neuroblastoma) have been used to evaluate the cytotoxicity of 1,3,4-thiadiazole derivatives.[4] It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess for selective toxicity.

Compound Preparation and Dosing: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. Serial dilutions are then prepared in a complete cell culture medium to achieve the desired final concentrations for the assay. It is crucial to maintain a consistent and low final concentration of the solvent (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.[8]

Controls: The inclusion of appropriate controls is fundamental to the validity of any cytotoxicity study.[9]

  • Untreated Control: Cells incubated with culture medium only.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to ensure the assay is performing as expected.

Detailed Protocols and Methodologies

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

Principle: This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Phenyl 1,3,4-thiadiazol-2-ylcarbamate B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[3][9][13] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.[9] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[14] Diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[15]

Workflow Diagram:

LDH_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_assay Assay A Seed cells and treat B Centrifuge plate A->B C Transfer supernatant to new plate B->C D Add LDH reaction mixture C->D E Incubate at room temperature D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the standard controls, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[15][16]

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.[16] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction and Measure Absorbance: Add the stop solution provided with the kit to each well.[14] Gently mix and measure the absorbance at 490 nm using a microplate reader.[14]

Neutral Red (NR) Uptake Assay

Principle: The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[8][17][18] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy cells.[17] Cytotoxicity can lead to a loss of lysosomal membrane integrity, resulting in a decreased uptake and retention of the dye. The amount of dye extracted from the cells is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing a pre-determined concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[19]

  • Washing: Carefully remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[19]

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[19][20]

  • Absorbance Measurement: Agitate the plate for 10 minutes on a shaker to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.[19]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[21] In early apoptosis, phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[22][23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[22][23] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[23]

Workflow Diagram:

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis A Seed and treat cells B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.[24] Collect both floating and adherent cells. For suspension cells, collect them directly.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[21][24]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22][24] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[24]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Flow Cytometric Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[22]

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[25][26][27] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspase-3 and -7.[25] This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[25][28]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol by reconstituting the substrate with the provided buffer.[26] Allow the reagent to equilibrate to room temperature before use.[26]

  • Assay Procedure: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[28]

  • Incubation: Mix the contents of the wells on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

For each assay, calculate the percentage of cytotoxicity or viability relative to the vehicle control. The results should be presented as dose-response curves, plotting the percentage of cytotoxicity/viability against the log concentration of this compound. From these curves, the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability or growth) can be determined using non-linear regression analysis.

Example Data Table:

AssayCell LineThis compound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MTT Hep-G2[Insert Value][Insert Value]
MCF-7[Insert Value][InsertValue]
LDH Hep-G2[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]
Neutral Red Hep-G2[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]
Caspase-3/7 Hep-G2[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]

Conclusion

The systematic application of this multi-assay panel will provide a robust and comprehensive evaluation of the cytotoxic properties of this compound. By elucidating the dose-dependent effects on cell viability, membrane integrity, lysosomal function, and the induction of apoptosis, these studies will generate the critical data necessary to advance the development of this promising class of compounds.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, H., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19). Retrieved from [Link]

  • Stephens, C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. BMC Research Notes, 4, 467. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Cell & Bioscience, 12(1), 137. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]

  • Guffey, S.C., et al. (2011). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Current Protocols in Chemical Biology, 3(3), 119-131. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(5), 376-383. Retrieved from [Link]

  • Ansari, T.A., & Nadeem, S. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 9, 810578. Retrieved from [Link]

  • Alam, M.S., et al. (2011). Cytotoxicity of New 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. Chemical & Pharmaceutical Bulletin, 59(11), 1413-1416. Retrieved from [Link]

  • Seremet, O.C., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(10), 2893. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2020). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 19(3), 117-128. Retrieved from [Link]

  • Alam, M.S., et al. (2011). Cytotoxicity of New 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. Chemical & Pharmaceutical Bulletin, 59(11), 1413-1416. Retrieved from [Link]

  • Bergamaschi, M., et al. (1961). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 16, 357-363. Retrieved from [Link]

  • Gzella, A., et al. (2012). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Topics in Medicinal Chemistry, 12(23), 2633-2654. Retrieved from [Link]

  • Keith, J.M., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[16][25] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329. Retrieved from [Link]

  • Al-Amiery, A.A., et al. (2016). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. International Journal of Molecular Sciences, 17(4), 518. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Efficacy Testing of Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] Phenyl 1,3,4-thiadiazol-2-ylcarbamate, as a derivative of this core structure, represents a promising candidate for therapeutic development. The successful translation of this compound from bench to bedside is critically dependent on rigorous preclinical evaluation in relevant animal models.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate in vivo models for assessing the efficacy of this compound. We present detailed protocols for both oncology and inflammation models, reflecting the most prominent therapeutic potentials of the 1,3,4-thiadiazole class.[1][6][7]

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[3][6] Its derivatives have been explored for a multitude of therapeutic applications, owing to the scaffold's ability to interact with various biological targets.[8] The aromatic nature of the 1,3,4-thiadiazole ring contributes to its in vivo stability and reduced toxicity, making it an attractive core for drug design.[6]

While the specific mechanism of action for this compound is yet to be fully elucidated, the broader family of 1,3,4-thiadiazole derivatives has shown promise in two key therapeutic areas:

  • Oncology: Numerous studies have reported the cytotoxic and anti-proliferative effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.[1][6][7] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in tumor growth and survival.

  • Inflammation: The anti-inflammatory properties of 1,3,4-thiadiazole compounds have also been well-documented.[2] These effects are often attributed to the modulation of inflammatory mediators and pathways.

Given these precedents, this guide will focus on providing robust protocols for evaluating the in vivo efficacy of this compound in both cancer and inflammation models. The selection of the most appropriate model will ultimately depend on the in vitro characterization of the compound's activity.

Selection of Animal Models: A Critical First Step

The choice of an appropriate animal model is paramount for obtaining clinically relevant data.[9][10] The ideal model should mimic the pathophysiology of the human disease as closely as possible.

Animal Models for Oncology

For anticancer drug development, several well-established mouse models are available.[4][11][12] The selection should be guided by the cancer type against which this compound shows in vitro activity.

  • Xenograft Models: These models involve the transplantation of human cancer cells into immunocompromised mice.[4][5] They are widely used to assess the anti-tumor efficacy of novel compounds.[5]

    • Subcutaneous Xenografts: Human tumor cells are injected subcutaneously, leading to the formation of a palpable tumor. This model is technically straightforward and allows for easy monitoring of tumor growth.

    • Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ of origin in the mouse. This approach provides a more clinically relevant tumor microenvironment and is particularly useful for studying metastasis.[4]

  • Syngeneic Models: These models utilize tumor cell lines derived from the same inbred strain of immunocompetent mice. This allows for the investigation of the interplay between the compound, the tumor, and a fully functional immune system, which is crucial for evaluating immunomodulatory anticancer agents.

  • Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to spontaneously develop tumors that closely recapitulate the genetic and histopathological features of human cancers.[12][13]

Table 1: Comparison of Common Oncology Mouse Models

Model TypeAdvantagesDisadvantagesRecommended for this compound
Subcutaneous Xenograft Technically simple, easy to monitor tumor growth, reproducible.Lacks a relevant tumor microenvironment, not suitable for studying metastasis.Initial efficacy screening.
Orthotopic Xenograft Clinically relevant tumor microenvironment, allows for the study of metastasis.[4]Technically more challenging, tumor growth monitoring can be difficult.Investigating effects on tumor growth in a specific organ.
Syngeneic Model Intact immune system, allows for the study of immunomodulatory effects.Limited availability of cell lines for different cancer types.If in vitro data suggests an immunomodulatory mechanism.
GEMM Closely mimics human cancer development and progression.[12]Can be time-consuming and expensive to develop and maintain.Advanced preclinical studies to confirm efficacy in a highly relevant model.
Animal Models for Inflammation

A variety of animal models are available to study both acute and chronic inflammation.[14][15] The choice of model depends on the specific inflammatory pathway the compound is hypothesized to target.

  • Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.[14] Injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that target different inflammatory mediators.

  • Croton Oil-Induced Ear Edema: This model is used to assess the topical and systemic anti-inflammatory activity of a compound.[16] Application of croton oil to the mouse ear induces an inflammatory response characterized by edema and cellular infiltration.

  • Collagen-Induced Arthritis (CIA) in Mice or Rats: This is a widely accepted model of rheumatoid arthritis, a chronic autoimmune inflammatory disease.[14] Immunization with type II collagen induces an inflammatory arthritis that shares many pathological features with the human disease.

Table 2: Comparison of Common Inflammation Models

Model TypeAdvantagesDisadvantagesRecommended for this compound
Carrageenan-Induced Paw Edema Simple, rapid, and reproducible model of acute inflammation.[14]Not representative of chronic inflammatory conditions.Initial screening for acute anti-inflammatory activity.
Croton Oil-Induced Ear Edema Suitable for evaluating both topical and systemic anti-inflammatory effects.[16]Primarily a model of acute dermal inflammation.Assessing effects on skin inflammation.
Collagen-Induced Arthritis Well-established model of chronic autoimmune arthritis with clinical relevance.[14]Technically more complex and time-consuming than acute models.Investigating potential therapeutic effects in a chronic inflammatory disease.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for representative oncology and inflammation models. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

Protocol: Subcutaneous Xenograft Model for Anticancer Efficacy

This protocol describes the evaluation of this compound in a subcutaneous human tumor xenograft model in mice.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell culture medium and supplements.

  • Matrigel or other basement membrane matrix.

  • This compound.

  • Vehicle for compound formulation (e.g., 0.5% carboxymethylcellulose).

  • Standard anticancer drug (positive control).

  • Calipers for tumor measurement.

  • Anesthesia.

  • Surgical tools.

Workflow Diagram:

xenograft_workflow cluster_prep Preparation Phase cluster_implant Implantation Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvest & Viability cell_culture->cell_harvest cell_prep 3. Cell Preparation for Injection cell_harvest->cell_prep injection 4. Subcutaneous Injection cell_prep->injection tumor_growth 5. Tumor Growth Monitoring injection->tumor_growth randomization 6. Animal Randomization tumor_growth->randomization treatment 7. Compound Administration randomization->treatment monitoring 8. Tumor Measurement & Body Weight treatment->monitoring euthanasia 9. Euthanasia & Tumor Excision monitoring->euthanasia analysis 10. Tumor Weight & Biomarker Analysis euthanasia->analysis

Caption: Workflow for subcutaneous xenograft efficacy study.

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line according to standard protocols.

  • Cell Harvest and Viability: Harvest cells during the logarithmic growth phase and assess viability using a method such as trypan blue exclusion. Viability should be >95%.

  • Cell Preparation for Injection: Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at the desired concentration (typically 1-10 x 10^6 cells per 100-200 µL).

  • Subcutaneous Injection: Anesthetize the mice and inject the cell suspension subcutaneously into the flank.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), proceed to the next step.

  • Animal Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound low dose, high dose, and positive control).

  • Compound Administration: Prepare a formulation of this compound in the chosen vehicle. Administer the compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.

  • Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers and calculate the tumor volume (Volume = 0.5 x Length x Width²) at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Euthanasia and Tumor Excision: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and carefully excise the tumors.

  • Tumor Weight and Biomarker Analysis: Record the final tumor weight. A portion of the tumor can be processed for downstream analysis, such as histopathology, immunohistochemistry, or Western blotting, to investigate the compound's mechanism of action.

Protocol: Carrageenan-Induced Paw Edema for Anti-Inflammatory Efficacy

This protocol details the procedure for evaluating the acute anti-inflammatory activity of this compound in the carrageenan-induced paw edema model in rats or mice.

Materials:

  • Wistar rats or Swiss albino mice, 6-8 weeks old.

  • 1% (w/v) carrageenan solution in sterile saline.

  • This compound.

  • Vehicle for compound formulation.

  • Standard anti-inflammatory drug (e.g., indomethacin).

  • Pletysmometer or digital calipers.

Workflow Diagram:

carrageenan_workflow cluster_pretreatment Pre-treatment Phase cluster_induction Inflammation Induction cluster_measurement Measurement Phase cluster_analysis Data Analysis randomization 1. Animal Randomization compound_admin 2. Compound/Vehicle Administration randomization->compound_admin carrageenan_injection 3. Carrageenan Injection compound_admin->carrageenan_injection paw_volume_0h 4. Paw Volume (0 hr) carrageenan_injection->paw_volume_0h paw_volume_hourly 5. Paw Volume (1, 2, 3, 4 hr) paw_volume_0h->paw_volume_hourly edema_calc 6. Calculate % Edema paw_volume_hourly->edema_calc inhibition_calc 7. Calculate % Inhibition edema_calc->inhibition_calc

Caption: Workflow for carrageenan-induced paw edema study.

Procedure:

  • Animal Randomization: Randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, high dose, and positive control).

  • Compound Administration: Administer this compound or the vehicle to the respective groups, typically 30-60 minutes before carrageenan injection.

  • Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement (0 hr): Measure the initial paw volume immediately after carrageenan injection using a plethysmometer or calipers.

  • Paw Volume Measurement (Hourly): Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate Percent Edema: Calculate the percentage increase in paw volume (edema) for each animal at each time point using the following formula:

    • % Edema = [(Vt - V0) / V0] x 100

    • Where Vt is the paw volume at time t, and V0 is the initial paw volume.

  • Calculate Percent Inhibition: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

    • % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

Data Analysis and Interpretation

Conclusion

The protocols outlined in this application note provide a robust framework for the in vivo evaluation of this compound. The selection of the most appropriate model and endpoints is critical for obtaining meaningful and translatable data. It is imperative that these studies are conducted with rigorous scientific methodology and in compliance with all ethical guidelines for animal research. The insights gained from these in vivo efficacy studies will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.).
  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (n.d.). Semantic Scholar.
  • Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (n.d.).
  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.).
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
  • Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021).
  • Video: Mouse Models of Cancer Study. (2023). JoVE.
  • Human-Simulated Antimicrobial Regimens in Animal Models: Transparency and Validation Are Imperative. (2020). ASM Journals.
  • FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC. (2020). PubMed Central.
  • FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes). (2020). AMR Solutions.
  • New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. (2026). Bioengineer.org.
  • How animal research is helping fight antibiotic resistance. (2019). Imperial College London.
  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI.
  • BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL S.R. Kane*, S. (n.d.). IJPPR.
  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018).
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (2023).
  • Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC. (n.d.). PubMed Central.
  • Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC. (n.d.). NIH.
  • Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC. (n.d.). NIH.
  • DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. (2012). TSI Journals.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI.
  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH.
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Phenyl 1,3,4-thiadiazol-2-ylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions related to the synthesis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate. As your Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding and optimizing this important reaction.

Synthesis Overview & Mechanism

The synthesis of this compound is a critical step in the development of various pharmacologically active agents. The most common and efficient method involves the acylation of 2-amino-1,3,4-thiadiazole with phenyl chloroformate in the presence of a base.

Reaction Scheme:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic nitrogen of the 2-amino-1,3,4-thiadiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the phenyl chloroformate. The base is crucial as it serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical to prevent side reactions and ensure a high yield of the desired product.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the synthesis.

Q1: What is the optimal solvent for this reaction?

The ideal solvent should be inert to the reactants and capable of dissolving the starting materials. Dichloromethane (DCM) and chloroform are excellent choices due to their inertness and ability to dissolve both the amino-thiadiazole and phenyl chloroformate. Tetrahydrofuran (THF) and ethyl acetate can also be used, but one must ensure they are anhydrous, as water will hydrolyze the phenyl chloroformate.

Q2: Which base should I use and in what quantity?

A non-nucleophilic organic base is preferred to avoid competing reactions with the phenyl chloroformate. Triethylamine (TEA) and pyridine are commonly used. It is recommended to use a slight excess (1.1 to 1.5 equivalents) of the base to effectively scavenge the HCl produced and drive the reaction to completion. Using a stronger, nucleophilic base could lead to unwanted side products.

Q3: What is the ideal reaction temperature?

This reaction is typically exothermic. It is best to start the reaction at a low temperature (0 °C) by cooling the reaction mixture in an ice bath. This helps to control the reaction rate and minimize the formation of byproducts. After the initial addition of phenyl chloroformate, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting material, 2-amino-1,3,4-thiadiazole, is quite polar and will have a low Rf value. The product, being less polar, will have a higher Rf. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q5: Is phenyl chloroformate stable? How should it be handled?

Phenyl chloroformate is highly reactive and sensitive to moisture. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Always use a fresh bottle or a properly stored aliquot. When handling, use a dry syringe and needle to transfer the liquid. Any exposure to atmospheric moisture will lead to its decomposition into phenol and HCl, which will negatively impact the reaction yield.

Experimental Protocol

This section provides a standard, reliable protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-amino-1,3,4-thiadiazole101.13101.01 g
Phenyl chloroformate156.57111.25 mL
Triethylamine (TEA)101.19121.67 mL
Dichloromethane (DCM), anhydrous--50 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1,3,4-thiadiazole (1.01 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.67 mL, 12 mmol) to the suspension and stir for 10 minutes.

  • Reagent Addition: Slowly add phenyl chloroformate (1.25 mL, 11 mmol) dropwise to the reaction mixture over a period of 15-20 minutes. Ensure the temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (30% ethyl acetate in hexane) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a white solid.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Troubleshooting Flowchart

Here is a flowchart to help you diagnose and solve common issues.

Troubleshooting_Phenyl_Carbamate_Synthesis start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product (Multiple Spots on TLC) start->impure_product check_sm check_sm low_yield->check_sm Check TLC for Starting Material identify_byproducts Common Byproducts: - Unreacted Starting Material - Phenol (from Phenyl Chloroformate hydrolysis) - Di-substituted Urea (side reaction) impure_product->identify_byproducts Identify Potential Byproducts sm_present sm_present check_sm->sm_present Starting Material (SM) Present sm_absent sm_absent check_sm->sm_absent SM Absent, Low Product check_reagents 1. Check Phenyl Chloroformate Quality 2. Check Base Quality/Quantity 3. Check Solvent Anhydrous Status sm_present->check_reagents If SM is present, reaction is incomplete check_workup 1. Review Work-up Procedure (pH of washes, extraction efficiency) 2. Review Purification (Recrystallization solvent) sm_absent->check_workup If SM absent, product was lost extend_time Extend reaction time or slightly warm check_reagents->extend_time If reagents are OK purification_strategy Optimize Purification identify_byproducts->purification_strategy column_chroma Use Column Chromatography purification_strategy->column_chroma If recrystallization fails

Caption: A troubleshooting flowchart for the synthesis of this compound.

Detailed Troubleshooting Scenarios

Scenario 1: Low or No Product Yield

  • Observation: After the work-up, the isolated mass of the product is significantly lower than the theoretical yield. TLC analysis shows a faint product spot and a significant amount of unreacted 2-amino-1,3,4-thiadiazole.

  • Root Cause Analysis & Solutions:

    • Inactive Phenyl Chloroformate: Phenyl chloroformate is highly susceptible to hydrolysis.[1][2][3] If it has been exposed to moisture, it will decompose into phenol and HCl.[4] This is a very common cause of reaction failure.

      • Solution: Use a fresh bottle of phenyl chloroformate or an aliquot that has been properly stored under an inert atmosphere. It is good practice to perform a quality check (e.g., by IR spectroscopy) on the reagent if it has been stored for a long time.

    • Insufficient Base: If less than one equivalent of base is used, the HCl generated will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

      • Solution: Ensure at least 1.1 equivalents of a tertiary amine base like triethylamine are used.

    • Reaction Temperature Too Low: While starting at 0 °C is recommended to control the initial exotherm, if the reaction is not allowed to warm to room temperature, it may not proceed to completion.

      • Solution: After the addition of phenyl chloroformate, remove the ice bath and allow the reaction to stir at room temperature for the recommended time.

Scenario 2: Multiple Spots on TLC, Difficult Purification

  • Observation: The TLC plate of the crude product shows the desired product spot, but also several other spots. Recrystallization does not yield a pure product.

  • Root Cause Analysis & Solutions:

    • Formation of Phenol: If the phenyl chloroformate has partially hydrolyzed, phenol will be present in the reaction mixture.

      • Solution: The aqueous work-up with a base wash (e.g., saturated sodium bicarbonate or dilute NaOH) is designed to remove acidic impurities like phenol. Ensure the base washes are performed thoroughly.

    • Formation of Symmetric Urea Byproduct: If the temperature is too high, or if there is an excess of the amine, a side reaction can occur where the initially formed carbamate reacts with another molecule of the 2-amino-1,3,4-thiadiazole to form a symmetric urea.

      • Solution: Maintain a low temperature during the addition of phenyl chloroformate. If this byproduct is formed and is difficult to remove by recrystallization, column chromatography is the recommended method of purification. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.

    • Hydrolysis of the Product: Phenyl carbamates are generally stable but can be hydrolyzed under strongly basic conditions, especially at elevated temperatures.[5]

      • Solution: During the work-up, avoid prolonged exposure to strong bases. Use saturated sodium bicarbonate for washing instead of stronger bases like NaOH if product instability is suspected.

References

  • Crugeiras, J., Leis, J. R., & Ríos, A. (2001). Micellar Effects on the Spontaneous Hydrolysis of Phenyl Chloroformate. A Kinetic Experiment for the Physical Chemistry Laboratory. Journal of Chemical Education, 78(10), 1394. URL: [Link]

  • Rodríguez, A., Graciani, M. M., & Muñoz, M. (2002). Water−Ethylene Glycol Alkyltrimethylammonium Bromide Micellar Solutions as Reaction Media: Study of Spontaneous Hydrolysis of Phenyl Chloroformate. Langmuir, 18(11), 4256-4261. URL: [Link]

  • Crugeiras, J., Leis, J. R., & Ríos, A. (2001). Micellar Effects on the Spontaneous Hydrolysis of Phenyl Chloroformate. A Kinetic Experiment for the Physical Chemistry Laboratory. Journal of Chemical Education, 78(10), 1394. URL: [Link]

  • Guchhait, S. K., & Madaan, C. (2010). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. The Journal of Organic Chemistry, 75(1), 204-207. URL: [Link]

  • Organic Chemistry Portal. Carbamate synthesis. URL: [Link]

  • Google Patents. Method of obtaining phenyl carbamates. EP1939172A2.
  • Guchhait, S. K., & Madaan, C. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44163-44170. URL: [Link]

  • Google Patents. Process for preparation of phenyl carbamate derivatives. EP2527314A1.
  • Kobe University. Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. URL: [Link]

  • Janezic, M. (2010). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate. URL: [Link]

  • de Figueiredo, R. M., & Christmann, M. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 60(19), 7943-7967. URL: [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5186. URL: [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(7), 1136. URL: [Link]

  • Google Patents. A process for the preparation of phenylcarbamates. EP1991524A1.
  • Patel, K., & Patel, N. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. URL: [Link]

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. URL: [Link]

  • Istrate, E., & Dumitrascu, F. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. URL: [Link]

  • International Chemical Safety Cards. Phenyl Chloroformate. ICSC 1007. URL: [Link]

  • Noguchi, T., Sekine, M., Yokoo, Y., Jung, S., & Imai, N. (2013). Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Chemistry Letters, 42(6), 633-635. URL: [Link]

  • Noguchi, T., Sekine, M., Yokoo, Y., Jung, S., & Imai, N. (2013). ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. ChemInform, 44(32). URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Phenyl 1,3,4-thiadiazol-2-ylcarbamate in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl 1,3,4-thiadiazol-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this class of compounds in biological buffers. Our goal is to equip you with the knowledge and tools to ensure the reliability and reproducibility of your experimental results.

I. Foundational Knowledge: Understanding the Challenge

Q1: Why is this compound and its analogs often poorly soluble in aqueous biological buffers?

A1: The limited aqueous solubility of this compound stems from its chemical structure. The molecule contains a phenyl group and a 1,3,4-thiadiazole ring, both of which are largely non-polar and hydrophobic. While the carbamate linkage and nitrogen atoms in the thiadiazole ring offer some potential for hydrogen bonding, the overall lipophilic character of the molecule dominates, leading to poor interaction with water molecules in biological buffers. This is a common challenge for many heterocyclic compounds developed in drug discovery.[1][2] In fact, it is estimated that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility.[3]

Q2: What are the immediate consequences of poor solubility in my experiments?

A2: Poor solubility can have significant and detrimental effects on your experimental outcomes:

  • Underestimation of Potency: If the compound precipitates out of solution, the actual concentration exposed to the biological target will be lower than intended, leading to an underestimation of its true potency (e.g., higher IC50 values).

  • Inaccurate and Irreproducible Data: Compound precipitation can lead to high variability between replicate wells and experiments, making it difficult to obtain reliable and reproducible data.

  • False Negatives: A promising compound might be incorrectly dismissed as inactive simply because it did not reach a sufficient concentration in the assay to elicit a biological response.

  • Assay Interference: Undissolved compound particles can interfere with assay detection methods, such as light scattering in optical assays or by causing cell stress and death in cell-based assays.

II. Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic approach to addressing solubility issues with this compound. We will progress from the simplest and most common techniques to more advanced strategies.

Step 1: Optimizing the Stock Solution

The first critical step is the proper preparation of a concentrated stock solution.

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent for creating a high-concentration stock solution of this compound and similar poorly soluble compounds.[4] Derivatives of 1,3,4-thiadiazole generally show high solubility in DMSO.[5] It is a powerful, water-miscible organic solvent that can dissolve a wide range of hydrophobic molecules.[4]

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Accurate Weighing: Precisely weigh the required amount of this compound using a calibrated analytical balance.[6]

  • Solvent Addition: In a suitable vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. If necessary, gentle warming (e.g., in a 37°C water bath) and sonication can be used to facilitate dissolution. Ensure the compound is fully dissolved before storage.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Q4: I've prepared my DMSO stock, but the compound precipitates when I dilute it into my aqueous biological buffer. What should I do?

A4: This is a common issue known as "antisolvent precipitation." It occurs when the concentration of the organic solvent (DMSO) is not high enough in the final aqueous solution to keep the hydrophobic compound dissolved. The first step is to assess the final concentration of your solvent in the assay medium.[7] Many organic solvents, like DMSO, can cause precipitation when their concentration exceeds a certain level, often as low as 0.1-1%, in aqueous solutions.[7]

Troubleshooting Steps:

  • Check Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may affect protein function.[8][9]

  • Increase Stock Concentration: If possible, prepare a more concentrated stock solution (e.g., 50 mM or 100 mM) so that a smaller volume is needed for dilution, thereby lowering the final DMSO concentration.[10][11]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in your biological buffer. This can sometimes help to avoid rapid precipitation.

Step 2: Modifying the Biological Buffer

If optimizing the stock solution is insufficient, the next step is to modify the properties of the biological buffer.

Q5: Can adjusting the pH of my biological buffer improve the solubility of this compound?

A5: Yes, pH can significantly impact the solubility of ionizable compounds.[12][13] this compound has weakly acidic and basic functional groups. The carbamate group can be deprotonated at higher pH, and the nitrogen atoms in the thiadiazole ring can be protonated at lower pH. The solubility of weakly acidic drugs increases at pH values above their pKa, while the solubility of weakly basic drugs increases at pH values below their pKa.[13]

Experimental Workflow: pH-Dependent Solubility Testing

  • Prepare Buffers: Prepare a series of your biological buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add Compound: Add a known amount of your compound to each buffer.

  • Equilibrate: Gently agitate the samples for a set period (e.g., 24 hours) to reach equilibrium.

  • Separate and Quantify: Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the solubility versus pH to determine the optimal pH range for your experiments.

Important Consideration: Ensure that the chosen pH is compatible with your biological assay and does not adversely affect the activity of your target protein or the health of your cells.

Step 3: Utilizing Solubility Enhancers (Excipients)

When solvent and pH adjustments are not sufficient or feasible, the use of solubility-enhancing excipients is a powerful strategy.

Q6: What are co-solvents, and how can they help?

A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[14][15] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules.

Commonly Used Co-solvents:

  • Ethanol: Generally used at low concentrations due to its potential to affect protein structure and cell viability.

  • Propylene Glycol (PG): A viscous, low-toxicity co-solvent often used in pharmaceutical formulations.

  • Polyethylene Glycol (PEG), especially PEG 300 and PEG 400: Low molecular weight PEGs are effective solubilizers with low toxicity.

Data Summary: Recommended Starting Concentrations for Co-solvents

Co-solventTypical Starting Concentration in Final AssayMaximum Tolerable Concentration (Cell-based assays)
DMSO< 0.5%Generally < 1%
Ethanol0.1 - 1%Varies, often < 1%
Propylene Glycol1 - 5%Up to 5-10% in some cases
PEG 300/4001 - 10%Varies depending on cell type

Crucial Note: Always perform a vehicle control experiment to ensure that the co-solvent at the concentration used does not interfere with your assay.[9]

Q7: I've heard about cyclodextrins. How do they work, and should I consider them?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble drug molecules within their hydrophobic core, forming water-soluble inclusion complexes.[16][18] This effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[18]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Chemically modified derivatives with much higher aqueous solubility and are generally preferred for biological applications.[19]

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your biological buffer (e.g., 20-40% w/v).

  • Add Compound: Add your this compound stock solution (in DMSO) to the HP-β-CD solution while vortexing.

  • Equilibrate: Allow the mixture to equilibrate, sometimes with gentle heating or sonication, to facilitate complex formation.

  • Dilute to Final Concentration: Dilute the complexed solution into your final assay buffer.

Q8: Are surfactants a viable option for improving solubility in biological assays?

A8: Yes, surfactants can be very effective solubilizers.[20][21] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[22] The hydrophobic cores of these micelles can entrap poorly soluble compounds, increasing their solubility.[21]

Common Non-ionic Surfactants Used in Biological Assays:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

  • Pluronic® F-68

Important Considerations:

  • Concentration: Use surfactants at the lowest effective concentration, as they can denature proteins and disrupt cell membranes at higher concentrations.[23]

  • Assay Compatibility: The choice of surfactant should be carefully considered based on the specific assay. For example, some surfactants can interfere with fluorescence-based assays.

  • Vehicle Controls: As with all excipients, rigorous vehicle controls are essential.

III. Visualization of Workflow

Diagram: Decision Tree for Solubilization Strategy

Solubilization_Strategy Start Start: Compound Precipitation in Biological Buffer Stock_Solution Step 1: Optimize Stock Solution Start->Stock_Solution Check_DMSO Is final DMSO concentration < 0.5%? Stock_Solution->Check_DMSO Increase_Stock Increase stock concentration to reduce added volume Check_DMSO->Increase_Stock No Buffer_Modification Step 2: Modify Buffer Check_DMSO->Buffer_Modification Yes Increase_Stock->Check_DMSO pH_Test Is compound ionizable? Perform pH-solubility profile. Buffer_Modification->pH_Test Adjust_pH Adjust buffer pH to optimal range pH_Test->Adjust_pH Yes Excipients Step 3: Use Solubility Enhancers pH_Test->Excipients No Adjust_pH->Excipients Still precipitates Success Success: Compound Solubilized Proceed with Assay Adjust_pH->Success Soluble Co_Solvent Try Co-solvents (e.g., PG, PEG 300) Excipients->Co_Solvent Cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) Co_Solvent->Cyclodextrin Still precipitates Co_Solvent->Success Soluble Surfactant Try Surfactants (e.g., Tween 80) Cyclodextrin->Surfactant Still precipitates Cyclodextrin->Success Soluble Surfactant->Success Soluble Fail Still Insoluble: Consider advanced formulation (e.g., solid dispersions, nanoparticles) Surfactant->Fail Still precipitates

Caption: A decision tree for selecting a solubilization strategy.

IV. Frequently Asked Questions (FAQs)

Q9: I am seeing conflicting results between different batches of my compound. Could this be a solubility issue?

A9: Absolutely. Variability in the physical form of the solid compound (e.g., different crystalline forms or amorphous content) between batches can lead to differences in solubility and dissolution rates. This underscores the importance of a consistent and robust solubilization protocol.

Q10: How do I perform a vehicle control for a formulation containing multiple excipients?

A10: Your vehicle control should contain all the excipients (e.g., DMSO, co-solvent, cyclodextrin) at the exact same final concentrations as your test samples, but without the compound. This is crucial for distinguishing the effects of the compound from any background effects of the formulation itself.

Q11: Can I use a combination of these techniques?

A11: Yes, a combination of approaches is often more effective than a single method. For example, you might use a co-solvent in a pH-adjusted buffer or combine a low concentration of a surfactant with a cyclodextrin. When combining methods, it is imperative to re-validate that the new vehicle combination does not interfere with your assay.

Q12: At what point should I consider more advanced formulation strategies?

A12: If you have systematically worked through the strategies outlined above (optimizing stock solution, pH adjustment, and common excipients) and are still unable to achieve the desired concentration without precipitation, it may be time to consider more advanced drug delivery technologies. These can include lipid-based formulations, solid dispersions, or nanocrystal technology.[3][24][25] These approaches typically require specialized expertise and equipment.

V. References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from

  • Gudipati, M., & Dua, K. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from

  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Retrieved from

  • Loftsson, T., & Jónsdóttir, M. (2007). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. Retrieved from

  • Ferreira, H., & Santos, D. (2021). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed. Retrieved from

  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from

  • (2015). Surfactants: Pharmaceutical and Medicinal Aspects. CORE. Retrieved from

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Retrieved from

  • (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Request PDF. Retrieved from

  • (n.d.). pH and Solubility. Fiveable. Retrieved from

  • (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from

  • (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT. Retrieved from

  • Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. PubMed. Retrieved from

  • Kaur, G., & Singh, S. K. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from

  • Gudipati, M., & Dua, K. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from

  • Stella, V. J., & He, Y. (2008). Cyclodextrins as pharmaceutical solubilizers. ResearchGate. Retrieved from

  • (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from

  • (n.d.). Best Practices For Stock Solutions. FasterCapital. Retrieved from

  • (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. Benchchem. Retrieved from

  • (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved from

  • Tammam, M. A. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from

  • (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved from

  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from

  • Głowacka, J., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Retrieved from

  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. Retrieved from

  • (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. Retrieved from

  • Isaksson, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Retrieved from

Sources

Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3,4-Thiadiazole Synthesis

From the desk of a Senior Application Scientist

Welcome to the technical support center for 1,3,4-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The inherent biological significance of the 1,3,4-thiadiazole nucleus makes it a cornerstone in drug discovery and agrochemical development.[1][2][3] However, its synthesis is not without challenges, and the formation of byproducts can often complicate purification, reduce yields, and introduce confounding variables in biological assays.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes. By understanding the "why" behind byproduct formation, you can more effectively design and optimize your synthetic routes.

Troubleshooting Guide: Isolating Your Target from the Noise

This section addresses specific, common issues encountered during the synthesis of 1,3,4-thiadiazoles, particularly those derived from the cyclization of thiosemicarbazide precursors.

Question 1: My reaction has stalled, and I'm recovering a significant amount of my acylthiosemicarbazide starting material. What's going wrong?

Answer:

This is a classic issue of incomplete cyclodehydration. The conversion of an N-acylthiosemicarbazide to a 1,3,4-thiadiazole is a dehydration reaction that requires a potent activating agent to facilitate the removal of a water molecule.[4]

Causality & Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the sulfur atom onto the carbonyl carbon of the acyl group.[5] This is followed by the elimination of water to form the stable, aromatic thiadiazole ring. If the reaction conditions are not sufficiently forcing, this equilibrium will not be driven to the product side.

Troubleshooting Steps:

  • Choice of Cyclizing Agent:

    • Concentrated Sulfuric Acid (H₂SO₄): This is a very common and effective dehydrating agent for this transformation.[1][6] However, it can be too harsh for sensitive substrates, leading to charring or sulfonation byproducts.

    • Phosphorus Oxychloride (POCl₃): An excellent alternative, particularly for acid-sensitive molecules. It functions by converting the carbonyl oxygen into a better leaving group.[1][7]

    • Polyphosphoric Acid (PPA): Effective at high temperatures but can be difficult to work with due to its high viscosity.

    • Methanesulfonic Acid: A strong acid that can sometimes offer cleaner reactions and higher yields.[8]

  • Reaction Temperature: Ensure your reaction is heated sufficiently. For many cyclizations with H₂SO₄ or POCl₃, temperatures between 80-100°C are required. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

  • Moisture Control: The presence of water will inhibit the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

dot

Caption: Troubleshooting workflow for incomplete cyclization.

Question 2: My mass spectrometry data shows a peak corresponding to the 1,3,4-oxadiazole analogue. How did this form and how can I favor the thiadiazole?

Answer:

The formation of a 1,3,4-oxadiazole instead of the desired 1,3,4-thiadiazole is a known issue, particularly when using certain cyclizing reagents that can promote cyclization through the oxygen of the carbonyl instead of the sulfur of the thiourea.[9]

Causality & Mechanistic Insight: This side reaction occurs when the cyclization proceeds through a path where the hydrazide nitrogen attacks the thiocarbonyl, followed by elimination of H₂S, or when the acyl hydrazide itself cyclizes before the thionation step is complete (if starting from an acyl hydrazide and a thionating agent like Lawesson's reagent). Some reagents, like EDC·HCl, can promote regioselective cyclization to either the oxadiazole or thiadiazole depending on the solvent and conditions.[9]

Troubleshooting Steps:

  • Reagent Selection: The choice of cyclizing agent is critical. Strong dehydrating acids like H₂SO₄ or POCl₃ strongly favor the formation of the thermodynamically more stable thiadiazole ring by activating the carbonyl group for attack by the sulfur atom.

  • Thionating Agents: If your route involves a thionation step (e.g., using Lawesson's reagent), ensure this step goes to completion before attempting cyclization.[9] In-situ monitoring by TLC or LC-MS is advisable.

  • Solvent Choice: As demonstrated in some regioselective syntheses, the solvent can play a key role. For example, using DMSO with EDC·HCl might favor one isomer, while NMP with p-TsCl might favor the other.[9] For dedicated thiadiazole synthesis, sticking to classical dehydrating conditions is often the most straightforward approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles?

A1: The most prevalent and versatile methods start with readily available precursors:

  • From Thiosemicarbazides: Acylation of a thiosemicarbazide with a carboxylic acid or its derivative (like an acid chloride or ester), followed by acid-catalyzed cyclodehydration, is the most common route.[4][7][8]

  • From Thiocarbohydrazides: Reaction with two equivalents of a carboxylic acid.

  • From Dithiocarbazates: Reaction of acyl hydrazines with carbon disulfide (CS₂) followed by alkylation and subsequent cyclization.[8]

  • Oxidative Cyclization: Thiosemicarbazones, derived from aldehydes and thiosemicarbazide, can undergo oxidative cyclization using reagents like ferric chloride (FeCl₃) or iodine (I₂) to yield 2-amino-5-substituted-1,3,4-thiadiazoles.[8][9]

Q2: What analytical techniques are best for identifying byproducts in my reaction mixture?

A2: A combination of techniques is most powerful:

  • Thin Layer Chromatography (TLC): Your first line of defense for monitoring reaction progress and spotting the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the exact mass of byproducts, which provides crucial clues to their identity (e.g., unreacted starting material, dimers, or isomeric products like oxadiazoles).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation. Comparing the spectra of your crude product to your purified product and known starting materials will help identify impurity signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. For example, the persistence of a C=O stretch might indicate unreacted acylthiosemicarbazide, while its absence in the final product is a good sign of successful cyclization.[10]

Experimental Protocols

Protocol 1: General Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazole

This protocol describes the synthesis via acid-catalyzed cyclization of an aryl-substituted thiosemicarbazone.

Step-by-Step Methodology:

  • Thiosemicarbazone Formation:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in ethanol.

    • Add an equimolar amount of thiosemicarbazide (1.0 eq).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature. The thiosemicarbazone product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Oxidative Cyclization:

    • Suspend the dried thiosemicarbazone (1.0 eq) in ethanol.

    • Add ferric chloride hexahydrate (FeCl₃·6H₂O) (2.5 eq) in portions while stirring.

    • Reflux the mixture for 6-8 hours. The color of the reaction mixture will typically change. Monitor by TLC.

    • After completion, cool the mixture and pour it into ice-cold water.

    • Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure 5-aryl-2-amino-1,3,4-thiadiazole.

Self-Validation:

  • Confirm the structure and purity of the final product using LC-MS, ¹H NMR, and ¹³C NMR.

  • The melting point should be sharp and consistent with literature values.

Data Presentation: Common Byproducts and Mitigation

Byproduct TypeIdentification MethodProbable CauseMitigation Strategy
Unreacted Acylthiosemicarbazide LC-MS (M+H of SM), ¹H NMR (amide NH, C=O in ¹³C)Incomplete cyclodehydrationUse a stronger dehydrating agent (e.g., POCl₃); increase reaction temperature/time.
1,3,4-Oxadiazole Isomer LC-MS (same mass, different retention time), NMRAmbident nucleophile, incorrect cyclizing agentUse strong acid catalysts (H₂SO₄, POCl₃) that favor S-attack.
Dimerized Starting Material LC-MS (Mass ~2x SM - H₂S or H₂O)Side reactions under harsh conditionsOptimize reaction temperature and concentration; consider slower addition of reagents.
Sulfonated Product LC-MS (M+80), Elemental AnalysisUsing excess fuming H₂SO₄ at high temperaturesUse concentrated H₂SO₄ instead of fuming; use POCl₃ or methanesulfonic acid as an alternative.

Visualization of Key Mechanisms

dot

Caption: Mechanism of acid-catalyzed thiadiazole formation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
  • Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management, 9(5).
  • Al-Sultani, A. A. K., & Abbas, A. S. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Tikrit Journal of Pure Science, 29(6), 116-125.
  • Gherman, C. M., et al. (2023).
  • Atif, A., El Alami, A., & Ait Sir, H. (2025).
  • Hassan, A. Y. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
  • Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
  • Request PDF. (2025). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]

  • Hu, Y., et al. (2019). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 119(1), 1-10.
  • Al-Juboori, S. A., & Al-Masoudi, N. A. (2019). Synthesis of new-1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 35(1).
  • Mansour, A. M. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. International Journal of Pharmaceutical Quality Assurance, 11(1), 114-121.
  • Yang, S.-J., et al. (2013). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin.
  • Harish, S., & Kumar, S. (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research, 28(2S).

Sources

Stability testing of Phenyl 1,3,4-thiadiazol-2-ylcarbamate in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenyl 1,3,4-thiadiazol-2-ylcarbamate. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for assessing the stability of this compound in various solvents and pH conditions. Our goal is to equip you with the necessary knowledge to anticipate and resolve stability-related challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the stability testing of this compound.

Q1: I am observing a rapid loss of my compound in a neutral aqueous buffer (pH 7.4) during a multi-day cell-based assay. What is the likely cause?

A1: Rapid degradation at neutral pH is a known characteristic of certain carbamates, particularly N-monosubstituted carbamates of phenols. The primary degradation pathway is likely hydrolysis of the carbamate linkage. The 1,3,4-thiadiazole ring itself is generally stable, but the carbamate bond is susceptible to cleavage. Additionally, if your cell culture medium contains serum, enzymatic degradation by esterases can significantly contribute to the loss of the parent compound.[1][2][3]

Troubleshooting Steps:

  • Prepare Fresh Solutions: For long-term experiments, consider preparing fresh solutions of the compound immediately before use.

  • Assess Compound Stability: Perform a preliminary stability test at the specific pH and temperature of your assay.

  • Consider Buffer pH: If your assay permits, using a slightly acidic buffer can help to slow down the hydrolysis of the carbamate.

Q2: My compound seems to be precipitating out of solution in my aqueous assay buffer. How can I address this?

A2: this compound is a relatively lipophilic molecule, which can lead to poor aqueous solubility. Precipitation can be exacerbated by changes in temperature or the presence of salts in the buffer.

Troubleshooting Steps:

  • Determine Solubility: First, determine the intrinsic solubility of your compound in the assay buffer.

  • Use Co-solvents: Consider using a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol to improve solubility. However, be mindful of the potential effects of the co-solvent on your assay.

  • Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it can also introduce energy that might accelerate degradation.

Q3: I am conducting forced degradation studies and see multiple degradation peaks in my HPLC chromatogram under basic conditions. What are these likely to be?

A3: Under basic conditions, the primary degradation of phenyl N-phenylcarbamates often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[4] This involves the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide ion to form an isocyanate intermediate. This highly reactive isocyanate can then react with water to form an unstable carbamic acid, which decarboxylates to yield 2-amino-1,3,4-thiadiazole. The phenoxide is released as phenol. Therefore, your degradation peaks could correspond to 2-amino-1,3,4-thiadiazole, phenol, and potentially other minor degradation products.

Q4: How do different organic solvents affect the stability of this compound?

A4: The stability of carbamates can be influenced by the polarity and protic nature of the solvent. Aprotic solvents like DMSO and DMF are generally good for stock solutions as they are less likely to participate in hydrolysis. Protic solvents, especially alcohols, can potentially lead to transesterification under certain conditions, although this is generally slower than hydrolysis. It is crucial to evaluate the stability of your compound in any solvent system you intend to use for an extended period.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound, in line with ICH guidelines.[7][8][9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool and neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool and neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Expose the solid compound to 105°C for 48 hours in a calibrated oven.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in methanol to UV light (254 nm) and visible light in a photostability chamber.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Aim for 5-20% degradation for meaningful results.[8][9]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

Table 1: Illustrative Stability Data from Forced Degradation Study

The following table presents hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h~15%2-Amino-1,3,4-thiadiazole, Phenol
0.1 M NaOH, 60°C, 2h~20%2-Amino-1,3,4-thiadiazole, Phenol
3% H₂O₂, RT, 24h~5%Oxidized thiadiazole derivatives
Solid, 105°C, 48h<2%Minor unidentified products
Photolytic (UV/Vis)~8%Photodegradation products
Table 2: pH-Rate Profile for Hydrolysis (Illustrative Data)

This table shows hypothetical first-order rate constants for the hydrolysis of this compound at different pH values at 37°C.

pHk (s⁻¹) (Hypothetical)
3.01.2 x 10⁻⁷
5.02.5 x 10⁻⁷
7.41.5 x 10⁻⁶
9.08.0 x 10⁻⁶
11.04.5 x 10⁻⁵

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal (Solid, 105°C) stock_solution->thermal photo Photolytic (UV/Vis Light) stock_solution->photo hplc_analysis HPLC Analysis (Stability-Indicating Method) acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis (% Degradation, Peak Purity) hplc_analysis->data_analysis degradation_pathway Identify Degradation Pathway data_analysis->degradation_pathway method_validation Validate Analytical Method data_analysis->method_validation

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Unexpected Degradation

Troubleshooting_Degradation start Unexpected Degradation Observed check_pH Is the medium pH > 7? start->check_pH check_serum Does the medium contain serum? check_pH->check_serum No hydrolysis Likely Hydrolysis of Carbamate check_pH->hydrolysis Yes check_solvent Is the compound in a protic solvent? check_serum->check_solvent No enzymatic Potential Enzymatic Degradation (Esterases) check_serum->enzymatic Yes solvolysis Potential Solvolysis check_solvent->solvolysis Yes other Consider other factors: Light exposure, temperature, reactivity with other components check_solvent->other No

Caption: Decision tree for troubleshooting degradation.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. RSC Publishing. Retrieved from [Link]

  • Frontiers in Microbiology. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 680482. [Link]

  • Bhatt, P., et al. (2021). Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides. Journal of Hazardous Materials, 411, 125026. [Link]

  • ResearchGate. (n.d.). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Retrieved from [Link]

  • Wheelock, C. E., et al. (2005). Overview of Carboxylesterases and Their Role in the Metabolism of Insecticides. Journal of Pesticide Science, 30(2), 75-83. [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • ACS Publications. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). Experimentally determined rate constants at 25 °C for the hydrolysis of phenyl N-phenylcarbamates, phenyl N-methylcarbamates and Hammett substituent constants. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects on the Barrier to Rotation in Carbamates. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. [Link]

  • ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Phenyl 1,3,4-thiadiazol-2-ylcarbamate (PTC) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Phenyl 1,3,4-thiadiazol-2-ylcarbamate (PTC). This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of PTC in in vitro settings. Our goal is to empower you to navigate common challenges, from initial compound handling to nuanced assay optimization, ensuring the generation of reliable and reproducible data.

This compound belongs to a class of heterocyclic carbamates that have garnered significant interest for their diverse biological activities.[1][2][3] Structurally related compounds are known to act as enzyme inhibitors, often through the carbamoylation of active site serine residues.[4] A primary hypothesised mechanism for PTC involves the inhibition of key proteases in the apoptotic cascade, such as Caspase-9, an initiator caspase central to the mitochondrial (intrinsic) pathway of apoptosis.[5][6][7] This guide is structured to address the practical questions that arise when determining the optimal concentration of this potent small molecule.

Section 1: Compound Handling and Preparation

This section addresses the foundational steps of working with PTC, focusing on proper solubilization and storage to maintain compound integrity.

Q1: My this compound (PTC) shows poor solubility in my aqueous assay buffer. What is the correct procedure for preparation?

A1: This is a common and critical issue. Like many heterocyclic small molecules, PTC has limited aqueous solubility.[8][9] Adding the compound directly to aqueous media will likely result in precipitation, making the effective concentration in your assay unknown and leading to inconsistent results. The standard and required procedure is to first prepare a high-concentration stock solution in a non-polar organic solvent, typically dimethyl sulfoxide (DMSO).

The key principle is to ensure the final concentration of the organic solvent in your in vitro assay remains very low (typically <0.5% v/v ) to prevent solvent-induced artifacts or cytotoxicity.[10]

Protocol: Preparation of a 10 mM PTC Stock Solution
  • Weighing: Accurately weigh out the required mass of PTC powder (MW: 221.24 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you would need 2.21 mg.

  • Solubilization: Add the appropriate volume of 100% anhydrous, sterile-filtered DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the PTC is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating.

  • Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store these aliquots protected from light at -20°C or -80°C for long-term stability.[8][11] Avoid repeated freeze-thaw cycles.[8]

Data Table: Dilution Series from a 10 mM Stock

Use the following table to prepare intermediate and final dilutions. Always prepare fresh dilutions in your assay medium for each experiment.

Target Final Concentration (µM)Volume of 10 mM Stock to add to 1 mL of MediaFinal DMSO Concentration (%)
10010 µL1.0%
505 µL0.5%
202 µL0.2%
101 µL0.1%
50.5 µL0.05%
10.1 µL0.01%

Note: For concentrations requiring sub-microliter volumes, perform a serial dilution. For example, to get to 1 µM, first dilute your 10 mM stock 1:100 in media to create a 100 µM intermediate stock, then dilute that 1:100 into your final assay volume.

Section 2: Determining the Optimal Working Concentration

Finding the right concentration is a balance between achieving a potent biological effect and avoiding non-specific cytotoxicity.

Q2: I am starting a new project with PTC. How do I determine the appropriate concentration range to test in my functional assays?

A2: The first step is to establish a dose-response curve and identify the Maximum Non-Toxic Concentration (MNTC). This ensures that the effects you observe in subsequent experiments are due to the specific mechanism of PTC and not simply a result of cellular stress or death.[1] For many thiadiazole derivatives, the effective concentration range in cell-based assays falls within the low micromolar (µM) spectrum.[12][13] It is generally advised that inhibitors used at concentrations greater than 10 µM are more likely to exhibit off-target effects.[9]

Experimental Workflow: Dose-Response and Cytotoxicity Assessment

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Functional Assay A Prepare broad range of PTC dilutions (e.g., 0.1 µM to 100 µM) B Treat cells for a long duration (e.g., 24-48 hours) A->B C Perform Cell Viability Assay (e.g., MTT, Resazurin, CellTiter-Glo) B->C D Calculate CC50 (50% Cytotoxic Concentration) & Determine MNTC C->D E Select concentrations below MNTC (e.g., 0.1 µM to 10 µM) D->E Inform selection of non-toxic concentrations F Treat cells for assay-specific duration (e.g., 4-12 hours for apoptosis) E->F G Perform specific functional assay (e.g., Caspase-9 Activity) F->G H Calculate IC50 (50% Inhibitory Concentration) G->H

Caption: Workflow for determining the optimal PTC concentration.

Protocol: General Cytotoxicity Assay (Resazurin Method)
  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration series of PTC in your cell culture medium. A typical range would be from 200 µM down to 0.2 µM.

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x PTC dilutions to the appropriate wells, resulting in a final 1x concentration.

  • Controls: Crucially, include a "Vehicle Control" group that receives medium with the highest concentration of DMSO used in the experiment (e.g., 0.5%) but no PTC. Also include an "Untreated Control" (media only) and a "No Cell" control (media only, for background subtraction).

  • Incubation: Incubate the plate for a relevant duration, typically 24 or 48 hours, under standard cell culture conditions.

  • Viability Measurement: Add Resazurin solution to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Readout: Measure the fluorescence using a microplate reader (typically Ex/Em ~560/590 nm).[10]

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to determine the CC50. The MNTC is the highest concentration that shows no significant decrease in viability.

Section 3: Troubleshooting Inconsistent or Unexpected Results

Even with careful planning, experiments can yield confusing results. This section provides a logical framework for troubleshooting.

Q3: I am not observing any effect of PTC in my assay, even at higher concentrations. What are the likely causes?

A3: A lack of activity can stem from issues with the compound, the experimental setup, or the biological system itself.[10] Systematically investigating each possibility is the key to resolving the problem.

Potential CauseRecommended Troubleshooting StepSupporting Rationale
Compound Precipitation Visually inspect the final dilution in media under a microscope for crystals. Perform a solubility test by preparing the highest concentration in buffer and checking for precipitation after 1-2 hours.[10]If PTC precipitates, its effective concentration is far lower than intended. This is a very common reason for apparent inactivity.[10]
Compound Degradation Prepare fresh dilutions from a new, unopened aliquot of your DMSO stock for every experiment. Avoid using working solutions that have been stored for extended periods.Repeated freeze-thaw cycles or improper storage can degrade the compound, rendering it inactive.[8]
Insufficient Incubation Time Review literature for your specific pathway. If PTC's effect is downstream, a longer incubation time may be needed. Perform a time-course experiment (e.g., 2, 4, 8, 12 hours).The biological effect may not be apparent at early time points. For apoptosis, markers appear sequentially.
Target Not Present/Active Confirm that your chosen cell line expresses the target protein (e.g., Caspase-9) via Western Blot or qPCR. Ensure the pathway is active in your model.The compound cannot inhibit a target that is not present or a pathway that is not functional in your specific experimental system.[10]
Assay Insensitivity Use a robust positive control known to induce the effect you are measuring (e.g., Staurosporine for apoptosis) to validate that the assay itself is working correctly.If the positive control fails to produce a signal, the issue lies with the assay protocol or reagents, not with PTC.[14][15]

Q4: My results with PTC are highly variable between experiments. How can I improve reproducibility?

A4: Inconsistent results are often traced back to subtle variations in protocol execution. Standardizing your workflow is essential.

G Start Inconsistent Results Observed Check_Compound Compound Handling? Start->Check_Compound Check_Cells Cell Culture? Check_Compound->Check_Cells No Sol_Aliquot ACTION: Use fresh, single-use aliquots for each experiment. Check_Compound->Sol_Aliquot Yes Check_Assay Assay Protocol? Check_Cells->Check_Assay No Sol_Passage ACTION: Standardize cell passage number and seeding density. Ensure cells are in logarithmic growth phase. Check_Cells->Sol_Passage Yes Sol_Reagent ACTION: Calibrate pipettes. Ensure consistent incubation times and reagent additions. Check_Assay->Sol_Reagent Yes End Re-evaluate Hypothesis Check_Assay->End No

Caption: Decision tree for troubleshooting inconsistent results.

Key areas to standardize include:

  • Compound Handling: Always use fresh dilutions from single-use aliquots.[8]

  • Cell Culture: Use cells within a consistent, narrow range of passage numbers. Ensure cell health and logarithmic growth phase, as overconfluent or starved cells can behave differently.[8][14]

  • Assay Execution: Calibrate pipettes regularly. Ensure incubation times and reagent volumes are identical across all experiments.[16]

Section 4: Assay-Specific Guidance for Apoptosis and Caspase-9 Inhibition

This section delves into the specifics of using PTC to study its hypothesized mechanism of action.

Q5: What is the likely mechanism of action for PTC, and how does that influence my choice of assay?

A5: this compound's structure suggests it functions as a mechanism-based inhibitor. The carbamate moiety can act as a leaving group, allowing the thiadiazole portion to form a transient covalent bond with a nucleophilic residue (like serine) in an enzyme's active site. This is a known mechanism for inhibiting serine proteases and lipases.[4]

Given that caspases are cysteine proteases (though functionally similar to serine proteases in this context) and central to apoptosis, Caspase-9 is a prime hypothetical target.[5][7] Caspase-9 is the initiator caspase in the intrinsic apoptotic pathway, which is triggered by internal cellular stress and the release of cytochrome c from the mitochondria.[17]

G Mito Mitochondrial Stress CytC Cytochrome C Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Dimerization & Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage PTC PTC PTC->Casp9 Inhibition Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Validation & Comparative

A Comparative Analysis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate Analogues Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 1,3,4-thiadiazole heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties.[1] This guide provides a comparative analysis of a representative Phenyl 1,3,4-thiadiazole derivative, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, against a panel of well-established anticancer drugs: Doxorubicin, Cisplatin, Paclitaxel, and Imatinib.

While specific experimental data for Phenyl 1,3,4-thiadiazol-2-ylcarbamate is not extensively available in the public domain, the chosen analogue shares the core 1,3,4-thiadiazole structure and has documented cytotoxic activity, making it a suitable candidate for this comparative study.[2] This analysis will delve into the mechanistic distinctions, comparative cytotoxicity, and the experimental methodologies used to evaluate these compounds, offering valuable insights for researchers and drug development professionals.

Mechanisms of Action: A Comparative Overview

The anticancer activity of Phenyl 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival.[3] In contrast, established anticancer drugs typically have well-defined molecular targets.

Phenyl 1,3,4-Thiadiazole Derivatives: A Multi-Targeted Approach

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore that can be decorated with various substituents to modulate its biological activity. Studies on related compounds suggest several potential mechanisms of action:

  • Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer, such as tyrosine kinases.[2] By blocking the ATP-binding site of these enzymes, they can disrupt signaling pathways that control cell growth, proliferation, and survival.

  • Enzyme Inhibition: Some derivatives exhibit inhibitory activity against enzymes like carbonic anhydrase and topoisomerase, which are involved in tumor metabolism and DNA replication, respectively.[4]

  • Induction of Apoptosis: A common outcome of treatment with 1,3,4-thiadiazole derivatives is the induction of programmed cell death (apoptosis) in cancer cells. This can be triggered through various intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G1, G2/M), preventing cancer cells from completing cell division.[4]

Established Anticancer Drugs: Targeted Mechanisms

The comparator drugs in this analysis each have a distinct and well-characterized mechanism of action:

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II.[5][6] This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA double-strand breaks and ultimately triggering apoptosis.[7] Doxorubicin's action is not cell-cycle specific.

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily with purine bases.[8][9] These adducts create intra- and inter-strand cross-links that distort the DNA structure, interfere with DNA replication and repair, and induce apoptosis.[8][10] Its activity is non-cell cycle-specific.[9]

  • Paclitaxel: Belonging to the taxane family, paclitaxel's primary mechanism is the stabilization of microtubules.[11][12][13] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][13]

  • Imatinib: This drug is a targeted therapy, specifically a tyrosine kinase inhibitor.[14][15][16] It potently inhibits the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML), by binding to its ATP-binding site.[14][17][18] This blocks downstream signaling pathways that drive cell proliferation and survival in cancer cells.[18]

Signaling Pathway Comparison

The following diagrams illustrate the distinct signaling pathways targeted by the Phenyl 1,3,4-thiadiazole analogue and the established anticancer drugs.

Phenyl_1_3_4_Thiadiazole_Pathway Phenyl_1_3_4_Thiadiazole Phenyl 1,3,4-Thiadiazole Analogue Kinases Protein Kinases Phenyl_1_3_4_Thiadiazole->Kinases Inhibits Carbonic_Anhydrase Carbonic Anhydrase Phenyl_1_3_4_Thiadiazole->Carbonic_Anhydrase Inhibits Topoisomerase Topoisomerase Phenyl_1_3_4_Thiadiazole->Topoisomerase Inhibits Signaling_Pathways Disrupted Signaling Pathways Kinases->Signaling_Pathways Apoptosis Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Known_Anticancer_Drug_Pathways cluster_0 Doxorubicin & Cisplatin cluster_1 Paclitaxel cluster_2 Imatinib Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates & Inhibits Topo II Cisplatin Cisplatin Cisplatin->DNA Forms Adducts DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis_DNA Apoptosis DNA_Damage->Apoptosis_DNA Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Cell_Cycle_Arrest_G2M G2/M Arrest Microtubule_Stabilization->Cell_Cycle_Arrest_G2M Apoptosis_MT Apoptosis Cell_Cycle_Arrest_G2M->Apoptosis_MT Imatinib Imatinib BCR_ABL BCR-ABL Kinase Imatinib->BCR_ABL Inhibits Proliferation Cell Proliferation Imatinib->Proliferation Blocks Signaling Downstream Signaling BCR_ABL->Signaling Activates Apoptosis_TK Apoptosis Signaling->Proliferation

Caption: Mechanisms of action for established anticancer drugs.

Comparative Cytotoxicity

The in vitro cytotoxicity of anticancer agents is a critical measure of their potential efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for the representative Phenyl 1,3,4-thiadiazole analogue and the established anticancer drugs against various cancer cell lines as reported in the literature.

CompoundCancer Cell LineIC50 (µM)Reference
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast)9[2]
DoxorubicinRXF393 (Renal)13.54 ± 0.82[4]
DoxorubicinHT29 (Colon)13.50 ± 0.71[4]
DoxorubicinLOX IMVI (Melanoma)6.08 ± 0.32[4]
DoxorubicinHep-G2 (Liver)5.8 ± 1.01[19]
CisplatinVariousVaries
PaclitaxelVariousVaries
ImatinibMDA-MB-231 (Breast)20[2]

Note: IC50 values for Cisplatin and Paclitaxel are highly dependent on the cell line and experimental conditions and are therefore not listed as a single value.

Experimental Methodologies

The determination of anticancer activity relies on a suite of standardized in vitro assays. The following sections provide detailed protocols for the key experiments used to evaluate the compounds discussed in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [20][21] Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. [19]2. Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Phenyl 1,3,4-thiadiazole analogue or known anticancer drug) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [22]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [23]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells (96-well plate) Start->Cell_Seeding Compound_Treatment 2. Add Test Compounds & Incubate Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent & Incubate Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Add DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading 5. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 6. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [24][25] Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Annexin V & PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. [25]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [26]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive. [25]

Apoptosis_Assay_Workflow Start Start Cell_Treatment 1. Treat Cells with Test Compound Start->Cell_Treatment Cell_Harvesting 2. Harvest Cells Cell_Treatment->Cell_Harvesting Staining 3. Stain with Annexin V & PI Cell_Harvesting->Staining Incubation 4. Incubate in Dark Staining->Incubation Flow_Cytometry 5. Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis 6. Quantify Apoptotic Cell Populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [27][28] Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol. [29]3. Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A. [29]4. Incubation: Incubate the cells to ensure stoichiometric binding of the dye to DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle. [27]

Cell_Cycle_Analysis_Workflow Start Start Cell_Treatment 1. Treat Cells with Test Compound Start->Cell_Treatment Cell_Fixation 2. Fix Cells in Cold Ethanol Cell_Treatment->Cell_Fixation Staining 3. Stain with PI & RNase A Cell_Fixation->Staining Incubation 4. Incubate Staining->Incubation Flow_Cytometry 5. Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis 6. Determine Cell Cycle Distribution Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Perspectives

This comparative analysis highlights the distinct mechanistic profiles of Phenyl 1,3,4-thiadiazole analogues and established anticancer drugs. While conventional chemotherapeutics like Doxorubicin and Cisplatin exert their effects through direct DNA damage, and Paclitaxel targets microtubule dynamics, the 1,3,4-thiadiazole scaffold presents a promising platform for developing multi-targeted anticancer agents. The representative Phenyl 1,3,4-thiadiazole analogue demonstrates potent cytotoxicity, comparable to or exceeding that of the established drug Imatinib in the MDA-MB-231 breast cancer cell line. [2] The multi-targeted nature of 1,3,4-thiadiazole derivatives could be advantageous in overcoming the drug resistance that often develops with single-target agents. Future research should focus on elucidating the precise molecular targets of this compound and its analogues to fully understand their mechanism of action. Further preclinical and clinical investigations are warranted to evaluate their therapeutic potential, safety profile, and efficacy in a broader range of cancer types. The detailed experimental protocols provided in this guide offer a robust framework for conducting such evaluations and advancing the development of this promising class of anticancer compounds.

References

  • Imatinib - Wikipedia.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.

  • What is the mechanism of action of paclitaxel? - Dr.Oracle.

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.

  • Mechanism of Action of Paclitaxel - BOC Sciences.

  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH.

  • Doxorubicin - Wikipedia.

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.

  • Cisplatin - Wikipedia.

  • Paclitaxel - Wikipedia.

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH.

  • Annexin V staining assay protocol for apoptosis - Abcam.

  • Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI.

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI.

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle.

  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse.

  • What is the mechanism of Cisplatin? - Patsnap Synapse.

  • What is the mechanism of Paclitaxel? - Patsnap Synapse.

  • Assaying cell cycle status using flow cytometry - PMC - NIH.

  • Imatinib: MedlinePlus Drug Information.

  • Cisplatin - StatPearls - NCBI Bookshelf.

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem.

  • Imatinib Information for Patients - Drugs.com.

  • Method for Analysing Apoptotic Cells via Annexin V Binding - UCL.

  • Mechanism of action of doxorubicin | Download Scientific Diagram - ResearchGate.

  • How Paclitaxel Works - News-Medical.Net.

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH.

  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists.

  • Cell Cycle Protocols - BD Biosciences.

  • MTT assay protocol | Abcam.

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

  • Cell Cycle Analysis.

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry.

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI.

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH.

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI.

  • Cytotoxicity of New 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues - PubMed.

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - Semantic Scholar.

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

  • Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl) - PubMed.

  • A cytotoxicity, optical spectroscopy and computational binding analysis of 4-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate in calf thymus DNA - PubMed.

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - NIH.

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC - NIH.

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Phenyl 1,3,4-thiadiazol-2-ylcarbamate as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including promising anticancer properties.[1][2][3] Its mesoionic character allows compounds containing this moiety to effectively cross cellular membranes and interact with various biological targets.[3] Phenyl 1,3,4-thiadiazol-2-ylcarbamate (henceforth designated as Cpd-134T) emerges from this class as a candidate with potential therapeutic value. Derivatives of 1,3,4-thiadiazole have demonstrated the ability to interfere with critical cellular processes such as DNA replication and tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

This guide provides a comprehensive framework for the preclinical in vivo validation of Cpd-134T. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a self-validating system to rigorously assess the compound's therapeutic potential. We will compare its projected efficacy against a standard-of-care agent, Doxorubicin, providing the objective data necessary to guide further development.

Pillar 1: Elucidating the Hypothesized Mechanism of Action

A clear mechanistic hypothesis is the cornerstone of a robust validation strategy. For 1,3,4-thiadiazole derivatives, a primary mechanism of action involves the disruption of microtubule dynamics.[2] Microtubules are essential for mitotic spindle formation, and their disruption triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade.

This proposed mechanism for Cpd-134T is illustrated below. We hypothesize that Cpd-134T binds to tubulin, preventing its polymerization into microtubules. This disruption activates the intrinsic apoptotic pathway, characterized by the activation of BAX proteins and Caspases 3 and 8.[4]

cluster_0 Cellular Environment cluster_1 Cellular Response Cpd Cpd-134T Tubulin Tubulin Subunits Cpd->Tubulin Binds to Microtubules Microtubule Polymerization Cpd->Microtubules Inhibits Tubulin->Microtubules Polymerizes G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Intrinsic Apoptosis G2M->Apoptosis Triggers Caspase Caspase-3/8 Activation Apoptosis->Caspase CellDeath Apoptotic Cell Death Caspase->CellDeath

Caption: Hypothesized mechanism of Cpd-134T inducing apoptosis via microtubule disruption.

Pillar 2: A Phased Approach to In Vivo Validation

The successful translation from in vitro promise to in vivo efficacy requires a multi-stage, logical progression.[5] This process begins with safety and tolerability assessments before moving to efficacy trials in a clinically relevant cancer model.

cluster_workflow In Vivo Validation Workflow start Candidate Compound (Cpd-134T) pk_mtd Phase 1: PK & MTD Studies (Dose Range Finding) start->pk_mtd xenograft Phase 2: Xenograft Model Efficacy Study pk_mtd->xenograft Establish Tolerated Dose analysis Phase 3: Endpoint Analysis (Tumor & Tissue Harvest) xenograft->analysis Complete Dosing Regimen data Data Interpretation (Efficacy, Toxicity, MoA) analysis->data end Go/No-Go Decision data->end

Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.

Phase 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD) Studies

Before assessing efficacy, it is imperative to understand the compound's behavior in a biological system and establish a safe dosing window.[6][7][8] These preliminary studies prevent confounding efficacy results with overt toxicity.

Objective: To determine the pharmacokinetic profile of Cpd-134T and identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity.[9]

Experimental Protocol: MTD Study

  • Animal Model: Use healthy female BALB/c mice, 6-8 weeks old.

  • Group Allocation: Randomize mice into cohorts of 3-5 animals per group.

  • Dose Escalation: Administer Cpd-134T via a clinically relevant route (e.g., intraperitoneal or oral) in escalating doses to different cohorts. Start with a conservative dose predicted from in vitro cytotoxicity data.

  • Dosing Schedule: Administer the compound on a defined schedule (e.g., once daily for 5 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., ruffled fur, lethargy, ataxia). Record body weight daily; a weight loss exceeding 15-20% is a common endpoint.

  • Endpoint: The MTD is the dose level just below the one that induces severe toxicity or mortality. This dose will inform the efficacy studies.

Phase 2: Efficacy Evaluation in a Human Tumor Xenograft Model

With a safe dose established, the primary anticancer activity can be evaluated. The use of a human tumor xenograft model in immunodeficient mice is a standard and critical tool in preclinical oncology research, allowing for the assessment of a compound's effect on human cancer cells in vivo.[10][11] Based on published data showing the activity of 1,3,4-thiadiazole derivatives against breast cancer cell lines[4][12], the MCF-7 cell line is a logical choice.

Objective: To determine the tumor growth inhibition (TGI) caused by Cpd-134T compared to a vehicle control and a standard-of-care chemotherapeutic agent.

Experimental Protocol: Subcutaneous Xenograft Study

  • Cell Culture: Culture human MCF-7 breast cancer cells under standard conditions. Ensure cells are free of pathogens before implantation.[7]

  • Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old, to prevent rejection of the human tumor cells.[10][11]

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells, suspended in a 1:1 mixture of serum-free media and Matrigel®, into the right flank of each mouse.[13] The use of a basement membrane extract like Matrigel can improve tumor take and growth.[14]

  • Tumor Growth Monitoring: Allow tumors to establish. Begin caliper measurements when tumors are palpable and continue 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[10]

  • Group Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: Cpd-134T (at its MTD)

    • Group 3: Doxorubicin (standard-of-care, e.g., 5 mg/kg, administered intraperitoneally weekly)

  • Treatment Administration: Administer treatments according to the pre-defined schedule for a period of 21-28 days.

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if signs of unacceptable toxicity are observed.

Pillar 3: Comparative Data Analysis and Mechanistic Confirmation

Objective data presentation is key to evaluating the potential of Cpd-134T. All quantitative data should be summarized for clear comparison.

Comparative Efficacy and Toxicity

The primary outcome of the efficacy study is Tumor Growth Inhibition (TGI). This is calculated at the end of the study for each treatment group relative to the vehicle control.

Table 1: Comparative In Vivo Efficacy Data (Illustrative)

Compound Dose & Schedule Cancer Model Tumor Growth Inhibition (TGI) % Median Survival Benefit (Days)
Vehicle Control N/A MCF-7 Xenograft 0% 0
Cpd-134T 20 mg/kg, q.d. MCF-7 Xenograft 65% +15

| Doxorubicin | 5 mg/kg, q.w. | MCF-7 Xenograft | 80% | +22 |

A parallel assessment of toxicity provides a crucial measure of the therapeutic index.

Table 2: Comparative Toxicity Profile (Illustrative)

Parameter Vehicle Control Cpd-134T (20 mg/kg) Doxorubicin (5 mg/kg)
Max. Body Weight Loss < 2% ~5% ~12%
Clinical Observations Normal None observed Mild lethargy post-dosing
Spleen Histology Normal Normal Mild lymphoid depletion

| Heart Histology | Normal | Normal | Potential for myofiber vacuolation |

Post-Efficacy Mechanistic Validation

At the study's endpoint, harvested tumors and tissues are used to validate the hypothesized mechanism of action.

Recommended Assays:

  • Immunohistochemistry (IHC): Stain sections of harvested tumors for biomarkers such as Ki-67 (proliferation), cleaved Caspase-3 (apoptosis), and γH2AX (DNA damage). A decrease in Ki-67 and an increase in cleaved Caspase-3 in the Cpd-134T treated group would support the proposed mechanism.

  • Western Blot: Prepare protein lysates from tumor samples to quantify levels of key proteins in the apoptotic pathway (e.g., BAX, Bcl-2, cleaved PARP) and cell cycle regulation (e.g., Cyclin B1, p-Histone H3).

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the in vivo validation of this compound. By integrating MTD and PK studies with a comparative xenograft efficacy model, researchers can generate a comprehensive data package. The illustrative data suggests that while Cpd-134T may show slightly less raw efficacy than a potent cytotoxic agent like Doxorubicin, its significantly improved toxicity profile could represent a superior therapeutic window. Confirmation of its microtubule-disrupting mechanism through post-study tissue analysis would further solidify its position as a promising candidate for further development. The successful completion of this validation framework provides the critical evidence needed to justify advancing Cpd-134T toward IND-enabling studies.

References

  • Benchchem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. [URL: https://www.benchchem.
  • Benchchem. A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds. [URL: https://www.benchchem.com/application-notes/a-researchers-guide-to-cross-validation-of-in-vitro-and-in-vivo-efficacy-for-novel-anticancer-compounds]
  • Benchchem. Application Notes and Protocols for Developing a Xenograft Mouse Model of EGFR-Mutant Lung Cancer. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-developing-a-xenograft-mouse-model-of-egfr-mutant-lung-cancer]
  • Martínez-Sabadell et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9660309/]
  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [URL: https://www.bio-techne.com/protocols/protocol-to-improve-take-and-growth-of-mouse-xenografts-with-cultrex-bme]
  • Bio-Techne. BiTE® Xenograft Protocol. (2017). [URL: https://www.bio-techne.com/protocols/bite-xenograft-protocol]
  • The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. [URL: https://www.jax.org/education-and-learning/education-resources/ondemand/2024/april/how-to-guide-for-selecting-xenografts-and-mouse-models]
  • Idris, A. Y., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472288/]
  • Benchchem. A Comparative In Vivo Analysis of PTC-028 and Standard Chemotherapy. [URL: https://www.benchchem.com/application-notes/a-comparative-in-vivo-analysis-of-ptc-028-and-standard-chemotherapy]
  • Twomey, J. D. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319349/]
  • Chawla, A., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impactfactor. [URL: http://www.impactfactor.org/site/journals/index.php/ijpr/article/view/2807]
  • Xu, Y., et al. (2021). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398715/]
  • ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. (2020). [URL: https://www.researchgate.net/post/Is_there_any_recommended_dose_range_for_determining_the_invivo_anticancer_activity_of_a_new_compound]
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [URL: https://ncl.cancer.gov/resources/assay-cascade-protocols/guide-ncl-vivo-studies-efficacy-pharmacokinetics-and]
  • Guerini, E., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [URL: https://ar.iiarjournals.org/content/43/9/3749.long]
  • Vivotecnia. In vivo toxicology studies. [URL: https://www.vivotecnia.com/in-vivo-toxicology-studies-drug-development-pk-tk/]
  • Sławiński, J., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [URL: https://www.mdpi.com/1420-3049/27/20/6984]
  • Iacovelli, R., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069818/]
  • El-Sayed, N., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5007]
  • Szebényi, K., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8431327/]
  • Kumar, R., & Singh, P. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. [URL: https://bepls.com/bepls_2023/8_Sep_23/24_c_BEPLS_12_9_Rajesh_Kumar_AC_123_Done.pdf]
  • Sławiński, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950587/]
  • Chemocare. Types of Chemotherapy. [URL: https://chemocare.com/chemotherapy/what-is-chemotherapy/types-of-chemotherapy.aspx]
  • Ortman, L. (2011). Chemotherapy Administration Sequence: A Review of the Literature and Creation of a Sequencing Chart. Journal of Hematology Oncology Pharmacy. [URL: https://jhoponline.
  • YouTube. (2023). Toxicity, Pharmacokinetics, and Efficacy Studies How DTC Can Help Advance Anti-Cancer Therapeutics. [URL: https://www.youtube.
  • Heffeter, P., et al. (2013). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Inorganic Biochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3748232/]
  • Gąsowska-Bajger, B., et al. (2019). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7284947/]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Phenyl 1,3,4-thiadiazol-2-ylcarbamate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting comparative in silico molecular docking studies on Phenyl 1,3,4-thiadiazol-2-ylcarbamate and its structurally related analogs. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Molecular docking serves as a powerful computational tool in structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules within the active site of a target protein.[4][5] This document details a self-validating, step-by-step protocol designed for researchers in drug discovery. We will cover the rationale behind target selection, preparation of both protein and ligand molecules, execution of the docking simulation, and a rigorous analysis of the results. By comparing a parent compound with its analogs, this guide demonstrates how to derive meaningful structure-activity relationships (SAR) to guide further lead optimization.

Introduction: The Rationale for Docking Studies

The process of bringing a new drug to market is notoriously time-consuming and expensive. Computational methods, particularly computer-aided drug design (CADD), have become indispensable for accelerating the early stages of this process.[6] Among CADD techniques, molecular docking is a primary method used to predict how a small molecule (ligand) interacts with a macromolecular target (receptor), typically a protein.[7][8] The core objective is to identify the most stable binding pose of the ligand and to estimate its binding affinity, usually represented by a scoring function.[6]

This guide focuses on a class of compounds centered around the this compound core. The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets.[2][3] By systematically modifying the peripheral chemical groups of this parent compound, we can create a library of analogs. A comparative docking study of these analogs against a chosen biological target allows us to:

  • Identify Potential Hits: Screen a virtual library to find compounds likely to bind to a protein of interest.[8]

  • Optimize Leads: Understand how structural changes affect binding affinity and interaction patterns, providing a rational basis for chemical synthesis and optimization.[8]

  • Elucidate Mechanism of Action: Generate hypotheses about the specific amino acid residues crucial for the ligand's biological activity.[9]

The Experimental Blueprint: A Self-Validating Workflow

Scientific integrity in computational studies hinges on a robust and reproducible methodology. The workflow described here incorporates a critical validation step to ensure the chosen docking protocol is suitable for the biological system under investigation.

Overall Experimental Workflow

The entire process, from data retrieval to final analysis, can be visualized as a logical sequence of steps.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_screening Screening Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection & PDB Retrieval Protein_Prep 2. Receptor Preparation Target_Selection->Protein_Prep Redocking 4. Protocol Validation (Redocking) Protein_Prep->Redocking Ligand_Prep 3. Ligand Preparation Ligand_Prep->Redocking Docking 7. Molecular Docking of Analogs Ligand_Prep->Docking RMSD_Calc 5. RMSD Calculation Redocking->RMSD_Calc Grid_Gen 6. Grid Box Generation RMSD_Calc->Grid_Gen If RMSD < 2.0 Å Grid_Gen->Docking Results_Analysis 8. Analyze Binding Energy & Pose Docking->Results_Analysis Visualization 9. 2D/3D Visualization Results_Analysis->Visualization SAR 10. Comparative Analysis & SAR Visualization->SAR G cluster_ligands cluster_residues LIG02_OH Hydroxyl Group (LIG-02) SER94 SER94 LIG02_OH->SER94 Hydrogen Bond LIG03_Cl Chlorine Atom (LIG-03) PHE149 PHE149 LIG03_Cl->PHE149 Halogen Bond / Hydrophobic Thiadiazole_Ring Thiadiazole Core (All Ligands) TYR158 TYR158 Thiadiazole_Ring->TYR158 Pi-Stacking

Sources

A Head-to-Head Comparison of Phenyl 1,3,4-thiadiazol-2-ylcarbamate Derivative Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocyclic ring is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] A particularly promising class of these compounds are the N-(5-substituted-1,3,4-thiadiazol-2-yl)benzamide derivatives, which have demonstrated significant potential as cytotoxic agents against various cancer cell lines.

This guide provides a detailed head-to-head comparison of a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, focusing on their anticancer efficacy. By systematically evaluating the impact of different substituents on the phenyl ring of the benzamide moiety, we can elucidate key structure-activity relationships (SAR) that are crucial for the rational design of more potent and selective anticancer agents. The data presented herein is primarily derived from the comprehensive study by Aliabadi et al. (2017), which provides a direct comparative analysis of these derivatives against prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cancer cell lines.

Core Molecular Scaffold and Derivative Design

The foundational structure for the derivatives under comparison is N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide. The strategic design of this series involves modifying the benzamide's phenyl ring with various substituents to probe their influence on biological activity.

Caption: Core chemical structure of the compared derivatives.

Head-to-Head Efficacy Comparison

The cytotoxic effects of the synthesized N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were evaluated using the MTT assay against three human cancer cell lines: PC3 (prostate), HT29 (colon), and SKNMC (neuroblastoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

CompoundSubstituent (R)IC50 (µM) vs. PC3IC50 (µM) vs. HT29IC50 (µM) vs. SKNMC
4a H>100>10081.4
4b 4-F88.1>10066.2
4c 4-Cl79.5>10058.3
4d 4-Br81.2>10061.9
4e 4-I83.7>10063.5
4f 4-NO229.341.233.7
4g 3-NO233.145.838.4
4h 2-NO238.649.142.3
4i 4-OCH366.278.441.7
4j 2-OCH371.382.145.9
Doxorubicin -1.82.32.9

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key insights into the structure-activity relationships of these derivatives:

  • Impact of Nitro Substituents: The presence of a nitro (NO2) group on the phenyl ring significantly enhances cytotoxic activity against all three cell lines compared to the unsubstituted analog (4a) and the halogen-substituted derivatives.[3][4][5] This suggests that the strong electron-withdrawing nature of the nitro group is crucial for the anticancer effect. Among the nitro-substituted compounds, the para-substituted derivative (4f) generally exhibited the highest potency, particularly against the PC3 cell line.[3][4][5]

  • Influence of Halogen Substituents: Halogen substitution at the para-position of the phenyl ring (4b-4e) resulted in moderate cytotoxic activity, with the chloro-substituted derivative (4c) showing slightly better efficacy against the PC3 and SKNMC cell lines.[3][4][5] However, their overall activity was considerably lower than that of the nitro-substituted counterparts.

  • Effect of Methoxy Substituents: The introduction of a methoxy (OCH3) group led to a moderate increase in activity against the SKNMC cell line compared to the unsubstituted analog, with the para-methoxy derivative (4i) being more potent than the ortho-methoxy derivative (4j).[3][4][5] However, their efficacy against PC3 and HT29 cell lines was less pronounced.

Experimental Protocols

General Synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (4a-l)

The synthesis of the title compounds follows a multi-step procedure, starting from 2-aminopyridine.

Synthesis_Workflow Start 2-Aminopyridine Step1 Reaction with CS2 and NH3, followed by H2O2 oxidation Start->Step1 Step2 Formation of Thiosemicarbazide Step1->Step2 Step3 Cyclization with Ferric Ammonium Sulfate Step2->Step3 Step4 Acylation with Substituted Benzoyl Chlorides Step3->Step4 End N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives Step4->End

Caption: General workflow for the synthesis of the target derivatives.

Step 1: Synthesis of 2-Pyridyl Thiosemicarbazide A mixture of 2-aminopyridine, carbon disulfide, and aqueous ammonia is stirred, followed by the addition of lead nitrate to precipitate lead sulfide. The resulting isothiocyanate is then reacted with hydrazine hydrate to yield the thiosemicarbazide.

Step 2: Synthesis of 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine The 2-pyridyl thiosemicarbazide is refluxed with ferric ammonium sulfate in ethanol to induce oxidative cyclization, affording the 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole intermediate.

Step 3: Synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives The 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole is dissolved in a suitable solvent (e.g., dry acetone) with a base (e.g., triethylamine). The corresponding substituted benzoyl chloride is then added dropwise, and the mixture is stirred at room temperature until the reaction is complete. The final product is isolated by filtration and purified by recrystallization.

Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

  • Cancer cells (PC3, HT29, or SKNMC) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • The cells are allowed to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • The synthesized derivatives are dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the cell culture medium.

  • The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added.

  • The plates are incubated for 48-72 hours.

3. MTT Addition and Incubation:

  • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This comparative guide highlights the significant potential of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives as a scaffold for the development of novel anticancer agents. The structure-activity relationship analysis clearly indicates that the electronic properties of the substituents on the benzamide's phenyl ring play a critical role in modulating the cytotoxic efficacy. Specifically, the introduction of strong electron-withdrawing groups, such as a nitro group, leads to a marked increase in anticancer activity. These findings provide a solid foundation for the future design and optimization of more potent and selective 1,3,4-thiadiazole-based therapeutics for cancer treatment. Further investigations, including in vivo studies and exploration of the mechanism of action, are warranted to fully realize the therapeutic potential of this promising class of compounds.

References

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 165–172. Available at: [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. Available at: [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Hekal, M. H., Farag, P. S., Hemdan, M. M., El-Sayed, A. A., Hassaballah, A. I., & El-Sayed, W. M. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16345-16365. Available at: [Link]

  • Jiang, L., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(16), 4947. Available at: [Link]

  • Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., ... & Karpoormath, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 698-729. Available at: [Link]

  • Shaikh, S. A., et al. (2022). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. Journal of Molecular Structure, 1258, 132658. Available at: [Link]

  • Various Authors. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(23), 7206. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Biological Activity of Phenyl 1,3,4-Thiadiazol-2-ylcarbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions.[3][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of Phenyl 1,3,4-thiadiazol-2-ylcarbamate and its derivatives, offering insights into their therapeutic potential and the crucial step of correlating laboratory findings with clinical applicability.

Section 1: The Versatility of the 1,3,4-Thiadiazole Core

The unique mesoionic character of the 1,3,4-thiadiazole ring allows compounds containing this moiety to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[1][4] This inherent property, coupled with the structural versatility that allows for substitution at various positions, has led to the development of a vast library of derivatives with tailored biological activities.[6] The sulfur atom within the ring contributes to the lipophilicity of these compounds, further facilitating their cellular uptake.[4]

Section 2: In Vitro Biological Activity: A Foundation for Discovery

In vitro assays are the initial and fundamental step in drug discovery, providing a controlled environment to assess the direct interaction of a compound with its biological target. For this compound and its analogs, a range of in vitro studies have elucidated their potential as potent inhibitors of various enzymes and as cytotoxic agents against cancer cell lines.

A significant portion of the biological activity of thiadiazole derivatives stems from their ability to inhibit specific enzymes.[3]

  • Carbonic Anhydrase Inhibition: Several 1,3,4-thiadiazole derivatives are known to be effective carbonic anhydrase (CA) inhibitors.[7] CAs are a family of metalloenzymes involved in numerous physiological and pathological processes, making them attractive drug targets for conditions like glaucoma and cancer.[7][8] The inhibitory activity of these compounds is often attributed to the interaction of the thiadiazole ring with the zinc ion in the enzyme's active site.

  • Other Enzyme Targets: Beyond carbonic anhydrases, thiadiazole derivatives have shown inhibitory activity against a range of other enzymes, including cyclooxygenase (COX), a key enzyme in the inflammatory pathway, and various kinases involved in cell signaling and proliferation.[9][10]

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively investigated in vitro against various cancer cell lines.[1][4] These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in a dose-dependent manner.[11][12] The presence of different substituents on the phenyl ring and the thiadiazole core can significantly influence their cytotoxic potency.[1] For instance, some derivatives have demonstrated potent activity against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines.[12][13][14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Cisplatin, Doxorubicin) in the culture medium.[1] Add the diluted compounds to the respective wells and incubate for 24 to 48 hours.[1]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 3: Bridging the Gap: In Vivo Studies and Correlation

While in vitro assays provide valuable initial data, they do not fully replicate the complex physiological environment of a living organism. In vivo studies are therefore essential to evaluate the efficacy, pharmacokinetics, and toxicity of a drug candidate in a whole-animal model.

In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., enzyme inhibition constant, IC50) and a relevant in vivo response (e.g., tumor growth inhibition, reduction in inflammation). A strong IVIVC is a key objective in drug development as it can streamline the development process and reduce the need for extensive in vivo testing.

  • Xenograft Models for Anticancer Activity: To assess the in vivo anticancer efficacy of this compound derivatives, human tumor cells (e.g., HT-29 colon cancer cells) can be implanted into immunocompromised mice (e.g., SCID mice).[15] The mice are then treated with the test compounds, and tumor growth is monitored over time. This model allows for the evaluation of the compound's ability to suppress tumor growth in a living system.[15]

  • Inflammation Models: The anti-inflammatory activity of thiadiazole derivatives can be evaluated in vivo using models such as the carrageenan-induced paw edema model in rats.[9] In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in swelling upon treatment with the test compound is measured.

Diagram: General Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC in_vitro_assay Enzyme Inhibition / Cytotoxicity Assays ic50 Determine IC50 / Ki in_vitro_assay->ic50 pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling ic50->pk_pd_modeling In Vitro Data animal_model Animal Model (e.g., Xenograft) dosing Compound Administration animal_model->dosing efficacy Measure Efficacy (e.g., Tumor Volume) dosing->efficacy efficacy->pk_pd_modeling In Vivo Data correlation Establish Correlation pk_pd_modeling->correlation prediction Predict Human Response correlation->prediction Predictive Model

Caption: A simplified workflow illustrating the process of establishing an in vitro to in vivo correlation.

Section 4: Comparative Analysis with Alternative Compounds

To provide a comprehensive assessment of the therapeutic potential of this compound derivatives, it is crucial to compare their performance with established drugs or alternative compounds targeting the same biological pathways.

Acetazolamide and Methazolamide are well-established carbonic anhydrase inhibitors used in the clinic.[4][8][14] When evaluating novel thiadiazole-based CA inhibitors, a direct comparison of their inhibitory constants (Ki) against various CA isoforms (e.g., CA I, II, IX, XII) with these standard drugs is essential.[16][17][18] An ideal novel inhibitor would exhibit higher potency and, critically, greater selectivity for the target isoform to minimize off-target side effects.[7]

Table 1: Comparison of In Vitro Carbonic Anhydrase Inhibition

CompoundTarget IsoformKi (nM)Selectivity vs. CA ISelectivity vs. CA II
Phenyl 1,3,4-thiadiazole Derivative (Hypothetical) CA IX8.2HighModerate
Acetazolamide (Standard) Pan-CAVaries (nM to µM)LowLow
Ureidobenzenesulfonamide Derivative 3 CA IX8.2--
Ureidobenzenesulfonamide Derivative 3 CA XII1.07862

Data for Ureidobenzenesulfonamide Derivative 3 is sourced from a study on selective carbonic anhydrase inhibitors.[17]

In the context of anticancer activity, the efficacy of novel thiadiazole derivatives should be benchmarked against standard chemotherapeutic agents like Cisplatin or Doxorubicin.[1] Key comparative parameters include IC50 values against a panel of cancer cell lines and the therapeutic index (a ratio of the toxic dose to the therapeutic dose) in in vivo models. A promising new agent would ideally demonstrate superior potency against cancer cells while exhibiting lower toxicity to normal cells.[1]

Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
Thiadiazole Derivative 2g 23.29--
Thiadiazole Derivative 20b -4.378.03
Cisplatin (Standard) VariesVariesVaries
Doxorubicin (Standard) VariesVariesVaries

Data for Thiadiazole Derivative 2g is from a study on their anticancer evaluation.[1] Data for Thiadiazole Derivative 20b is from a study on their potential as anticancer agents.[14]

Diagram: Signaling Pathway Inhibition by Thiadiazole Derivatives

Signaling_Pathway cluster_pathway Akt Signaling Pathway Akt Akt Kinase Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Thiadiazole This compound Derivative Thiadiazole->Akt Inhibition

Caption: Inhibition of the Akt signaling pathway by certain thiadiazole derivatives, leading to reduced cell proliferation.[11][15]

Section 5: Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The extensive body of in vitro data highlights their potential as potent enzyme inhibitors and anticancer agents. The key to translating this potential into clinical success lies in establishing a robust in vitro to in vivo correlation. Future research should focus on:

  • Pharmacokinetic Profiling: Detailed in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.[19]

  • Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds.[11]

  • Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

  • BenchChem. (n.d.). In vitro enzyme inhibition assay protocol using thiadiazole-based compounds.
  • ResearchGate. (n.d.). Images (a) and (b) show the in vitro COX‐1/COX‐2 enzyme inhibition assay of synthesized derivatives.
  • PubMed Central. (n.d.). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation.
  • PubMed Central. (n.d.). Thiadiazole derivatives as anticancer agents.
  • PubMed Central. (n.d.). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches.
  • PubMed Central. (n.d.). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities.
  • MDPI. (2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
  • National Institutes of Health. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells.
  • ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
  • PubMed Central. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives.
  • MDPI. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
  • PubMed Central. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • PubMed. (2009). Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety.
  • ResearchGate. (n.d.). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model.
  • Journal of Drug Delivery and Therapeutics. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES.
  • PubMed. (n.d.). Carbonic anhydrase inhibitors. Inhibition of isozymes I, II, IV, V, and IX with anions isosteric and isoelectronic with sulfate, nitrate, and carbonate.
  • PubMed Central. (n.d.). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458).
  • PubMed Central. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
  • National Institutes of Health. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents.
  • PubMed Central. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors.
  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.
  • PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.
  • MDPI. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors.
  • RSC Publishing. (n.d.). Theoretical study and application of 2-phenyl-1,3,4-thiadiazole derivatives with optical and inhibitory activity against SHP1.
  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of Phenyl 1,3,4-thiadiazol-2-ylcarbamate. The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the limited specific data for this compound, a cautious approach is adopted, leveraging safety information from structurally related thiadiazole derivatives.

Hazard Assessment and Risk Mitigation

Assumed Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1]
Skin Protection GlovesChemical-impermeable gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use.[1]
Protective ClothingA lab coat and additional protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection RespiratorIf working in a poorly ventilated area, if dust or aerosols may be generated, or if irritation is experienced, a full-face respirator with a particulate filter conforming to EN 143 (EU) or a NIOSH/MSHA approved respirator (US) should be used.[1][2]

Operational and Handling Plan

Adherence to proper handling procedures is critical to prevent accidental exposure and contamination.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is highly recommended, especially when handling powders or creating solutions.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure (e.g., a balance enclosure or chemical fume hood) to avoid the generation and inhalation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Conduct all reactions involving this compound within a chemical fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Do not eat, drink, or smoke in the laboratory.

Storage

Store this compound in a tightly closed container in a dry, well-ventilated place.[1][2] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, bases, and amines.[2][3]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

  • Spills: For small spills of solid material, carefully sweep up and place in a suitable, labeled container for disposal. Avoid generating dust.[3] Clean the spill area thoroughly. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, bench paper, excess compound) in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Handle in Ventilated Area prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Post-Handling Decontamination handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Dispose via Hazardous Waste Stream disp2->disp3 emergency Follow Emergency Procedures (Spill or Exposure)

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.